molecular formula C12H10BrNO3 B1466299 Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS No. 1228689-61-9

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B1466299
CAS No.: 1228689-61-9
M. Wt: 296.12 g/mol
InChI Key: YVWJQDKQALEQHO-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWJQDKQALEQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics. Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various potential drug candidates. The presence of the bromophenyl group provides a handle for further functionalization through cross-coupling reactions, while the methyl and carboxylate moieties can be tailored to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the most reliable synthetic pathway to this valuable building block, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most robust and regioselective method for the synthesis of 5-aryl-3-methylisoxazole-4-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[1][2] This approach offers excellent control over the substitution pattern of the resulting isoxazole ring.

Overall Reaction Scheme

Overall_Reaction_Scheme reagent1 4-Bromobenzaldehyde intermediate1 4-Bromobenzaldehyde Oxime reagent1->intermediate1 NH2OH·HCl, Base reagent2 Hydroxylamine Hydrochloride reagent2->intermediate1 intermediate2 4-Bromobenzonitrile Oxide intermediate1->intermediate2 Oxidizing Agent (e.g., NCS, Bleach) product This compound intermediate2->product [3+2] Cycloaddition reagent3 Methyl Acetoacetate reagent3->product

Figure 1: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

The first step involves the conversion of 4-bromobenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.

Experimental Protocol:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).

  • Add a base, such as sodium hydroxide or sodium acetate (1.2 eq), portion-wise while stirring at room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-bromobenzaldehyde oxime.

Step 2: In Situ Generation of 4-Bromobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

The key step in this synthesis is the 1,3-dipolar cycloaddition of 4-bromobenzonitrile oxide with methyl acetoacetate. The nitrile oxide is a reactive intermediate and is typically generated in situ from the previously synthesized oxime. A common method for this transformation is the oxidation of the aldoxime with a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).

Mechanistic Insight:

The reaction proceeds through a concerted pericyclic mechanism, as proposed by Huisgen. The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (enolate of methyl acetoacetate). The enolate of methyl acetoacetate attacks the carbon of the nitrile oxide, leading to the desired 5-substituted isoxazole.

Cycloaddition_Mechanism cluster_start Reactants cluster_transition Transition State cluster_product Product nitrile_oxide 4-Bromobenzonitrile Oxide ts Concerted [3+2] Transition State nitrile_oxide->ts ketoester Methyl Acetoacetate (enolate form) ketoester->ts product This compound ts->product Ring Formation

Figure 2: Simplified mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde oxime (1.0 eq) and methyl acetoacetate (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Add a base, such as triethylamine (1.5 eq), to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Technique Expected Observations
¹H NMR - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the range of 7.5-7.8 ppm. - A singlet for the methyl ester protons around 3.8-4.0 ppm. - A singlet for the methyl group on the isoxazole ring around 2.5-2.7 ppm.
¹³C NMR - Carbonyl carbon of the ester at ~160-165 ppm. - Quaternary carbons of the isoxazole ring at ~110-115 ppm (C4), ~160-165 ppm (C3), and ~165-170 ppm (C5). - Aromatic carbons of the bromophenyl group. - Methyl carbons of the ester and the ring substituent.
Mass Spec. - The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀BrNO₃, MW: 296.12 g/mol ) will be observed, showing the characteristic isotopic pattern for a bromine-containing compound.
IR - A strong absorption band for the ester carbonyl group around 1720-1740 cm⁻¹. - C=N and C=C stretching vibrations of the isoxazole ring in the range of 1500-1650 cm⁻¹.

Alternative Synthesis Routes

While the 1,3-dipolar cycloaddition is the most common and regioselective method, other strategies can be employed for the synthesis of polysubstituted isoxazoles.

Method Description Advantages Disadvantages
Condensation of β-Diketones with Hydroxylamine This is a classical method for isoxazole synthesis where a 1,3-dicarbonyl compound reacts with hydroxylamine. For the target molecule, a suitably substituted 1,3-diketone would be required.Simple starting materials.Often leads to a mixture of regioisomers, requiring separation. The required β-diketone may not be readily available.
Reaction of Enamino Ketones with Hydroxylamine Enamino ketones can react with hydroxylamine to form isoxazoles. The enamino ketone can be prepared from a β-ketoester and an amine.Good yields and regioselectivity can be achieved under optimized conditions.Requires the pre-formation of the enamino ketone.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction. This in-depth guide has provided a detailed, step-by-step protocol for this synthesis, grounded in established chemical principles and supported by relevant literature. The provided characterization data and discussion of alternative routes offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The strategic importance of this isoxazole derivative as a versatile building block underscores the value of a reliable and well-understood synthetic pathway.

References

An In-Depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable versatility and presence in a wide array of biologically active compounds. The unique electronic properties, metabolic stability, and capacity to participate in diverse non-covalent interactions have established isoxazoles as a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

This technical guide focuses on a specific, synthetically valuable isoxazole derivative: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate . This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the bromine atom and the ester functionality for further chemical modifications. Understanding its physicochemical properties and the methodologies for its synthesis and characterization is paramount for researchers aiming to incorporate this versatile building block into their drug discovery and development pipelines.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource/Justification
Molecular Formula C₁₁H₈BrNO₃--INVALID-LINK--
Molecular Weight 282.09 g/mol --INVALID-LINK--
CAS Number 517870-15-4--INVALID-LINK--
Appearance White to off-white solidPredicted based on related compounds
Melting Point > 200 °C (decomposes)The carboxylic acid precursor melts at 216-218 °C. The methyl ester is expected to have a similar or slightly lower melting point. --INVALID-LINK--
Solubility Soluble in methanol, chloroform, and other common organic solvents. Insoluble in water.Predicted based on the structure and general solubility of similar organic compounds.
pKa Not applicable (ester)-
LogP ~3.5Predicted based on computational models and the lipophilic nature of the bromophenyl group.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically achieved through a two-step process: the formation of the isoxazole ring followed by esterification of the carboxylic acid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Esterification 4-bromobenzaldehyde 4-bromobenzaldehyde 3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid_ethyl_ester Ethyl 3-(4-bromophenyl)-5- methylisoxazole-4-carboxylate 4-bromobenzaldehyde->3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid_ethyl_ester 1. Hydroxylamine 2. Ethyl Acetoacetate hydroxylamine hydroxylamine hydroxylamine->3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid_ethyl_ester ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid_ethyl_ester 3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid 3-(4-Bromophenyl)-5- methylisoxazole-4-carboxylic acid 3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid_ethyl_ester->3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid Hydrolysis (e.g., NaOH, H₂O/EtOH) Target_Compound Methyl 5-(4-bromophenyl)-3- methylisoxazole-4-carboxylate 3_4_bromophenyl_5_methylisoxazole_4_carboxylic_acid->Target_Compound Fischer Esterification (Methanol, H₂SO₄ catalyst) Methanol Methanol Methanol->Target_Compound

Figure 2: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

This precursor can be synthesized via a well-established method for forming 3,5-disubstituted isoxazoles. A common approach involves the reaction of an appropriate aldehyde with hydroxylamine to form an oxime, which then undergoes cycloaddition with a β-ketoester.

  • Oxime Formation: To a solution of 4-bromobenzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cycloaddition: After cooling the reaction mixture, add ethyl acetoacetate and a catalytic amount of a dehydrating agent such as anhydrous zinc chloride. Reflux the mixture for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in a mixture of water and ethanol. Reflux for an additional 2-3 hours to hydrolyze the ethyl ester.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This classic esterification method utilizes an excess of the alcohol in the presence of a strong acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are detailed protocols for the key analytical techniques.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute and observe the sample.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for organic compounds.

Predicted Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.5 ppm (s, 3H, -CH₃)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

    • δ ~7.6 ppm (d, 2H, Ar-H ortho to Br)

    • δ ~7.7 ppm (d, 2H, Ar-H meta to Br)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~12 ppm (-CH₃)

    • δ ~52 ppm (-OCH₃)

    • δ ~115 ppm (C-isoxazole)

    • δ ~125 ppm (C-Br)

    • δ ~129 ppm (Ar-CH)

    • δ ~132 ppm (Ar-CH)

    • δ ~160 ppm (C-isoxazole)

    • δ ~162 ppm (C=O)

    • δ ~170 ppm (C-isoxazole)

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying functional groups.

Predicted Key IR Absorptions:

  • ~1720 cm⁻¹ (C=O stretch of the ester)

  • ~1600 cm⁻¹ (C=N stretch of the isoxazole ring)

  • ~1250 cm⁻¹ (C-O stretch of the ester)

  • Aromatic C-H and C=C stretches in the fingerprint region.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z 281 and 283 in an approximately 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Loss of the methoxy group (-OCH₃, m/z 250/252), loss of the carbomethoxy group (-COOCH₃, m/z 222/224).

Protocol (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated by the mass analyzer.

  • The detector records the abundance of each ion at a specific m/z value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of more complex, biologically active molecules. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible and detailed synthetic route, and robust protocols for its analytical characterization. By leveraging the information and methodologies presented herein, researchers in drug discovery and related fields can confidently synthesize, purify, and characterize this important isoxazole derivative, paving the way for the development of novel therapeutic agents.

References

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS number 517870-15-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core and a Point of Clarification

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the development of potent therapeutic agents.[2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4][5] Notable drugs such as the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole ring as their core pharmacophore, underscoring its pharmacological significance.[3]

This guide focuses on a specific derivative, This compound . It is critical, however, to address a point of ambiguity at the outset. The provided CAS Number, 517870-15-4 , corresponds in chemical databases to an isomer, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate .[6][7] This document will primarily detail the synthesis and properties of the titled compound (the 3-methyl-4-carboxylate isomer) while providing comparative data where available to ensure clarity and scientific accuracy for the research community.

Structural and Physicochemical Profile

The substitution pattern on the isoxazole ring dictates the molecule's steric, electronic, and pharmacokinetic properties. The key components of this compound are:

  • The Isoxazole Core: Provides a stable aromatic scaffold. The weak N-O bond can also be cleaved under certain conditions, offering a route to diverse chemical transformations.[1]

  • The 5-(4-bromophenyl) Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile generation of diverse analogues. Its presence also increases lipophilicity, potentially influencing membrane permeability and target engagement.

  • The 3-methyl Group: Influences the electronic landscape and steric profile of the molecule.

  • The 4-carboxylate Group: The methyl ester at the C4 position is a key functional group. It can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in molecules designed to interact with enzyme active sites or receptors.[8]

Comparative Physicochemical Data

The following table summarizes key properties for the titled compound and its related isomers to aid in their differentiation.

PropertyThis compoundMethyl 5-(4-bromophenyl)isoxazole-3-carboxylate3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
CAS Number 1228689-61-9 (Reported)[9]517870-15-4[6][7]91182-58-0[10]
Molecular Formula C₁₁H₈BrNO₃C₁₁H₈BrNO₃[6]C₁₁H₈BrNO₃[10]
Molecular Weight 282.09 g/mol 282.09 g/mol [6]282.09 g/mol [10]
Appearance White to off-white Solid (Predicted)[9]-Powder[10]
Boiling Point 403.9±45.0 °C (Predicted)[9]--
Density 1.472±0.06 g/cm³ (Predicted)[9]--
Melting Point --216-218 °C[10]
LogP -2.89 (Predicted)[6]2.6 (Predicted)[11]

Synthesis and Mechanistic Insight

The construction of the substituted isoxazole-4-carboxylate ring is a critical process for accessing this class of compounds. A reliable and efficient method involves the cyclization of a β-enamino ketoester with hydroxylamine.[9]

Detailed Experimental Protocol

Objective: To synthesize this compound.

Reaction: Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate + Hydroxylamine Hydrochloride → this compound

Materials:

  • Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)[9]

  • Acetic acid (solvent)[9]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (2.5 mmol) in acetic acid (10 mL), add hydroxylamine hydrochloride (2.5 mmol) under a nitrogen atmosphere.[9]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[9]

  • Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and afford the crude product.[9]

  • The resulting crude product, this compound, can often be used for subsequent steps without further purification or can be purified by column chromatography or recrystallization if required.[9]

Causality and Experimental Rationale:

  • Hydroxylamine Hydrochloride: Serves as the source of the N-O fragment required to form the isoxazole ring.

  • Acetic Acid: Acts as both a solvent and a mild acid catalyst, facilitating the condensation and subsequent cyclization steps.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, driving the reaction to completion.

  • Nitrogen Atmosphere: While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Workup R1 Methyl 2-(4-bromobenzoyl)- 3-(methylamino)but-2-enoate Reaction Cyclization R1->Reaction R2 Hydroxylamine Hydrochloride R2->Reaction Solvent Acetic Acid Solvent->Reaction Condition Reflux, 2h Condition->Reaction Workup Concentration (Reduced Pressure) Reaction->Workup Product Methyl 5-(4-bromophenyl)-3-methyl- isoxazole-4-carboxylate Workup->Product Derivatization_Pathway cluster_bromination Radical Bromination cluster_further_reactions Further Transformations Start 3-Aryl-5-methyl- isoxazole-4-carboxylate Reagent1 NBS, Benzoyl Peroxide Start->Reagent1 Product1 3-Aryl-5-(bromomethyl)- isoxazole-4-carboxylate Reagent1->Product1 Free-radical substitution Product2 3-Aryl-5-formyl- isoxazole-4-carboxylate (Aldehyde) Product1->Product2 Oxidation Product3 3-Aryl-5-(hydroxymethyl)- isoxazole-4-carboxylate (Alcohol) Product1->Product3 Hydrolysis Product4 Fused Heterocycles & Other Derivatives Product1->Product4 Nucleophilic substitution Drug_Discovery cluster_mods Chemical Modification cluster_screening Biological Screening Scaffold Isoxazole-4-carboxylate Scaffold Mod1 Cross-Coupling (at Bromine) Scaffold->Mod1 Mod2 Side-Chain Functionalization Scaffold->Mod2 Mod3 Ester Hydrolysis / Amidation Scaffold->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screen1 Anti-inflammatory Library->Screen1 Screen2 Anticancer Library->Screen2 Screen3 Antibacterial Library->Screen3 Screen4 Antiviral Library->Screen4 Hit Hit Compound Screen1->Hit Screen2->Hit Screen3->Hit Screen4->Hit Lead Lead Optimization Hit->Lead

References

A Technical Guide to the Synthesis and Characterization of Substituted Bromophenyl Methylisoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and its closely related, more extensively documented isomer, methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate. Due to the ambiguity in public domain data for the former, this document will first clarify the systematic nomenclature of the isoxazole scaffold. It will then leverage established synthetic precedents and spectroscopic data from analogous compounds to provide a robust framework for the synthesis, characterization, and potential applications of this class of molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, and derivatives bearing a bromophenyl moiety are of significant interest for their potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3] This guide is intended to be a practical resource for researchers engaged in the design and development of novel isoxazole-based therapeutics.

Introduction and Nomenclature of the Isoxazole Core

The isoxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] The numbering of the ring begins at the oxygen atom and proceeds towards the nitrogen, as illustrated below. This numbering is critical for the unambiguous assignment of substituent positions.

The topic of this guide, "this compound," specifies a precise substitution pattern. However, a survey of chemical databases reveals a higher prevalence of its isomer, "Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate." The structural difference is significant, relating to the positions of the methyl and bromophenyl groups.

  • Topic Compound: 5-(4-bromophenyl), 3-methyl, 4-(methyl carboxylate)

  • Common Isomer: 3-(4-bromophenyl), 5-methyl, 4-(methyl carboxylate)

Given the available literature, this guide will focus on the synthesis and properties of the 3-(4-bromophenyl)-5-methyl isomer as a well-documented archetype, while presenting a synthetic route adaptable for the 5-(4-bromophenyl)-3-methyl isomer.

Physicochemical Properties and Data

PropertyValueSource
Compound Name 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acidSigma-Aldrich
CAS Number 91182-58-0[5][6]
Molecular Formula C₁₁H₈BrNO₃[5][6]
Molecular Weight 282.09 g/mol [5][6]
Appearance Powder[5]
Melting Point 216-218 °C[5]
SMILES Cc1onc(-c2ccc(Br)cc2)c1C(O)=O[5]
InChI Key DTWRRPFCWHWFSM-UHFFFAOYSA-N[5]

The corresponding methyl ester would have a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . Its physical state would likely be a crystalline solid, and it would exhibit greater solubility in organic solvents compared to the carboxylic acid precursor.

Synthesis of Trisubstituted Isoxazoles: A Mechanistic Approach

The most versatile and widely adopted method for constructing the 3,5-disubstituted-4-carboxyisoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an activated alkyne, or a related reaction with a β-ketoester derivative.[4][7][8]

Proposed Synthesis of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

This synthesis proceeds via a well-established multi-step sequence. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Esterification (if needed) A 4-Bromobenzaldehyde C 4-Bromobenzaldoxime A->C NaOAc, EtOH B Hydroxylamine B->C E 4-Bromobenzonitrile Oxide C->E Base (Et3N) D N-Chlorosuccinimide (NCS) D->E G Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate E->G [3+2] Cycloaddition F Methyl Acetoacetate F->G H Carboxylic Acid Intermediate G->H Hydrolysis (NaOH) I Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate H->I Esterification (MeOH, H+) Applications cluster_apps Potential Applications A Bromophenyl Isoxazole Core B Anticancer Agents A->B Cytotoxicity C Antibacterial Agents A->C Enzyme Inhibition D Anti-inflammatory Drugs A->D COX/LOX Inhibition E Organic Electronics A->E Semiconducting Properties

References

discovery and history of isoxazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Isoxazole-4-Carboxylate Derivatives

Abstract

The isoxazole ring system represents a cornerstone in heterocyclic chemistry, serving as a "privileged scaffold" in modern drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of a specific, highly valuable subclass: the isoxazole-4-carboxylate derivatives. We will journey from the foundational discoveries that first defined the isoxazole ring to the sophisticated synthetic strategies developed for the 4-carboxylate series. A central focus will be a detailed case study on the landmark drug Leflunomide, illustrating the critical role of the isoxazole core in prodrug design and its metabolic activation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a historical account, but a field-proven perspective on the causality behind experimental choices and the evolution of this remarkable pharmacophore.

Chapter 1: Foundational Synthesis of the Isoxazole Heterocycle

The story of isoxazole chemistry begins in the late 19th century. While the cyclic structure of 3-methyl-5-phenylisoxazole was first correctly identified by Ludwig Claisen in 1888, it was the extensive work of Quilico and his school from the 1930s onwards that truly illuminated the synthetic potential of constructing the ring system from nitrile oxides.[1] These early investigations laid the groundwork for what would become the most powerful and versatile method for isoxazole synthesis: the 1,3-dipolar cycloaddition.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The work of Rolf Huisgen in the 1960s revolutionized the synthesis of five-membered heterocycles, including isoxazoles.[2][3] He established the 1,3-dipolar cycloaddition as a concerted, pericyclic reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkyne or alkene).[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its high efficiency and stereospecificity.[2][4]

The reaction proceeds via a concerted mechanism where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile participate in a pericyclic shift, forming the five-membered ring in a single, stereoconservative step.[4] When a nitrile oxide reacts with an alkyne, the resulting product is a stable, aromatic isoxazole ring.[2][3]

Isomerization_Workflow Start 4-Acyl-5-aminoisoxazole Catalyst FeCl₂ • 4H₂O Dioxane, 105 °C Start->Catalyst Azirine Transient 2-Acyl-2H-azirine Intermediate Catalyst->Azirine Isomerization Product Isoxazole-4-carboxamide Azirine->Product Rearrangement DHODH_Inhibition Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate->DHODH Pyrimidines Pyrimidines (UMP) Orotate->Pyrimidines Further Steps DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Teriflunomide Teriflunomide Block Teriflunomide->Block Block->DHODH

References

Unlocking New Therapeutic Avenues: A Guide to Identifying and Validating Novel Targets for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern drug discovery.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic profiles—have cemented its status as a "privileged scaffold".[3][4] From the antibacterial action of sulfamethoxazole to the anti-inflammatory effects of valdecoxib, isoxazole-containing molecules have demonstrated a remarkable breadth of biological activity.[2][5] This guide moves beyond established applications to provide a forward-looking perspective on identifying the next generation of therapeutic targets for novel isoxazole derivatives. We will explore promising, underexploited biological pathways and provide robust, field-proven methodologies for target identification and validation, empowering researchers to translate chemical novelty into therapeutic innovation.

Part 1: The Expanding Target Landscape for Isoxazole Derivatives

The therapeutic versatility of isoxazoles stems from their ability to interact with a wide array of biological targets.[6][7][8] While their roles in antimicrobial and anti-inflammatory therapies are well-documented, emerging research points toward significant potential in treating metabolic diseases, neurological disorders, and cancer.[9][10]

Established Therapeutic Targets: A Foundation of Clinical Success

A brief overview of clinically validated targets provides context for the scaffold's potential. Marketed drugs have successfully targeted:

  • Enzymes: Cyclooxygenase-2 (COX-2) by the anti-inflammatory drug Valdecoxib and Dihydropteroate synthase by the antibiotic Sulfamethoxazole.[2][5]

  • Ion Channels: GABA-A receptors, modulated by isoxazole derivatives for sedative or anxiolytic effects.[11]

  • Bacterial Proteins: Penicillin-binding proteins, the target of beta-lactam antibiotics like Cloxacillin and Oxacillin.[2][4]

These successes validate the isoxazole core as a pharmacologically favorable entity and a launchpad for exploring novel mechanisms of action.

Emerging & Potential Therapeutic Targets

Current research efforts are focused on complex intracellular signaling nodes where isoxazole derivatives are showing significant promise. We will focus on three such target classes that represent major unmet medical needs.

Chronic conditions like type 2 diabetes and dyslipidemia are driven by metabolic dysregulation.[12][13] Isoxazoles are being investigated as modulators of key metabolic sensors.

  • AMP-activated protein kinase (AMPK): As a central regulator of cellular energy homeostasis, AMPK activation switches cellular processes from ATP-consuming (anabolic) to ATP-producing (catabolic) pathways.[14][15] This makes it an exceptional target for type 2 diabetes and related metabolic disorders.[12][16] Isoxazole-based compounds can be designed to allosterically activate AMPK, mimicking the effects of cellular energy stress to improve glucose uptake and lipid metabolism.[17]

  • Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors (isoforms α, γ, δ) acts as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism.[18][19] PPARγ is the target of thiazolidinedione drugs for diabetes, while PPARα is targeted by fibrates for dyslipidemia.[13][20] Novel isoxazole derivatives are being developed as selective single-isoform agonists or as dual/pan-PPAR agonists to achieve a broader, more potent metabolic effect.[13][21]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[22][23] Their inhibition can restore neurotransmitter balance, making them validated targets for depression and Parkinson's disease.[24][25] The isoxazole scaffold serves as a versatile framework for developing potent and, crucially, isoform-selective MAO inhibitors, which can reduce the side effects associated with non-selective agents.[26]

The anticancer activity of isoxazoles is a major area of investigation, with compounds targeting various hallmarks of cancer.[1][9][27]

  • Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of numerous oncogenic proteins. Its inhibition leads to the simultaneous degradation of multiple cancer-driving proteins, making it an attractive therapeutic target.[9]

  • Receptor Tyrosine Kinases (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by kinases like VEGFR-2. Isoxazole hybrids have been shown to inhibit such kinases, representing a potential anti-angiogenic strategy.[28]

The following table summarizes representative data for hypothetical, yet plausible, isoxazole compounds against these emerging target classes.

Compound ID Target Class Specific Target Assay Type Potency (IC50/EC50) Selectivity
ISO-AMPK-01 MetabolicAMPKFRET Assay85 nM (EC50)>100-fold vs. major kinases
ISO-PPAR-07 MetabolicPPARγLuciferase Assay150 nM (EC50)50-fold vs. PPARα; >200-fold vs. PPARδ
ISO-MAO-11 NeurologicalMAO-BAmplex Red Assay25 nM (IC50)300-fold vs. MAO-A
ISO-HSP-03 OncologyHsp90FP Assay45 nM (IC50)N/A (Chaperone)
ISO-VEGFR-05 OncologyVEGFR-2Kinase Glo Assay60 nM (IC50)>50-fold vs. a panel of 50 other kinases

Part 2: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a phenotypically active isoxazole compound is the most critical and challenging step in drug discovery.[29][30] This process, known as target deconvolution, requires a multi-pronged, orthogonal approach to build a high-confidence case for a compound's mechanism of action.[31][32]

Workflow for Target Deconvolution and Validation

The following diagram illustrates a robust, logical workflow. The key principle is to begin with unbiased, discovery-based methods to generate hypotheses and then systematically validate these hypotheses with increasingly specific biochemical and cell-based assays.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular Mechanism of Action pheno Phenotypic Screening Hit (e.g., Isoxazole Compound) affinity Affinity Chromatography- Mass Spectrometry pheno->affinity Unbiased Discovery tsa Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA) affinity->tsa Hypothesis Testing biochem Biochemical / Enzymatic Assay (IC50 / EC50 Determination) tsa->biochem Functional Confirmation cell_assay Cell-Based Pathway Assay (e.g., Western Blot, Reporter Gene) biochem->cell_assay Cellular Context rescue Target Knockdown / Overexpression (Rescue or Sensitization) cell_assay->rescue Genetic Validation validated Validated Target rescue->validated High-Confidence Target

Caption: A logical workflow for identifying and validating the molecular target of a bioactive compound.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for key stages in the target validation process. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

This technique is a cornerstone of target deconvolution, leveraging the binding affinity of the compound to physically isolate its protein targets from a complex biological sample.[29][33]

  • Objective: To identify proteins from a cell lysate that physically bind to an immobilized isoxazole compound.

  • Methodology:

    • Compound Immobilization:

      • Synthesize an analog of the lead isoxazole compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

      • Causality: The linker is crucial to distance the compound from the solid support, minimizing steric hindrance and ensuring the binding pocket remains accessible to target proteins.

      • Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

      • Prepare a parallel batch of "control" beads, where the linker is attached but the isoxazole compound is omitted. This is a critical control .

    • Lysate Preparation:

      • Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.

      • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

      • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

    • Affinity Pulldown:

      • Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

      • Causality: Incubation at 4°C minimizes protein degradation and non-specific hydrophobic interactions.

    • Washing:

      • Wash the beads extensively (5-7 times) with lysis buffer containing a low concentration of a mild detergent (e.g., 0.1% Tween-20).

      • Causality: This is the most critical step for success. Insufficient washing leaves a high background of non-specific binders, while overly harsh washing can elute true, low-affinity binders. The stringency must be optimized.

    • Elution:

      • Elute the bound proteins from the beads. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of the free, non-immobilized isoxazole compound.

      • Trustworthiness: Specific elution with the free compound provides higher confidence that the eluted proteins are true binders, as they are displaced by a competitive interaction.

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

      • Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control-bead eluate.

      • Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS (liquid chromatography-tandem mass spectrometry).

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct physical binding between a purified protein and a small molecule.

  • Objective: To determine if the isoxazole compound directly binds to a purified candidate protein and stabilizes it against thermal denaturation.

  • Methodology:

    • Preparation:

      • Express and purify the candidate protein identified from the affinity chromatography experiment.

      • Prepare a solution of a lipophilic fluorescent dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of a protein.

      • Prepare a dilution series of the isoxazole compound.

    • Assay Setup:

      • In a 96- or 384-well PCR plate, mix the purified protein, SYPRO Orange dye, and either the isoxazole compound or a vehicle control (e.g., DMSO).

    • Thermal Denaturation:

      • Place the plate in a real-time PCR instrument.

      • Apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

      • Measure the fluorescence at each temperature increment.

    • Data Analysis:

      • As the protein unfolds (denatures), its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

      • Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm).

      • Interpretation: A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a positive shift in the Tm (ΔTm). A significant ΔTm is strong evidence of direct physical interaction.

Visualizing a Key Signaling Pathway: AMPK

Understanding the target's role in cellular signaling is essential for predicting the therapeutic effect of a compound. The AMPK pathway is a prime example of a central metabolic control system and a promising target for isoxazole derivatives.

AMPK_Pathway cluster_0 Cellular Stress Signals cluster_1 Upstream Kinases cluster_2 Core Regulator cluster_3 Downstream Effects cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activate Metformin Metformin Metformin->LKB1 activate Isoxazole Isoxazole Activators (Potential) Isoxazole->LKB1 activate AMPK AMPK LKB1->AMPK phosphorylates & activates mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 SREBP1c SREBP-1c (Lipid Synthesis) AMPK->SREBP1c ACC ACC (Fatty Acid Synthesis) AMPK->ACC Glycolysis Glycolysis AMPK->Glycolysis promote FAO Fatty Acid Oxidation AMPK->FAO promote Autophagy Autophagy AMPK->Autophagy promote

Caption: The AMPK signaling pathway, a key therapeutic target for metabolic diseases.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[3][10] The future of isoxazole drug discovery lies in moving beyond traditional targets and applying systematic, rigorous validation workflows to novel and challenging biological pathways. By integrating unbiased discovery techniques like affinity proteomics with robust biophysical and cell-based validation assays, researchers can successfully deconvolve complex phenotypes and identify high-value targets. The potential for developing next-generation isoxazole-based therapies for metabolic disease, neurodegeneration, and cancer is immense, promising to deliver significant clinical impact in the years to come.[2][6]

References

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a detailed, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. The predictions are grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds, offering a robust framework for researchers to confirm its identity and purity.

G cluster_molecule This compound mol

Figure 1: Molecular Structure.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The predicted spectrum for the title compound is characterized by distinct signals corresponding to its three primary structural motifs: the 4-bromophenyl ring, the ester methyl group, and the isoxazole methyl group.

Expertise & Causality: The predicted chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the isoxazole ring and the bromine atom will deshield the aromatic protons. The ester methyl group is deshielded by the adjacent oxygen, while the isoxazole methyl group is influenced by the ring's aromatic character.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H-2', H-6' (Aromatic)7.65 - 7.75Doublet (d)2HProtons ortho to the bromine atom on the phenyl ring. They form an AA'BB' system with H-3' and H-5'.
H-3', H-5' (Aromatic)7.55 - 7.65Doublet (d)2HProtons meta to the bromine atom, ortho to the isoxazole ring. Their chemical shift is similar to related 5-aryl isoxazoles.[1]
-COOCH₃ (Ester Methyl)3.80 - 3.95Singlet (s)3HTypical range for a methyl ester. The singlet multiplicity indicates no adjacent protons.
C3-CH₃ (Isoxazole Methyl)2.70 - 2.85Singlet (s)3HCharacteristic shift for a methyl group attached to a C3 position of an isoxazole ring.

Predicted ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum is expected to show 10 distinct signals, as symmetry in the 4-bromophenyl ring results in two pairs of equivalent carbons.

Expertise & Causality: The chemical shifts of the isoxazole ring carbons are highly dependent on their position and the nature of their substituents. The carbonyl carbon of the ester will be the most deshielded signal. The carbon atom bonded to bromine (C-4') will have its chemical shift influenced by the heavy atom effect.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AtomPredicted δ (ppm)Rationale
C=O (Ester)162.0 - 164.0Typical range for a carbonyl carbon of an α,β-unsaturated ester.
C5 (Isoxazole)171.0 - 173.0Highly deshielded due to attachment to the electronegative oxygen and the phenyl ring.
C3 (Isoxazole)160.0 - 162.0Deshielded due to attachment to the nitrogen atom and the methyl group.
C1' (Aromatic)127.0 - 129.0The ipso-carbon of the phenyl ring attached to the isoxazole.
C3', C5' (Aromatic)132.0 - 133.0Aromatic CH carbons ortho to the bromine atom.
C2', C6' (Aromatic)129.5 - 131.0Aromatic CH carbons meta to the bromine atom.
C4' (Aromatic)125.0 - 127.0Carbon atom directly bonded to the bromine atom.
C4 (Isoxazole)112.0 - 114.0Relatively shielded carbon within the heterocyclic ring.
-COOCH₃ (Ester Methyl)52.0 - 53.0Characteristic chemical shift for a methyl ester carbon.
C3-CH₃ (Isoxazole Methyl)13.0 - 15.0Typical high-field signal for a methyl group on an aromatic ring.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: The key diagnostic peaks will be the strong C=O stretch of the ester, which is a highly reliable and intense absorption, and the C-O stretches associated with the ester linkage. The aromatic and heterocyclic ring stretches provide confirmatory evidence of the core structure.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2990 - 2950MediumAliphatic C-H Stretch (from methyl groups)
~1735StrongC=O Stretch (Ester carbonyl)
~1610, ~1590, ~1480Medium-StrongC=C and C=N Stretches (Aromatic and Isoxazole rings)
1300 - 1250StrongAsymmetric C-O-C Stretch (Ester)
1150 - 1100StrongSymmetric C-O-C Stretch (Ester)
~1070StrongC-Br Stretch (Aromatic)

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. For the title compound, electron ionization (EI) would be a standard method.

Trustworthiness & Self-Validation: The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the molecular ion peak (M⁺) and any fragment containing bromine will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass units. This provides an unambiguous confirmation of the presence of one bromine atom.

Molecular Ion:

  • Formula: C₁₂H₁₀BrNO₃

  • Monoisotopic Mass: 294.9844 Da (for ⁷⁹Br) and 296.9823 Da (for ⁸¹Br)

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z 295/297 M_minus_OCH3 [M - OCH₃]⁺ m/z 264/266 M->M_minus_OCH3 - ·OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 236/238 M->M_minus_COOCH3 - ·COOCH₃ BrPhCO [Br-Ph-CO]⁺ m/z 183/185 M_minus_COOCH3->BrPhCO - C₂H₃N BrPh [Br-Ph]⁺ m/z 155/157 BrPhCO->BrPh - CO

Figure 2: Predicted MS Fragmentation.

Methodologies for Synthesis and Characterization

While a specific protocol for the title compound is not detailed in the provided sources, a reliable synthetic route can be designed based on established methods for preparing substituted isoxazoles.[2][3]

A. Hypothetical Synthesis Protocol:

  • Reaction Setup: To a solution of an appropriate β-ketoester precursor, such as methyl 3-(4-bromophenyl)-3-oxopropanoate, in ethanol, add hydroxylamine hydrochloride and sodium acetate.

  • Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The hydroxylamine will react with the diketone moiety to form the isoxazole ring.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

B. Spectroscopic Analysis Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis Protocol Purification Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR (CDCl₃) Purification->NMR IR FT-IR (KBr Pellet or ATR) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Validation Compare experimental data with predicted profile NMR->Validation IR->Validation MS->Validation

Figure 3: Characterization Workflow.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by dissolving it in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI). Acquire the mass spectrum, ensuring sufficient resolution to observe the Br isotopic pattern.

Conclusion

This guide presents a comprehensive and scientifically grounded prediction of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra provide a detailed fingerprint for the molecule, highlighting the expected chemical shifts, vibrational frequencies, and fragmentation patterns. Researchers and drug development professionals can use this authoritative guide as a benchmark for verifying the synthesis and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

solubility and stability of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Foreword: Proactive Characterization in Drug Discovery

In modern drug development, the principle of "fail early, fail cheap" is paramount. A promising lead candidate's ultimate success hinges not only on its pharmacological activity but also on its physicochemical properties. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, influencing everything from formulation strategies to its in vivo performance and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of these critical attributes for the novel compound, this compound.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and favorable physicochemical characteristics.[1][2] Compounds incorporating this heterocycle are candidates for a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[3][4][5] this compound, as a specific derivative, warrants a thorough and early-stage characterization to preempt potential development hurdles. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Part 1: Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must be in solution to permeate biological membranes. We will delineate the methodologies for determining both kinetic and thermodynamic solubility, as each provides distinct and valuable insights at different stages of the development process.

Kinetic vs. Thermodynamic Solubility: A Strategic Distinction
  • Kinetic Solubility is typically measured early in discovery. It assesses the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[6] This high-throughput method is invaluable for ranking large numbers of compounds but may overestimate the true solubility as it does not represent an equilibrium state.[7][8]

  • Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[9] This "shake-flask" method is lower-throughput but represents the gold standard for determining a compound's intrinsic solubility, crucial for pre-formulation and later development stages.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This protocol outlines a high-throughput method for estimating the kinetic solubility of this compound.

Causality: The choice of a turbidimetric assay is based on its speed and suitability for early-stage screening. The appearance of turbidity directly correlates with the compound precipitating out of solution, allowing for a rapid determination of the solubility limit.[10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottomed 96-well plate pre-filled with 198 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This maintains a constant 1% DMSO concentration, minimizing co-solvent effects.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[6]

  • Turbidity Reading: Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the definitive method for measuring the equilibrium solubility of the compound.

Causality: The shake-flask method is chosen for its accuracy. By allowing the system to reach equilibrium over an extended period, we ensure the measurement reflects the true, stable solubility of the solid form of the compound in the aqueous medium.[9]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a series of vials containing a known volume (e.g., 1 mL) of the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Calculate the concentration against a standard curve prepared from a known concentration of the compound.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized for clear interpretation and comparison across different conditions.

Solubility Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.425Hypothetical ValueHypothetical Value
ThermodynamicSGF1.237Hypothetical ValueHypothetical Value
ThermodynamicAcetate Buffer4.537Hypothetical ValueHypothetical Value
ThermodynamicPBS7.437Hypothetical ValueHypothetical Value
ThermodynamicMethanolN/A25Hypothetical ValueHypothetical Value
ThermodynamicAcetonitrileN/A25Hypothetical ValueHypothetical Value
SGF: Simulated Gastric Fluid; PBS: Phosphate-Buffered Saline

Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in 96-well Plate k_start->k_dilute k_add_buffer Add to Aqueous Buffer (1% DMSO) k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) k_add_buffer->k_incubate k_read Measure Turbidity (Plate Reader) k_incubate->k_read k_result Kinetic Solubility Value k_read->k_result t_start Excess Solid Compound t_add_buffer Add to Aqueous Buffer t_start->t_add_buffer t_equilibrate Equilibrate (24-48h, 37°C) t_add_buffer->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify t_result Equilibrium Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Part 2: Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products that could form during storage and handling.[11] This is mandated by regulatory bodies like the ICH and is fundamental to developing a stability-indicating analytical method.[2][12]

The Principle of Forced Degradation

The objective is to induce degradation of the drug substance to a target level, typically 5-20%.[13] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not generate sufficient degradants to challenge the analytical method.[11] These studies are critical for establishing degradation pathways and demonstrating the specificity of the analytical methods used for stability testing.[14]

Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to conduct the following stress tests in parallel.[13]

Step-by-Step Methodology:

  • Acidic Hydrolysis:

    • Condition: Treat the drug solution with 0.1 N HCl.

    • Procedure: Store at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Causality: This condition mimics the acidic environment of the stomach and assesses the lability of functional groups like the ester to acid-catalyzed hydrolysis.

  • Basic Hydrolysis:

    • Condition: Treat the drug solution with 0.1 N NaOH.

    • Procedure: Store at room temperature (due to the higher reactivity of isoxazoles and esters under basic conditions) and sample at shorter time points (e.g., 0.5, 1, 2, 4 hours).

    • Causality: The ester and potentially the isoxazole ring are susceptible to base-catalyzed hydrolysis. This test is crucial for understanding degradation pathways in neutral to alkaline pH environments.

  • Oxidative Degradation:

    • Condition: Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Procedure: Store at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).[13]

    • Causality: This assesses the molecule's susceptibility to oxidation, which can be initiated by atmospheric oxygen or peroxide impurities in excipients.

  • Thermal Degradation:

    • Condition: Store the solid drug substance in a controlled oven at an elevated temperature (e.g., 80°C).

    • Procedure: Sample at defined intervals (e.g., 1, 3, 7 days).

    • Causality: This evaluates the solid-state thermal stability of the compound, providing data to inform storage conditions.

  • Photolytic Degradation:

    • Condition: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][12]

    • Procedure: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Causality: This test is essential to determine if the compound is light-sensitive, which would necessitate protective packaging.

Sample Quenching: After each time point, the reaction should be stopped (e.g., by neutralization of acid/base or dilution) and the sample immediately analyzed or stored at -20°C to prevent further degradation.

Visualization: Forced Degradation Study Design

G cluster_stress Stress Conditions start Drug Substance Solution (1 mg/mL) acid Acidic Hydrolysis (0.1N HCl, 60°C) start->acid base Basic Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solid & Solution) (ICH Q1B Light Exposure) start->photo analysis Analyze Samples at Time Points (HPLC-DAD, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (Target 5-20%) analysis->evaluation evaluation->start No/Low Degradation (Increase Stress) pathway Identify Degradants & Elucidate Pathways evaluation->pathway Degradation Observed method_dev Develop & Validate Stability-Indicating Method evaluation->method_dev Degradation Observed G cluster_identification Degradant Identification start Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) hplc_dev HPLC Method Development (Column/Mobile Phase Screening) start->hplc_dev gradient_opt Gradient Optimization hplc_dev->gradient_opt analysis Analyze Stressed Samples (HPLC-DAD) gradient_opt->analysis peak_purity Peak Purity Analysis analysis->peak_purity lcms LC-MS Analysis (Determine m/z) analysis->lcms validation Validate Stability-Indicating Method (ICH Q2(R1)) peak_purity->validation msms LC-MS/MS Analysis (Fragmentation Pattern) lcms->msms structure Propose Degradant Structures msms->structure structure->validation

References

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a key heterocyclic scaffold. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous bioactive compounds.[1][2] The synthetic strategy detailed herein is based on the robust and highly regioselective 1,3-dipolar cycloaddition reaction. The protocol is divided into three primary stages: (i) synthesis of 4-bromobenzaldehyde oxime, (ii) conversion to 4-bromobenzohydroximoyl chloride, and (iii) the final base-mediated [3+2] cycloaddition with methyl acetoacetate to yield the target compound. This guide explains the causality behind experimental choices and provides a self-validating framework through detailed procedural steps and characterization guidelines, intended for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Principle

The isoxazole ring is a five-membered heterocycle that serves as a privileged structure in modern pharmacology, appearing in drugs with anticancer, antibiotic, and anti-inflammatory properties.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable target in drug design.

The synthesis of the target 3,4,5-trisubstituted isoxazole is achieved via a Huisgen 1,3-dipolar cycloaddition. This powerful reaction involves the in situ generation of a nitrile oxide from a hydroximoyl chloride precursor. This highly reactive 1,3-dipole is then trapped by a dipolarophile—in this case, the enolate of methyl acetoacetate—to form the stable five-membered isoxazole ring.[4] The chlorination of the precursor aldoxime is a critical activation step, commonly achieved using N-chlorosuccinimide (NCS), which facilitates the subsequent base-induced elimination to form the nitrile oxide.[1][2][5]

Reaction Mechanism Overview

The core of this synthesis is the cycloaddition, which proceeds through a concerted, pericyclic mechanism. The regioselectivity is dictated by the electronic character of the nitrile oxide and the enolate of the β-ketoester, leading specifically to the desired 3,5-disubstituted-4-carboxylate isomer.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: [3+2] Cycloaddition A 4-Bromobenzohydroximoyl Chloride C 4-Bromophenyl Nitrile Oxide A->C -HCl B Triethylamine (Base) B->A H Transition State C->H D Triethylammonium Chloride E Methyl Acetoacetate G Enolate Intermediate E->G -H+ F Triethylamine (Base) F->E G->H I This compound H->I Ring Formation

Figure 1: Conceptual diagram of the key reaction steps.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified. Perform all operations in a well-ventilated fume hood.

Reagent/MaterialFormulaM.W. ( g/mol )Supplier (Example)Notes
4-BromobenzaldehydeC₇H₅BrO185.02Sigma-AldrichIrritant.[6]
Hydroxylamine HClNH₂OH·HCl69.49Acros OrganicsCorrosive, irritant.
Sodium AcetateCH₃COONa82.03Fisher ScientificHygroscopic.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Alfa AesarOxidizer, corrosive.
Methyl AcetoacetateC₅H₈O₃116.12TCI AmericaFlammable liquid.
Triethylamine (TEA)(C₂H₅)₃N101.19Sigma-AldrichCorrosive, flammable. Store over KOH.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrous grade recommended. Teratogen.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRSolvent for extraction and chromatography.
HexanesC₆H₁₄86.18VWRSolvent for chromatography.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Fisher ScientificAnhydrous, for drying organic layers.
Brine (Saturated NaCl)NaCl(aq)--For washing organic layers.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.

Workflow Overview

G start Start Materials: 4-Bromobenzaldehyde, Hydroxylamine HCl step1 Step 1: Oxime Formation (EtOH/H₂O, NaOAc, rt, 4h) start->step1 step2 Workup & Isolation (Extraction with EtOAc) step1->step2 oxime Intermediate: 4-Bromobenzaldehyde Oxime step2->oxime step3 Step 2: Chlorination (DMF, NCS, rt, 18h) oxime->step3 hydroximoyl Intermediate: 4-Bromobenzohydroximoyl Chloride (Used in situ) step3->hydroximoyl step4 Step 3: Cycloaddition (Add Methyl Acetoacetate & TEA, rt, 12h) hydroximoyl->step4 step5 Workup & Purification (Aqueous wash, extraction, column chromatography) step4->step5 product Final Product: Methyl 5-(4-bromophenyl)-3- methylisoxazole-4-carboxylate step5->product

Figure 2: Overall experimental workflow for the synthesis.

Part A: Synthesis of 4-Bromobenzaldehyde Oxime
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Reagent Addition: Add a solvent mixture of ethanol (10 mL) and water (10 mL). To this suspension, add hydroxylamine hydrochloride (0.76 g, 11.0 mmol, 1.1 eq) and sodium acetate (0.90 g, 11.0 mmol, 1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The reaction is typically complete within 4 hours.[1]

  • Workup: Once the starting aldehyde is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting white solid, 4-bromobenzaldehyde oxime, is typically of sufficient purity to proceed to the next step.[7] (Expected yield: >90%).

Part B & C: One-Pot Synthesis of this compound

Causality Note: This part combines the formation of the hydroximoyl chloride and the subsequent cycloaddition into a one-pot procedure. This is efficient as the hydroximoyl chloride intermediate can be unstable and is best used immediately.[1][2]

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 4-bromobenzaldehyde oxime (approx. 10.0 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.[1][5] The formation of 4-bromobenzohydroximoyl chloride is indicated by a color change and can be monitored by TLC.

  • Cycloaddition Setup: To the flask containing the hydroximoyl chloride solution, add methyl acetoacetate (1.28 g, 11.0 mmol, 1.1 eq).

  • Base Addition: Cool the mixture again to 0 °C. Slowly add triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq) dropwise via a syringe over 20 minutes. The base neutralizes the HCl generated during chlorination and catalyzes the elimination to form the nitrile oxide, which is immediately trapped by the enolate of methyl acetoacetate.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching and Workup: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove residual TEA, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 95:5 Hexanes:EtOAc and gradually increasing polarity) to afford the pure this compound as a solid.

Characterization Data

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methyl ester protons (~3.7-3.9 ppm), a singlet for the isoxazole methyl protons (~2.7-2.8 ppm), and two doublets in the aromatic region corresponding to the paradisubstituted bromophenyl ring (~7.5-7.8 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the ester carbonyl, isoxazole ring carbons, aromatic carbons, and the two methyl carbons.

  • Mass Spectrometry (ESI+): The calculated m/z for the [M+H]⁺ ion should be confirmed. For C₁₂H₁₀BrNO₃, the exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).

Troubleshooting and Safety

  • Low Yield in Oxime Formation: Ensure the pH is appropriate; sodium acetate acts as a buffer. Incomplete reaction may require longer stirring or gentle warming.

  • No Product after Cycloaddition: The hydroximoyl chloride or nitrile oxide intermediates are moisture-sensitive. Ensure anhydrous conditions are maintained. The quality of the base (TEA) is crucial; use a freshly opened bottle or distilled grade.

  • Multiple Products: Poor regioselectivity is uncommon for this reaction but can occur if the reaction is overheated.[1] Side reactions like nitrile oxide dimerization can be minimized by slow addition of the base at low temperatures.

  • Safety: N-Chlorosuccinimide is a strong oxidizing agent and irritant. Triethylamine and DMF are toxic and should be handled exclusively in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

The Versatile Scaffold: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the isoxazole heterocycle stands out as a "privileged scaffold" — a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in the development of novel therapeutics.[1] Within this important class of compounds, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate represents a key synthetic intermediate and a potential pharmacophore for a range of therapeutic targets. This technical guide provides an in-depth exploration of its applications in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.

Chemical Profile and Synthetic Strategy

The structure of this compound, featuring a 3,4,5-trisubstituted isoxazole core, offers a versatile platform for chemical modification. The bromine atom on the phenyl ring is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous 5-aryl-3-methylisoxazole-4-carboxylates. The core of the synthesis involves the condensation of a β-ketoester with hydroxylamine, followed by esterification.

Workflow for Synthesis:

Synthesis Workflow 4-bromoacetophenone 4-bromoacetophenone Ethyl_2-(4-bromobenzoyl)-3-oxobutanoate Ethyl_2-(4-bromobenzoyl)-3-oxobutanoate 4-bromoacetophenone->Ethyl_2-(4-bromobenzoyl)-3-oxobutanoate Claisen Condensation (Sodium Ethoxide, Diethyl Carbonate) Ethyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Ethyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Ethyl_2-(4-bromobenzoyl)-3-oxobutanoate->Ethyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Cyclization (Hydroxylamine Hydrochloride) 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic_acid 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic_acid Ethyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate->5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic_acid Hydrolysis (NaOH, EtOH/H2O) Methyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Methyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic_acid->Methyl_5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Esterification (Methanol, H2SO4) Anticancer_MoA cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Isoxazole Derivative Kinase Protein Kinases Compound->Kinase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Apoptosis_Pathway Apoptotic Pathways Compound->Apoptosis_Pathway Modulation Cell_Cycle Cell Cycle Regulators Compound->Cell_Cycle Inhibition Growth_Inhibition Inhibition of Proliferation Kinase->Growth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Apoptosis_Pathway->Apoptosis_Induction Cell_Cycle->Growth_Inhibition

References

Application Notes & Protocols for Isoxazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Privileged Scaffold in Oncology

Introduction: The Isoxazole Core - A Versatile Scaffold for Anticancer Agents

The landscape of cancer therapy is in a constant state of evolution, moving away from cytotoxic agents and towards targeted therapies that exploit the specific vulnerabilities of cancer cells. Within the vast arsenal of medicinal chemistry, heterocyclic compounds are paramount, and the five-membered isoxazole ring has emerged as a "privileged scaffold."[1] Its unique electronic and structural properties, including the presence of adjacent nitrogen and oxygen atoms, facilitate a wide range of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[2]

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Their success in oncology stems from their ability to be chemically modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability enables isoxazole-based compounds to interact with a diverse array of cancer-relevant targets, from enzymes and receptors to critical components of cellular signaling pathways.[4][5] As a result, they are instrumental in developing small molecule inhibitors that can induce apoptosis, inhibit cell proliferation, and disrupt key processes like angiogenesis and metastasis.[6][7]

This guide provides an in-depth exploration of the application of isoxazole derivatives in cancer research. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind them. We will delve into the primary mechanisms of action, present quantitative data, and provide step-by-step methodologies to empower your research and development efforts.

Part 1: Key Mechanisms of Action & Molecular Targets

The anticancer efficacy of isoxazole derivatives is not monolithic; it arises from their ability to engage a multitude of cellular targets. This multi-targeting capability is a significant advantage in combating the complexity and heterogeneity of cancer.[5][8] Below, we explore some of the most well-documented mechanisms.

Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth, proliferation, and survival.[9] These clients include mutated kinases (e.g., B-Raf, EGFR) and transcription factors (e.g., HIF-1α). By inhibiting HSP90, isoxazole derivatives trigger the degradation of these client proteins, leading to a multi-pronged attack on cancer cell signaling.[7] The compound NVP-AUY922 is a notable example of an isoxazole-based HSP90 inhibitor that has advanced to clinical studies.[7]

HSP90_Inhibition cluster_0 Isoxazole Derivative Action cluster_1 Downstream Effects Isoxazole Isoxazole Derivative (e.g., NVP-AUY922) HSP90 HSP90 Isoxazole->HSP90 Binds & Inhibits ClientProteins Oncogenic Client Proteins (EGFR, Akt, B-Raf, HIF-1α) HSP90->ClientProteins Chaperones & Stabilizes Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Destabilized Apoptosis Apoptosis Degradation->Apoptosis Proliferation Cell Proliferation Arrest Degradation->Proliferation PARP_Inhibition SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme SSB->PARP Recruits Replication DNA Replication SSB->Replication Repair SSB Repair PARP->Repair Isoxazole Isoxazole-based PARP Inhibitor Isoxazole->PARP Inhibits DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Synthetic Lethality (Apoptosis in BRCA-deficient cells) DSB->Apoptosis SRB_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) Allows cells to adhere A->B C 3. Compound Treatment Add serial dilutions of Isoxazole derivative B->C D 4. Incubation (48-72h, 37°C, 5% CO2) Allows for cytotoxic/cytostatic effect C->D E 5. Cell Fixation Cold 10% Trichloroacetic Acid (TCA) D->E F 6. Staining 0.4% Sulforhodamine B (SRB) in acetic acid E->F G 7. Solubilization 10 mM Tris Base solution F->G H 8. Absorbance Reading Plate reader at 510 nm G->H I 9. Data Analysis Calculate % Growth Inhibition & IC50 H->I

References

The Strategic Intermediate: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a pivotal intermediate in the synthesis of novel pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's significance, detailed synthesis and purification protocols, and its application in creating diverse molecular scaffolds for targeted therapies.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in contemporary medicinal chemistry, prized for its metabolic stability and ability to act as a versatile pharmacophore.[1][2] This five-membered heterocycle is a key component in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The inherent electronic properties of the isoxazole ring and its capacity for diverse substitutions make it an attractive scaffold for the development of new chemical entities with enhanced potency and reduced toxicity.[1]

This compound emerges as a particularly valuable intermediate. The presence of the 4-bromophenyl moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[5][6] This strategic placement of a bromine atom allows for the generation of extensive compound libraries from a common precursor, accelerating the structure-activity relationship (SAR) studies crucial for drug optimization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of the precursor, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, is essential for its successful conversion to the target methyl ester and for subsequent reactions.

PropertyValueSource
CAS Number 91182-58-0
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Powder
Melting Point 216-218 °C
Storage Temperature 2-8°C

The final product, this compound, can be characterized using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Synthesis Protocols

The synthesis of this compound is presented as a two-stage process: the formation of the isoxazole core followed by esterification.

Protocol 1: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids, which involve the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[7][8]

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Ethyl 2-(4-bromobenzoyl)acetoacetate cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification A Ethyl acetoacetate B Sodium Hydride (NaH) in THF A->B Deprotonation C 4-Bromobenzoyl chloride B->C Acylation D Ethyl 2-(4-bromobenzoyl)acetoacetate C->D Product E Ethyl 2-(4-bromobenzoyl)acetoacetate F Hydroxylamine Hydrochloride in Ethanol E->F Reaction G Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate F->G Product H Ethyl Ester Intermediate I Aqueous NaOH, then Acidification H->I Hydrolysis J 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid I->J Product

Caption: Synthesis of the carboxylic acid precursor.

Materials:

  • Ethyl 2-(4-bromobenzoyl)acetoacetate (can be synthesized from ethyl acetoacetate and 4-bromobenzoyl chloride)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Cyclocondensation: a. In a round-bottom flask, dissolve ethyl 2-(4-bromobenzoyl)acetoacetate (1 equivalent) in ethanol. b. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution. c. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into cold water. e. Extract the aqueous layer with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.

  • Saponification: a. Dissolve the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. b. Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC). c. Remove the ethanol under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. e. The solid precipitate of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Fischer Esterification to this compound

This protocol employs the classic Fischer esterification method, which is a reliable and scalable approach for converting carboxylic acids to their corresponding esters.[9][10]

Workflow Diagram:

G A 3-(4-bromophenyl)-5-methyl- isoxazole-4-carboxylic acid B Methanol (excess) A->B Dissolve C Sulfuric Acid (catalyst) B->C Add catalyst D Reflux C->D E Work-up & Purification D->E F Methyl 5-(4-bromophenyl)-3-methyl- isoxazole-4-carboxylate E->F

Caption: Fischer esterification of the carboxylic acid.

Materials:

  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Esterification Reaction: a. Suspend 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.[11] c. Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.[12] d. After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification: a. Remove the excess methanol under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Repeat until effervescence ceases. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. f. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Drug Synthesis: A Gateway to Molecular Diversity

The primary utility of this compound lies in its role as a versatile building block for creating libraries of novel compounds. The bromine atom is a key functional group for introducing molecular complexity via cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromophenyl group of the isoxazole intermediate and various boronic acids or esters.[6][13]

Reaction Scheme Diagram:

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (if using a biphasic system)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the boronic acid (1.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degas the mixture by sparging with the inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This protocol allows for the synthesis of a diverse library of 5-aryl/heteroaryl-substituted 3-methylisoxazole-4-carboxylates, which can then be further modified (e.g., hydrolysis of the ester, amidation) to produce final drug candidates.

Conclusion and Future Perspectives

This compound is a high-value intermediate for drug discovery programs. Its synthesis from readily available starting materials and the strategic placement of a bromine atom for further functionalization make it an ideal scaffold for generating novel compound libraries. The protocols detailed herein provide a robust framework for the synthesis, purification, and application of this key building block. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such versatile intermediates will be paramount in accelerating the discovery of next-generation medicines.

References

Application Note & Protocol Guide: Mastering the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne stands as the most robust and versatile method for its construction.[1][4][5] This guide provides an in-depth exploration of the experimental setup for this powerful transformation. We move beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and offer field-proven insights to ensure reproducible and high-yielding syntheses. This document is designed to empower researchers to confidently implement and adapt these protocols for the synthesis of diverse isoxazole derivatives.

Part 1: The Strategic & Mechanistic Framework

The synthesis of isoxazoles via [3+2] cycloaddition is a cornerstone of heterocyclic chemistry.[6][7] The reaction's elegance lies in its convergent nature, rapidly building molecular complexity by uniting two key fragments: a 1,3-dipole (the nitrile oxide) and a dipolarophile (typically an alkyne or alkene).[8][9]

The Reaction Mechanism: A Concerted Dance of Electrons

The Huisgen 1,3-dipolar cycloaddition is a pericyclic reaction involving the participation of 4 π-electrons from the nitrile oxide and 2 π-electrons from the alkyne.[6][8] This concerted process proceeds through a six-electron, aromatic-like transition state, leading to the formation of a five-membered isoxazole ring.[9][10] The reaction is typically stereospecific with respect to the dipolarophile.[6]

The primary challenge in harnessing this reaction is the inherent instability of nitrile oxides. These high-energy species are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which represents a major competing side reaction.[11] Consequently, nitrile oxides are almost exclusively generated in situ—produced in the reaction mixture in the presence of the alkyne to ensure they are trapped efficiently before they can decompose.[2][4][11]

Part 2: Core Experimental Protocols & Causality

The success of an isoxazole synthesis hinges on the controlled generation of the nitrile oxide intermediate. Several reliable methods exist, each with distinct advantages depending on the substrate scope and desired reaction conditions. We will detail the two most common approaches.

Method A: Oxidation of Aldoximes

This is arguably the most widely used and versatile method. It involves the oxidation of a stable aldoxime precursor to the corresponding nitrile oxide. A variety of oxidants can be employed.

Causality Behind Component Selection:

  • Aldoxime: A stable, often crystalline solid that is easily prepared from the corresponding aldehyde and hydroxylamine. This is the direct precursor to the 1,3-dipole.

  • Oxidant: The choice of oxidant is critical.

    • Sodium Hypochlorite (Bleach): A cost-effective and potent oxidant. The reaction is often run in a biphasic system (e.g., DCM/water) to control the reaction rate.[12]

    • N-Chlorosuccinimide (NCS): A solid, easy-to-handle oxidant that first converts the aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated by a base to yield the nitrile oxide.[13]

    • Hypervalent Iodine Reagents (e.g., (diacetoxyiodo)benzene, PIDA): These offer mild and efficient oxidation under catalytic conditions, expanding the functional group tolerance.[14][15]

  • Base (if using NCS): A non-nucleophilic organic base like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required to facilitate the elimination of HCl.[13]

  • Solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices as they are relatively inert and effectively solubilize the reactants.

Detailed Step-by-Step Protocol (Using NCS and Et₃N):

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the aldoxime (1.0 equiv.) and the alkyne (1.1-1.2 equiv.).

  • Solvent Addition: Dissolve the starting materials in an appropriate anhydrous solvent (e.g., DCM or THF, ~0.1-0.5 M concentration). Stir the solution at room temperature to ensure homogeneity.

  • Base Addition: Add triethylamine (1.2-1.5 equiv.) to the solution.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.1-1.2 equiv.) portion-wise over 10-15 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and to maintain a low instantaneous concentration of the nitrile oxide, minimizing dimerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldoxime is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Method B: Dehydrohalogenation of Hydroximoyl Chlorides

This classical method involves the pre-formation of a hydroximoyl chloride from an aldoxime, which is then treated with a base to generate the nitrile oxide via elimination.

Causality Behind Component Selection:

  • Hydroximoyl Chloride: A more activated precursor than the aldoxime. It can be prepared by treating the aldoxime with a chlorinating agent like NCS or chlorine gas.

  • Base: A stoichiometric amount of a non-nucleophilic base (e.g., Et₃N) is essential to abstract the acidic proton and eliminate HCl.

  • Solvent: Anhydrous, non-protic solvents are required to prevent reaction with the hydroximoyl chloride or the nitrile oxide.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the hydroximoyl chloride (1.0 equiv.) and the alkyne (1.1 equiv.) in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This helps to control the initial rate of the reaction upon base addition.

  • Base Addition: Add a solution of triethylamine (1.1 equiv.) in the same anhydrous solvent dropwise to the stirred reaction mixture over 30-60 minutes using a syringe pump. Rationale: Slow, controlled addition of the base generates the nitrile oxide slowly, allowing it to be trapped by the alkyne before it can dimerize.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Rinse the filter cake with the organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography as described in Method A.

Part 3: Catalytic Approaches for Enhanced Regioselectivity

For certain substrate combinations, particularly with terminal alkynes, the uncatalyzed cycloaddition can lead to a mixture of regioisomers (3,5-disubstituted vs. 3,4-disubstituted isoxazoles). Metal catalysis can provide exceptional control over regioselectivity.

  • Copper(I)-Catalyzed Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has a powerful analogue in isoxazole synthesis. Copper(I) acetylides react readily with in situ generated nitrile oxides to almost exclusively yield 3,5-disubstituted isoxazoles.[16][17][18] This method is highly reliable and exhibits a broad substrate scope.[16]

  • Ruthenium(II)-Catalyzed Cycloaddition: Ruthenium catalysts, such as Cp*RuCl(cod), can also catalyze the cycloaddition, often providing complementary regioselectivity to copper catalysts and proceeding under mild conditions.[12][19] Ruthenium catalysis has been shown to be effective in inhibiting side reactions.[19]

Workflow Visualization

The general experimental workflow for isoxazole synthesis can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select & Weigh Aldoxime/Hydroximoyl Chloride (1.0 equiv) D Combine Reactants in Flask under N2 A->D B Select & Measure Alkyne (1.1-1.2 equiv) B->D C Prepare Anhydrous Solvent (e.g., DCM, THF) C->D E Add Base (e.g., Et3N, DBU) D->E F Cool to 0 °C E->F G Add Oxidant (e.g., NCS) or Base for Elimination F->G H Stir & Monitor (TLC / LC-MS) G->H I Aqueous Quench & Extraction H->I Reaction Complete J Dry, Filter & Concentrate I->J K Flash Column Chromatography J->K L Characterize Pure Isoxazole (NMR, MS) K->L

References

Application Notes and Protocols for the Analytical Characterization of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Prominent drugs such as the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib feature this versatile core, underscoring its therapeutic relevance.[1] The synthesis of novel isoxazole derivatives is a continuous pursuit in drug discovery, necessitating robust and unequivocal analytical methods to confirm their structure, purity, and physicochemical properties.[5][6][7]

This comprehensive guide provides detailed application notes and validated protocols for the essential analytical techniques employed in the characterization of isoxazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate the nuances of isoxazole analysis, ensuring data integrity and accelerating research endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of isoxazole derivatives in solution.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework, including proton and carbon environments, connectivity, and stereochemistry.[8][9]

Causality in Experimental Choices for NMR Analysis

The choice of NMR experiments is dictated by the need to solve the specific structural questions posed by a newly synthesized isoxazole derivative.

  • ¹H NMR: This is the initial and most fundamental experiment. It reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (providing proton ratios), and coupling patterns (revealing adjacent protons). The lone proton on the isoxazole ring, for instance, typically appears as a singlet in a characteristic downfield region.[10][11]

  • ¹³C NMR & DEPT: While ¹³C NMR identifies all unique carbon atoms, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and identifying quaternary carbons (which are absent in DEPT-135 spectra). This is invaluable for assigning the carbons of the isoxazole ring and its substituents.

  • 2D NMR (COSY, HSQC, HMBC): For complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for resolving ambiguities.

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the molecule.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a straightforward method for assigning carbon signals based on their attached protons.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to assembling the complete molecular structure. It reveals long-range (2-3 bond) correlations between protons and carbons, establishing connectivity across quaternary carbons and heteroatoms, which is critical for confirming the substitution pattern on the isoxazole ring.[8]

Protocol: Comprehensive NMR Characterization of a Novel Isoxazole Derivative

Objective: To unambiguously determine the structure of a newly synthesized 3,5-disubstituted isoxazole derivative.

Materials:

  • Synthesized isoxazole derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), chosen based on sample solubility.[4]

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoxazole derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the following spectra sequentially:

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

      • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

      • COSY: Acquire a gradient-enhanced COSY spectrum.

      • HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J-coupling (typically ~145 Hz).

      • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range J-couplings (typically 6-10 Hz).

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

    • Analyze the spectra in a stepwise manner as illustrated in the workflow diagram below.

Data Presentation: Typical NMR Chemical Shifts for Isoxazole Derivatives
Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Isoxazole H-46.0 - 7.0 (singlet)[10][11]100 - 115Highly dependent on substituents at C3 and C5.
Isoxazole C-3-150 - 165Quaternary carbon, position of one substituent.
Isoxazole C-4-100 - 115The only CH carbon in the unsubstituted ring.
Isoxazole C-5-165 - 180Quaternary carbon, position of the other substituent.

Note: Chemical shifts are approximate and can vary significantly based on the specific substituents and the solvent used.

Visualization: NMR Structural Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Elucidation Structure Elucidation H1_NMR Acquire ¹H NMR Assign_H1 Assign ¹H Signals (Integration, Multiplicity) H1_NMR->Assign_H1 C13_NMR Acquire ¹³C NMR & DEPT Assign_C13 Assign C types (DEPT) C13_NMR->Assign_C13 COSY Acquire COSY Assign_H1->COSY HSQC Acquire HSQC Assign_H1->HSQC HMBC Acquire HMBC Assign_H1->HMBC Assign_C13->HSQC Assign_C13->HMBC Connect_HH Establish ¹H-¹H Connectivity (COSY) COSY->Connect_HH Link_HC Link ¹H to ¹³C (HSQC) HSQC->Link_HC Connect_LongRange Establish Long-Range Connectivity (HMBC) HMBC->Connect_LongRange Final_Structure Assemble Final Structure Connect_HH->Final_Structure Link_HC->Final_Structure Connect_LongRange->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of isoxazole derivatives.[8] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental formula.[12] Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural information, often helping to distinguish between isomers.[10]

Causality in Experimental Choices for MS Analysis
  • Ionization Technique: Electrospray ionization (ESI) is commonly used for its soft ionization nature, which typically yields a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), simplifying molecular weight determination. Electron ionization (EI) is a higher-energy technique that induces more extensive fragmentation, providing a detailed fragmentation pattern that can serve as a molecular fingerprint.

  • Mass Analyzer: Time-of-Flight (TOF) and Orbitrap analyzers are frequently used for their high resolution and mass accuracy, which are critical for HRMS and elemental formula determination. Quadrupole analyzers are robust and often used for routine analysis and in tandem mass spectrometry (MS/MS).

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. This controlled fragmentation helps to elucidate the structure by revealing how different parts of the molecule are connected. A predictable fragmentation pattern for 3,5-diarylisoxazoles involves the cleavage of the N-O bond, which can be used to identify the substituents at the 3 and 5 positions.[10]

Protocol: HRMS and Fragmentation Analysis of an Isoxazole Derivative

Objective: To confirm the molecular weight, determine the elemental formula, and analyze the fragmentation pattern of a synthesized isoxazole derivative.

Materials:

  • Synthesized isoxazole derivative (~1 mg)

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in an appropriate HPLC-grade solvent.

  • Instrument Setup and Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system.

    • Set the ionization source parameters (e.g., ESI voltage, gas flows, temperature) to achieve optimal signal intensity for the compound of interest.

    • Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • To study fragmentation, acquire data in an MS/MS mode (if available) by selecting the molecular ion as the precursor.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion from the full scan spectrum.

    • Use the accurate mass from HRMS data to calculate the elemental formula using the instrument's software.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and fragment ions. Compare these with known fragmentation pathways for isoxazoles.[10]

Data Presentation: Common Fragmentation Pathway for 3,5-Diarylisoxazoles
Process Description Resulting Ions
Initial Cleavage Rearrangement and cleavage of the weak N-O bond.[10]Acylazirine intermediate
α-Cleavage Cleavage of the bonds adjacent to the carbonyl group in the intermediate.[10]Acylium ions corresponding to the substituents

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Start Sample Preparation (Dilute Solution) Injection Sample Introduction (Infusion or HPLC) Start->Injection Ionization Ionization (e.g., ESI) Injection->Ionization Full_Scan Full Scan MS Acquisition Ionization->Full_Scan HRMS High-Resolution Data Full_Scan->HRMS MSMS Tandem MS (MS/MS) (Isolate & Fragment M+H) Full_Scan->MSMS Elemental_Formula Determine Elemental Formula HRMS->Elemental_Formula Fragmentation_Analysis Analyze Fragmentation Pattern MSMS->Fragmentation_Analysis Structure_Confirmation Structural Insights Fragmentation_Analysis->Structure_Confirmation HPLC_Workflow Start Method Development (Column, Mobile Phase) Preparation Sample & Mobile Phase Preparation Start->Preparation Injection Inject Sample into HPLC System Preparation->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Area Purity Integration->Calculation XRay_Workflow Start Purify Compound Crystallization Grow Single Crystal (Slow Evaporation, etc.) Start->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Molecular Structure (Bond Lengths & Angles) Refinement->Final_Structure

References

Application Note & Protocols: High-Purity Crystallization of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the crystallization of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Achieving a high degree of purity and a well-defined crystalline form is paramount for downstream applications, ensuring reproducibility and compliance with stringent quality standards. This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices, from solvent system screening to the application of specific macrocrystallization techniques. We present detailed, step-by-step protocols for slow cooling, vapor diffusion, and antisolvent crystallization, alongside a systematic approach to solvent selection tailored to the unique physicochemical properties of the target molecule.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle formation technique in the pharmaceutical and fine chemical industries.[1][2] For an active pharmaceutical ingredient (API) intermediate like this compound, the crystalline state dictates critical properties such as purity, stability, and handling characteristics. An effective crystallization process removes impurities trapped from the synthesis stages and ensures batch-to-batch consistency.

The target molecule possesses a moderately complex structure: a rigid isoxazole core, a polar methyl ester group, and a nonpolar bromophenyl substituent. This combination of functionalities requires a nuanced approach to solvent selection to achieve the supersaturation state necessary for crystal nucleation and growth.[3] This guide provides the foundational principles and actionable protocols to develop a robust crystallization process.

Physicochemical Analysis & Solvent Selection Rationale

A successful crystallization begins with the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or reduced temperatures.[4] This differential solubility is the driving force for crystallization upon cooling.

Molecular Characteristics:

  • Polarity: The molecule has distinct polar (methyl ester, isoxazole ring) and nonpolar (bromophenyl ring) regions. This amphiphilic nature suggests that single solvents may be effective, but solvent mixtures often provide superior control.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but has acceptors (oxygen and nitrogen atoms). Solvents with hydrogen bonding capability (e.g., alcohols) can be considered.

  • Aromaticity: The presence of the bromophenyl ring suggests that solvents capable of π-π interactions, like toluene, could be effective.[5]

Protocol 2.1: Systematic Solvent Solubility Screening

Objective: To identify a suitable solvent or binary solvent system for crystallization.

Materials:

  • This compound (crude or semi-purified)

  • Test solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Heptane, Water

  • Small vials (2 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heat gun or water bath

Procedure:

  • Place approximately 10-20 mg of the compound into each labeled vial.

  • Add a test solvent dropwise at room temperature while stirring, until the solid dissolves. Record the approximate volume needed. A good candidate solvent will not dissolve the compound readily at room temperature.[6]

  • For solvents where the compound is poorly soluble at room temperature, begin heating the mixture gently (e.g., to 50-60°C) while continuing to add solvent dropwise until the solid fully dissolves.

  • Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature.

  • Observe the vial for crystal formation. Ideal solvents will show significant crystal precipitation upon cooling.

  • If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation. If still unsuccessful, place the vial in a refrigerator (4°C) overnight.

  • Document all observations in a structured table.

Data Interpretation:

SolventSolubility (RT)Solubility (Hot)Observations on CoolingSuitability
e.g., EthanolSparingly solubleSolubleFine needles formGood
e.g., HeptaneInsolubleInsoluble-Poor (as single solvent)
e.g., AcetoneVery solubleVery solubleNo precipitationPoor (consider as antisolvent)
e.g., TolueneSparingly solubleSolubleBlock-like crystalsExcellent
e.g., Ethyl Acetate/HeptaneSolubleSolubleOiled outPoor (adjust ratio)

Macrocrystallization Methodologies

Based on the solvent screening, one or more of the following techniques can be employed. The choice depends on the quantity of material, the desired crystal size, and the behavior of the compound in the chosen solvent system.

Method 1: Slow Cooling Crystallization

Protocol 3.1: Slow Cooling from a Single Solvent (e.g., Ethanol)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution. Add a boiling chip to ensure smooth boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask. This step is critical to remove particulate matter that could act as unwanted nucleation sites.

  • Cooling: Cover the flask with a watch glass or loosely with aluminum foil. Allow the solution to cool slowly and undisturbed to room temperature. Placing the flask in an insulated container (e.g., a beaker of warm water or a Dewar flask) will further slow the cooling rate.

  • Maturation: Once the flask has reached room temperature, if crystal growth is substantial, you may place it in a refrigerator (2-8°C) for several hours to maximize the yield.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

dot

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality single crystals from small amounts of material.[9] It involves the slow introduction of an antisolvent (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound.[10][11]

Protocol 3.2: Vapor Diffusion (Antisolvent: Hexane)

  • Preparation: Dissolve 5-10 mg of the compound in a good solvent (e.g., 0.5 mL of Toluene or Ethyl Acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker that contains a layer of the antisolvent (e.g., 2-3 mL of Hexane or Pentane). The level of the antisolvent must be below the top of the inner vial.

  • Equilibration: Seal the larger container. The more volatile antisolvent will slowly diffuse as a vapor into the solvent in the inner vial.[9] This gradually decreases the solubility of the compound, leading to slow crystallization over several days.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

dot

VaporDiffusionSetup cluster_0 Sealed Outer Jar cluster_1 Inner Vial Solution Compound dissolved in 'Good' Solvent (e.g., Toluene) Antisolvent Reservoir of volatile 'Antisolvent' (e.g., Hexane) Vapor Antisolvent Vapor Vapor->Solution Diffusion

Caption: Setup for Vapor Diffusion Crystallization.

Method 3: Antisolvent Addition

This technique is useful when a compound is highly soluble in one solvent but virtually insoluble in another, and the two solvents are miscible.[12][13] The controlled addition of the "antisolvent" rapidly induces supersaturation.[14]

Protocol 3.3: Antisolvent Addition (Solvent: Acetone, Antisolvent: Water)

  • Dissolution: At room temperature, dissolve the compound in the minimum amount of a good solvent (e.g., acetone).

  • Addition: While stirring the solution, slowly add the antisolvent (e.g., deionized water) dropwise using a pipette or burette.

  • Nucleation: Continue adding the antisolvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Growth: At the first sign of persistent turbidity, stop adding the antisolvent. If necessary, add a drop or two of the good solvent to redissolve the precipitate slightly, then allow the sealed solution to stand undisturbed. Crystals should form over several hours to days.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the antisolvent, and dry.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Compound is too soluble; cooling is too rapid; impurities are present.Use a more dilute solution; slow the cooling rate significantly; try a different solvent system; purify the material further before crystallization.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Try evaporating some solvent to increase concentration; cool to a lower temperature; add a seed crystal; try a different technique like vapor diffusion or antisolvent addition.
Formation of Fine Powder Nucleation is too rapid.Slow down the process: reduce the cooling rate or slow the rate of antisolvent addition. Use a slightly more dilute solution.
Poor Yield Compound has significant solubility in the cold mother liquor.Ensure the solution is cooled sufficiently; use an antisolvent to crash out the remaining product (may require re-purification); minimize the amount of solvent used for washing.

Conclusion

The crystallization of this compound can be achieved through several well-established techniques. A systematic approach, beginning with logical solvent screening based on the molecule's structure, is key to success. Slow cooling is often ideal for scalability, while vapor diffusion provides exquisite control for obtaining high-quality crystals for analytical purposes. By understanding the principles behind each method and carefully controlling experimental variables such as cooling rate and solvent composition, researchers can reliably produce this intermediate with the high purity required for drug development and scientific research.

References

Application Notes and Protocols: Strategic Functionalization of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic functionalization of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a versatile scaffold with significant potential in medicinal chemistry. Isoxazole derivatives are integral to numerous marketed drugs, valued for their diverse biological activities.[1][2][3] This document provides an in-depth exploration of key chemical transformations, focusing on the practical application of modern synthetic methodologies. We will dissect three primary avenues for structural diversification: palladium-catalyzed cross-coupling reactions at the bromophenyl moiety, direct C-H functionalization of the isoxazole ring, and chemical modification of the methyl ester. Each section presents the underlying principles, detailed, step-by-step protocols, and troubleshooting guidance to empower researchers in the synthesis of novel isoxazole-based compounds for drug discovery and development.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[2][4] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to the potent and selective biological activities of isoxazole-containing molecules.[2] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antipsychotic Risperidone feature this heterocyclic core, highlighting its therapeutic relevance.[1][3]

This compound serves as an excellent starting point for the generation of diverse chemical libraries. Its structure presents three primary handles for modification: the aryl bromide for cross-coupling reactions, the isoxazole ring for potential C-H activation, and the methyl ester for hydrolysis and subsequent amidation. The strategic manipulation of these sites allows for the systematic exploration of the chemical space around the isoxazole core, a critical step in structure-activity relationship (SAR) studies.

Figure 1: Key sites for synthetic modification on the target molecule.

Palladium-Catalyzed Cross-Coupling at the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring offers a prime opportunity for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[5][6]

Suzuki-Miyaura Coupling: A Protocol for Arylation

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with a variety of boronic acids or esters, enabling the introduction of diverse aryl and heteroaryl substituents.[7][8][9] This is a robust and versatile reaction with high functional group tolerance.[5][10]

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

ReagentSupplierCAS Number
This compoundCommercially Available91182-58-0 (for the carboxylic acid)
Arylboronic acidVariousSubstrate specific
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Strem Chemicals14221-01-3
Potassium Carbonate (K₂CO₃)Sigma-Aldrich584-08-7
1,4-Dioxane (anhydrous)Acros Organics123-91-1
Water (degassed)------

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting material).

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition Ar-Pd(II)-Br(L2) A->B Ar-Br C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights & Causality:

  • Choice of Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings.[7] For more challenging substrates, other catalysts such as Pd(dppf)Cl₂ may offer improved yields.[9]

  • Base and Solvent System: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[8] A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation and ensure reproducible results.

Direct C-H Functionalization of the Isoxazole Ring

While less common than functionalizing the pre-installed bromide, direct C-H activation of the isoxazole ring represents a more atom-economical approach to introduce new substituents.[11][12][13] Palladium-catalyzed direct arylation has been successfully applied to isoxazoles, typically at the C-5 position.[11]

Palladium-Catalyzed Direct C-H Arylation

This method allows for the direct coupling of an aryl halide with a C-H bond on the isoxazole ring, bypassing the need for pre-functionalization of the heterocycle.

Protocol: General Procedure for Direct C-H Arylation

Materials:

ReagentSupplierCAS Number
This compoundCommercially Available91182-58-0 (for the carboxylic acid)
Aryl IodideVariousSubstrate specific
Palladium(II) Acetate (Pd(OAc)₂)Alfa Aesar3375-31-3
Potassium Carbonate (K₂CO₃)Sigma-Aldrich584-08-7
N,N-Dimethylacetamide (DMA)TCI127-19-5

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add anhydrous DMA.

  • Seal the tube and heat the mixture at 120-140 °C for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Expert Insights & Causality:

  • Reaction Conditions: Direct C-H activation reactions often require higher temperatures and longer reaction times compared to traditional cross-coupling reactions.[14][15]

  • Directing Group Effects: The regioselectivity of C-H activation can be influenced by directing groups. In this case, the reaction is likely to occur at the C-5 position of the isoxazole ring.[11]

  • Challenges: Potential challenges include lower yields compared to cross-coupling and the possibility of side reactions. Careful optimization of reaction conditions is often necessary.[13]

Modification of the Methyl Ester Group

The methyl ester at the C-4 position provides a versatile handle for introducing a wide range of functional groups through hydrolysis followed by amide coupling.

Hydrolysis of the Methyl Ester

The first step is the saponification of the methyl ester to the corresponding carboxylic acid.

Protocol: Ester Hydrolysis

Materials:

ReagentSupplierCAS Number
This compoundCommercially Available91182-58-0 (for the carboxylic acid)
Lithium Hydroxide (LiOH)Fisher Scientific1310-65-2
Tetrahydrofuran (THF)VWR109-99-9
Water------
Hydrochloric Acid (HCl, 1M)------

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • The resulting precipitate is the carboxylic acid, which can be collected by filtration, washed with cold water, and dried under vacuum.

Expert Insights & Causality:

  • Choice of Base: LiOH is a common choice for ester hydrolysis as it is less likely to cause side reactions compared to stronger bases like NaOH or KOH.[16][17][18]

  • Solvent System: A mixture of THF and water ensures the solubility of both the ester and the hydroxide salt.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents to form the corresponding amides.

Protocol: Amide Coupling

Materials:

ReagentSupplierCAS Number
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acidSynthesized above91182-58-0
AmineVariousSubstrate specific
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Chem-Impex148893-10-1
N,N-Diisopropylethylamine (DIPEA)Oakwood Chemical7087-68-5
N,N-Dimethylformamide (DMF)EMD Millipore68-12-2

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equiv.) and continue stirring at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Amide_Formation Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent Amine R'-NH2 Coupling_Reagent Coupling Reagent (e.g., HATU) Amide R-CONH-R' Activated_Ester->Amide + Amine

Figure 3: General workflow for amide bond formation.

Expert Insights & Causality:

  • Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization in chiral substrates.[19] Other common coupling reagents include HBTU, EDC/HOBt, and T3P.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid.

Characterization Techniques

Successful functionalization should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the new product by observing chemical shifts, coupling constants, and the integration of protons, as well as the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalyst, inefficient base, or poor solubility.Use a fresh batch of catalyst, try a different base (e.g., Cs₂CO₃), or a different solvent system (e.g., Toluene/Water).[10]
No reaction in C-H activation Insufficient temperature, inactive catalyst.Increase the reaction temperature, screen different palladium catalysts and ligands.
Incomplete ester hydrolysis Insufficient base or reaction time.Increase the equivalents of LiOH and/or prolong the reaction time.
Side products in amide coupling Racemization (if applicable), side reactions of the coupling reagent.Use a milder coupling reagent, lower the reaction temperature.[19]

Conclusion

This compound is a highly adaptable scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for palladium-catalyzed cross-coupling, direct C-H functionalization, and ester modification provide a robust toolkit for researchers in medicinal chemistry. By understanding the principles behind these transformations and adhering to best practices in the laboratory, scientists can efficiently generate diverse libraries of isoxazole derivatives for biological screening and lead optimization.

References

Application Notes and Protocols for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Isoxazole Scaffold in Modern Agrochemical Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in both pharmaceutical and agrochemical research.[1][2][3][4] Its unique electronic properties, metabolic stability, and versatile synthesis lend themselves to the development of novel bioactive molecules.[3][4] In the agrochemical sector, isoxazole derivatives have demonstrated a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties.[1][5][6][7] The incorporation of an isoxazole core can enhance the biological efficacy and selectivity of a compound, making it a focal point for lead discovery and optimization.[3][8]

This guide focuses on a specific, yet underexplored derivative, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate . While direct research on this particular molecule is not extensively published, its structural features—a substituted phenyl ring, a methyl group, and a methyl carboxylate on the isoxazole core—suggest significant potential for agrochemical applications. The presence of a bromophenyl group, for instance, is a common feature in many active agrochemicals, often enhancing bioactivity.[3] This document serves as a comprehensive guide for researchers aiming to synthesize and evaluate the agrochemical potential of this promising compound. It provides not only detailed experimental protocols but also the scientific rationale behind the proposed research workflow.

Synthesis of this compound

The synthesis of 3,4,5-trisubstituted isoxazoles is well-established in organic chemistry. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the reaction of a β-ketoester with hydroxylamine.[9] For the target compound, a plausible and efficient synthetic route starts from ethyl acetoacetate and 4-bromobenzaldehyde.

Proposed Synthetic Pathway

A likely synthetic route involves the initial formation of an α,β-unsaturated ketone (a chalcone derivative) from 4-bromobenzaldehyde and a β-ketoester, followed by cyclization with hydroxylamine.

Diagram: Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagent1 4-Bromobenzaldehyde intermediate1 Methyl 2-(4-bromobenzylidene)-3-oxobutanoate reagent1->intermediate1 Base (e.g., Piperidine) reagent2 Methyl Acetoacetate reagent2->intermediate1 product This compound intermediate1->product reagent3 Hydroxylamine Hydrochloride reagent3->product Base (e.g., Sodium Acetate)

Caption: A plausible synthetic route to the target compound.

Protocol 1: Synthesis and Characterization

Objective: To synthesize this compound and confirm its structure.

Materials:

  • 4-Bromobenzaldehyde

  • Methyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, IR spectrometer

Procedure:

  • Synthesis of the Intermediate (Methyl 2-(4-bromobenzylidene)-3-oxobutanoate):

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and methyl acetoacetate (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (0.1 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography.

  • Cyclization to form the Isoxazole Ring:

    • Dissolve the purified intermediate (1 equivalent) in glacial acetic acid.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

    • Heat the mixture at reflux for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The precipitated solid is the crude product.

    • Filter the solid, wash with water, and dry it.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons, and the methyl ester protons.

    • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

    • IR Spectroscopy: Identify characteristic functional group peaks, such as the C=O of the ester and the C=N of the isoxazole ring.

Self-Validation: The combined data from NMR, Mass Spectrometry, and IR should be consistent with the proposed structure of this compound. The purity should be assessed by HPLC.

Screening for Agrochemical Activity

Based on the known activities of isoxazole derivatives, the target compound should be screened for herbicidal, fungicidal, and insecticidal properties.[1][5][7]

Protocol 2: Primary Herbicidal Activity Screening

Rationale: Many isoxazole-containing compounds exhibit herbicidal activity.[10][11][12] A primary screen against representative monocot and dicot species is a crucial first step.

Materials:

  • Seeds of a monocotyledonous plant (e.g., barnyard grass - Echinochloa crusgalli) and a dicotyledonous plant (e.g., rape - Brassica napus).[11]

  • This compound (test compound)

  • Acetone (as a solvent)

  • Tween-20 (as a surfactant)

  • Petri dishes or small pots with soil

  • Growth chamber with controlled light, temperature, and humidity

  • A known commercial herbicide for positive control

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).

    • Prepare serial dilutions to achieve final test concentrations (e.g., 10, 100, 1000 ppm). The final solutions should contain a small amount of Tween-20 (e.g., 0.1%) to aid in dispersion.

    • A negative control (solvent + surfactant) and a positive control (commercial herbicide) should be prepared.

  • Pre-emergence Assay:

    • Sow seeds of the test plants in pots filled with soil.

    • Evenly spray the soil surface with the test solutions.

    • Place the pots in a growth chamber and water as needed.

    • After 14-21 days, assess the germination rate and growth inhibition (e.g., shoot/root length, fresh weight) compared to the negative control.

  • Post-emergence Assay:

    • Grow the test plants until they reach the 2-3 leaf stage.

    • Evenly spray the foliage with the test solutions.

    • Return the plants to the growth chamber.

    • After 7-14 days, assess the phytotoxicity by visual scoring (e.g., chlorosis, necrosis, growth retardation) and by measuring biomass reduction compared to the negative control.

Data Presentation:

Concentration (ppm)Plant SpeciesPre-emergence Inhibition (%)Post-emergence Injury (%)
10E. crusgalli
100E. crusgalli
1000E. crusgalli
10B. napus
100B. napus
1000B. napus
Positive ControlE. crusgalli
Positive ControlB. napus

Diagram: Herbicidal Screening Workflow

G cluster_herbicide Herbicidal Activity Screening start Prepare Test Compound Solutions pre Pre-emergence Assay (Apply to soil) start->pre post Post-emergence Assay (Apply to foliage) start->post assess_pre Assess Germination & Growth Inhibition pre->assess_pre assess_post Assess Phytotoxicity & Biomass post->assess_post data Analyze and Compare Data assess_pre->data assess_post->data

Caption: Workflow for primary herbicidal screening.

Protocol 3: In Vitro Antifungal Activity Assay

Rationale: Isoxazole derivatives have been reported to possess significant antifungal activity against various plant pathogens.[2][13][14] An in vitro assay is an efficient method for initial screening.

Materials:

  • Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).[14]

  • Potato Dextrose Agar (PDA) medium

  • Test compound

  • Sterile petri dishes

  • A known commercial fungicide for positive control

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetone).

    • Incorporate the test compound into molten PDA at various final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration is minimal and consistent across all plates, including the negative control.

    • Pour the amended PDA into sterile petri dishes.

  • Fungal Inoculation:

    • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation and Assessment:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc = average diameter of the colony in the control, and dt = average diameter of the colony in the treatment.

Data Presentation:

Concentration (µg/mL)Fungal SpeciesMycelial Growth Inhibition (%)
10B. cinerea
50B. cinerea
100B. cinerea
10R. solani
50R. solani
100R. solani
Positive ControlB. cinerea
Positive ControlR. solani

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to the synthesis and agrochemical evaluation of this compound. The isoxazole scaffold is a proven pharmacophore in agrochemical design, and the specific substitutions on this target molecule warrant a thorough investigation of its biological activities.[1][4] Positive results from these primary screens would justify further research, including:

  • Secondary Screening: Testing against a broader range of weeds, fungi, and insect pests.

  • Mode of Action Studies: Investigating the biochemical target of the compound. For instance, some isoxazole herbicides are known to target D1 protease.[10][11]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to optimize its activity and selectivity.

  • Toxicology and Environmental Fate Studies: Assessing the safety profile of the compound.

By following these guidelines, researchers can effectively explore the potential of this compound as a novel agrochemical agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. Our goal is to explain the causality behind experimental choices, empowering you to improve yield, purity, and consistency.

The primary synthetic route discussed is the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and a β-ketoester, a robust method for constructing 3,4,5-trisubstituted isoxazoles.[1][2]

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or fails completely. What are the primary causes and how can I fix this?

Low yield is the most common issue, often stemming from one of several competing factors. A systematic approach is crucial for diagnosis.

Possible Cause 1: Inefficient Nitrile Oxide Generation

The key intermediate, 4-bromobenzonitrile oxide, is typically generated in situ from 4-bromobenzaldehyde oxime or the corresponding hydroximoyl chloride.[3][4] If this step is inefficient, the concentration of the 1,3-dipole is too low for the cycloaddition to proceed effectively.

  • Solution:

    • Verify Precursor Quality: Ensure the 4-bromobenzaldehyde oxime or its chlorinated derivative (hydroximoyl chloride) is pure. Impurities can interfere with the reaction.

    • Optimize Base Selection: The choice of base for generating the nitrile oxide is critical. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to dehydrohalogenate the hydroximoyl chloride precursor.[1][5] The base must be strong enough to promote elimination but not so nucleophilic that it consumes the precursor. If starting from an oxime, an oxidant like N-chlorosuccinimide (NCS) is needed to form the hydroximoyl chloride in situ before elimination.[4]

Possible Cause 2: Dimerization of the Nitrile Oxide Intermediate

Nitrile oxides are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures.[3][5] This is a major competing pathway that consumes the dipole, drastically reducing the yield of the desired isoxazole.

  • Solution:

    • Slow Addition: Add the base or the nitrile oxide precursor slowly to the reaction mixture containing the β-ketoester (methyl acetoacetate). This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[5]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many 1,3-dipolar cycloadditions, this is room temperature or below.[1][6] Avoid excessive heating, which accelerates dimerization.[5]

    • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the β-ketoester can help trap the nitrile oxide as it is formed.

Possible Cause 3: Competing Side Reactions of the β-Ketoester

Under certain conditions, particularly with less-than-optimal base and solvent choices, the β-ketoester can undergo side reactions, such as O-imidoylation, which compete with the desired cycloaddition.[2]

  • Solution:

    • Solvent and Base Optimization: The reaction selectivity can be controlled by the choice of solvent and base.[2] Aqueous solvent systems with a base like DIPEA have been shown to highly favor the [3+2] cycloaddition to produce 3,4,5-trisubstituted isoxazoles.[1] The polarity of the solvent system is a key factor in directing the reaction pathway.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low or No Yield check_reagents 1. Verify Reagent Purity (Oxime, β-ketoester, Base, Solvent) start->check_reagents analyze_crude 2. Analyze Crude Product (TLC, 1H NMR, LC-MS) check_reagents->analyze_crude dimer Furoxan Dimer Detected? analyze_crude->dimer Yes side_product Other Side Products Detected? (e.g., O-imidoylation) analyze_crude->side_product No dimer->side_product No solve_dimer Solution: • Add base/precursor slowly • Lower reaction temperature • Use excess β-ketoester dimer->solve_dimer sm_only Mainly Unreacted Starting Materials? side_product->sm_only No solve_side_product Solution: • Optimize base (e.g., DIPEA) • Use aqueous solvent system • Adjust solvent polarity side_product->solve_side_product solve_sm Solution: • Increase reaction time/temp moderately • Check base stoichiometry/activity • Ensure adequate mixing/solubility sm_only->solve_sm end Yield Improved solve_dimer->end solve_side_product->end solve_sm->end

Caption: Troubleshooting logic for low reaction yield.

Question 2: I am observing multiple spots on TLC and my final product is impure. What are the likely impurities and how can I purify my product?

Impurity profiling is key to optimizing the purification strategy.

  • Common Impurities:

    • Furoxan Dimer: As discussed, this is a very common, non-polar byproduct.

    • Unreacted Starting Materials: Residual methyl acetoacetate and 4-bromobenzaldehyde oxime.

    • Isomeric Products: While the reaction with β-ketoesters is often highly regioselective, trace amounts of other isomers can sometimes form.[1]

  • Purification Strategy:

    • Work-up: An initial aqueous work-up is effective. After reaction completion, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) will help remove inorganic salts and highly polar components. A wash with a dilute acid can remove residual organic base, while a wash with sodium bicarbonate can remove acidic impurities.[7]

    • Recrystallization: The target product, this compound, is a solid. Recrystallization is often the most effective method for removing small amounts of impurities, especially the furoxan dimer.[8] A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the standard alternative. A gradient elution with hexane and ethyl acetate will typically provide good separation of the desired product from less polar byproducts like the furoxan dimer and more polar unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this isoxazole synthesis?

The reaction proceeds via a [3+2] cycloaddition, which is a type of pericyclic reaction.[1] The key steps are visualized below.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition Ar-CH=N-OH 4-Bromobenzaldehyde Oxime Ar-C(Cl)=N-OH Hydroximoyl Chloride Ar-CH=N-OH->Ar-C(Cl)=N-OH + NCS Ar-C≡N+-O- 4-Bromobenzonitrile Oxide (1,3-Dipole) Ar-C(Cl)=N-OH->Ar-C≡N+-O- + Base (-HCl) isoxazoline Isoxazoline Intermediate Ar-C≡N+-O-->isoxazoline ketoester Methyl Acetoacetate (Enolate Form) ketoester->isoxazoline product Target Isoxazole isoxazoline->product - H2O (Aromatization)

Caption: General mechanism for isoxazole synthesis.

First, the nitrile oxide is generated in situ. This highly reactive 1,3-dipole then reacts with the enolate of methyl acetoacetate. The cycloaddition is generally concerted and asynchronous. The resulting isoxazoline intermediate rapidly dehydrates to form the stable, aromatic isoxazole ring.

Q2: How critical are the solvent and base choices for optimizing yield?

They are extremely critical. The base initiates the formation of the nitrile oxide, and the solvent influences the stability of intermediates and the selectivity of competing reaction pathways.[2][5]

A study on the synthesis of 3,4,5-trisubstituted isoxazoles highlighted that using DIPEA as the base in a highly aqueous solvent mixture (95% water, 5% methanol) dramatically favors the desired [3+2] cycloaddition over other side reactions.[1] This "on-water" condition can accelerate the reaction and improve selectivity.

BaseSolventTemperature (°C)Time (h)Typical OutcomeReference
Triethylamine (TEA)Dichloromethane (DCM)Room Temp12-24Moderate yield, potential for side products[4]
DIPEA95% Water / 5% MethanolRoom Temp1-2Good to excellent yield, high selectivity[1]
NaHCO₃ / Na₂CO₃Various Organic SolventsRoom Temp>12Variable yields, often lower selectivity[1]

Q3: What are the key safety precautions for this synthesis?

  • N-Chlorosuccinimide (NCS): If used, NCS is a strong oxidizing agent and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Solvents like dichloromethane and tetrahydrofuran are volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Bases: Triethylamine (TEA) and DIPEA are corrosive and have strong odors. Always handle them in a fume hood.

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, particularly in anhydrous form or when heated. Use commercially available solutions and avoid heating to dryness.

Experimental Protocol: Optimized Synthesis

This protocol is adapted from demonstrated methods for the synthesis of 3,4,5-trisubstituted isoxazoles in aqueous media.[1][2]

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Methyl acetoacetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Remove the ethanol under reduced pressure. Add water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum. The oxime can be used without further purification if it appears clean by TLC/¹H NMR.

Step 2: Synthesis of this compound

  • In a flask, dissolve 4-bromobenzaldehyde oxime (1.0 eq) in dichloromethane (DCM).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) in portions while stirring at room temperature. Stir for 1 hour to form the intermediate hydroximoyl chloride.

  • In a separate, larger reaction flask, add methyl acetoacetate (1.1 eq), deionized water, and methanol to create a 95:5 water:methanol mixture.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the methyl acetoacetate mixture and stir vigorously.

  • Slowly add the hydroximoyl chloride solution (from step 2) to the vigorously stirred β-ketoester mixture over 30-60 minutes using a dropping funnel.

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

References

Technical Support Center: Purification of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Troubleshooting Guide

This section provides in-depth solutions to specific problems encountered during the purification of substituted isoxazoles.

Issue 1: My substituted isoxazole is degrading during purification.

Question: I'm observing significant loss of my isoxazole product during column chromatography or work-up. What could be the cause and how can I prevent it?

Answer: Degradation of the isoxazole ring is a common challenge, often stemming from its inherent chemical sensitivities. The stability of the N-O bond is a critical factor to consider.[1][2][3]

Probable Causes & Solutions:

  • pH Instability: The isoxazole ring, particularly when unsubstituted at the 3- and/or 5-positions, can be susceptible to cleavage under basic conditions.[4][5] Some isoxazoles can also degrade under strongly acidic conditions.[6]

    • Solution: Maintain a neutral pH during aqueous work-ups and extractions. Use buffered solutions if necessary. When performing chromatography, avoid basic mobile phase additives like triethylamine unless your specific isoxazole is known to be stable. If your compound is basic, consider using a less basic amine like diisopropylethylamine in small quantities or an alternative stationary phase. For acidic compounds, a small amount of a volatile acid like acetic or formic acid might be tolerated, but stability should be checked on a small scale first.[7]

  • Thermal Instability: Prolonged exposure to high temperatures can lead to decomposition of some isoxazole derivatives.

    • Solution: When removing solvents, use a rotary evaporator at a minimal temperature. Avoid heating reaction mixtures for extended periods if possible. If recrystallization requires heating, perform it as quickly as possible and cool the solution promptly.

  • Photochemical Instability: The weak N-O bond in the isoxazole ring can be susceptible to cleavage under UV irradiation, potentially leading to rearrangement to an oxazole or other byproducts.[1][8][9]

    • Solution: Protect your compound from direct light, especially UV light. Use amber-colored flasks and vials for storage and during purification. When monitoring TLC plates, use a UV lamp for the shortest time necessary.

Experimental Protocol: Assessing pH Stability

  • Dissolve a small amount of your crude isoxazole in a suitable solvent (e.g., methanol or acetonitrile).

  • Divide the solution into three vials.

  • Add a pH 4 buffer to the first vial, a pH 7 buffer to the second, and a pH 10 buffer to the third.

  • Let the solutions stand at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours) to check for the appearance of degradation products.

Issue 2: I'm seeing significant streaking and poor separation on my silica gel column.

Question: My polar substituted isoxazole is streaking badly on the silica gel column, leading to poor separation and mixed fractions. How can I improve my chromatographic purification?

Answer: Streaking of polar nitrogen-containing heterocycles on silica gel is a frequent problem.[7][10][11] This is often due to strong interactions between the basic nitrogen of the isoxazole and the acidic silanol groups on the silica surface.

Probable Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the isoxazole nitrogen can interact strongly with the acidic silica surface.

    • Solution 1: Mobile Phase Modification: Add a small amount of a competitive base to the mobile phase to occupy the active sites on the silica gel.[7]

      • For basic isoxazoles, adding 0.1-1% triethylamine or diisopropylethylamine to the eluent can significantly improve peak shape.

      • For acidic isoxazoles, adding 0.1-1% acetic acid or formic acid can be beneficial.

    • Solution 2: Use of Alternative Stationary Phases: If mobile phase modification is ineffective or leads to degradation, consider alternative stationary phases.

      • Alumina (neutral or basic): Can be a good alternative for basic compounds.

      • Reversed-phase (C18): Suitable for moderately polar to nonpolar isoxazoles.

      • Mixed-Mode Liquid Chromatography (MMLC): This technique, which combines reversed-phase and ion-exchange characteristics, is particularly useful for separating polar and charged compounds.[10]

      • Supercritical Fluid Chromatography (SFC): An excellent alternative for the purification of polar compounds, often providing better resolution and faster separations than HPLC.[12][13]

  • Poor Solubility in the Mobile Phase: If your compound is not fully soluble in the chosen eluent, it can lead to band broadening and streaking.

    • Solution: Ensure your chosen mobile phase can adequately dissolve your compound. A stronger solvent system may be required. Dry loading the sample onto silica gel can also help improve the separation.

Workflow for Troubleshooting Poor Chromatography:

G start Poor Separation/Streaking on Silica Gel check_stability Check Compound Stability to Silica start->check_stability mobile_phase_mod Modify Mobile Phase (e.g., add Et3N or AcOH) check_stability->mobile_phase_mod Compound is Stable alt_stationary_phase Try Alternative Stationary Phase (Alumina, C18, etc.) check_stability->alt_stationary_phase Compound is Unstable dry_load Dry Load Sample mobile_phase_mod->dry_load Still Poor Separation success Improved Separation mobile_phase_mod->success Success orthogonal_tech Consider Orthogonal Techniques (SFC, MMLC) alt_stationary_phase->orthogonal_tech Still Poor Separation alt_stationary_phase->success Success dry_load->alt_stationary_phase Still Poor Separation dry_load->success Success orthogonal_tech->success

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Issue 3: My isoxazole product is an oil and won't crystallize.

Question: After work-up and removal of the solvent, my substituted isoxazole is a persistent oil. How can I induce crystallization or purify it as an oil?

Answer: The formation of an oil instead of a solid is a common issue in crystallization, often due to high impurity levels, residual solvent, or the intrinsic properties of the compound.[14][15]

Probable Causes & Solutions:

  • High Concentration of Impurities: Impurities can disrupt the formation of a crystal lattice.

    • Solution: The oil needs to be further purified before attempting crystallization again. Column chromatography is the most common method.[15] A purity of at least 80-90% is often recommended before attempting final crystallization.[14]

  • Residual Solvent: Small amounts of trapped solvent can prevent solidification.

    • Solution: Ensure all volatile solvents are thoroughly removed. Using a high-vacuum pump for an extended period can be effective.

  • "Oiling Out": This occurs when the compound separates from the solution as a liquid because it is supersaturated at a temperature above its melting point in that solvent system.[14]

    • Solution 1: Slow Cooling: Re-dissolve the oil by gently warming the solution and then allow it to cool very slowly. Insulating the flask can help achieve a slower cooling rate.[14]

    • Solution 2: Change Solvent System: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which your compound is sparingly soluble.[14]

    • Solution 3: Trituration: Add a solvent in which your product is sparingly soluble and vigorously stir or sonicate the mixture. This can break up the oil and encourage solidification.[15]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.[15]

    • Solution 2: Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the solution to induce crystallization.

If Crystallization Fails:

If all attempts at crystallization are unsuccessful, the oil can be purified by column chromatography and isolated as a pure oil.[15]

Frequently Asked Questions (FAQs)

Q1: How do different substituents on the isoxazole ring affect its purification?

A1: Substituents have a profound impact on the physicochemical properties of isoxazoles, which in turn affects their purification.[16][17][18]

Substituent TypeEffect on PolarityPurification Considerations
Electron-Withdrawing Groups (e.g., -NO2, -CN, -COOR) Increase polarityMay increase interaction with silica gel, potentially requiring more polar mobile phases or modifiers. Can affect the pKa of the isoxazole nitrogen.
Electron-Donating Groups (e.g., -OR, -NR2, alkyl) Decrease polarity (generally)Tend to be less retained on silica gel. May require less polar mobile phases.
Polar Functional Groups (e.g., -OH, -COOH, -NH2) Significantly increase polarityOften leads to high water solubility and strong retention on silica gel. May require reversed-phase chromatography or derivatization prior to purification.[7]
Large Aromatic or Alkyl Groups Decrease polarityIncreases lipophilicity, making them more suitable for reversed-phase chromatography.

Q2: What are some common impurities to look out for in isoxazole synthesis?

A2: The nature of impurities will depend on the synthetic route used.[19][20][21] Common impurities include:

  • Unreacted Starting Materials: Such as 1,3-diketones, hydroxylamine, alkynes, or aldehydes.

  • Byproducts from Nitrile Oxide Generation: If using a 1,3-dipolar cycloaddition, self-condensation of the nitrile oxide can form furoxans.

  • Isomeric Products: Depending on the regioselectivity of the reaction, you may form isomeric isoxazoles.[21]

  • Ring-Opened Products: If the isoxazole is unstable to the reaction or work-up conditions, you may have impurities resulting from the cleavage of the N-O bond.[4]

Q3: Are there any "chromatography-free" purification methods for isoxazoles?

A3: Yes, in some cases, traditional chromatography can be avoided.

  • Recrystallization: If the crude product is a solid and of sufficient purity, direct recrystallization can be an effective purification method.[22]

  • Trituration: Washing the crude solid with a solvent that dissolves the impurities but not the desired product can be a simple and effective purification step.

  • Group-Assisted Purification: Some synthetic methods are designed to yield products that precipitate from the reaction mixture in high purity, allowing for purification by simple filtration.[23][24]

Q4: What is the general stability of the isoxazole ring?

A4: The isoxazole ring is an electron-rich aromatic heterocycle.[1] However, the N-O bond is the weakest bond in the ring and is susceptible to cleavage under various conditions:

  • Base-catalyzed hydrolysis: Especially for 3-unsubstituted isoxazoles.[4][5]

  • Reductive cleavage: The N-O bond can be cleaved by various reducing agents.

  • Photochemical rearrangement: UV light can induce ring-opening and rearrangement.[1][9]

  • Thermal decomposition: Some isoxazoles can undergo thermal ring cleavage.[3]

It is always advisable to assess the stability of a novel substituted isoxazole to the planned purification conditions on a small scale before proceeding with the bulk material.

References

Technical Support Center: Navigating Side Reactions in the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of 3,5-disubstituted isoxazoles. This guide is designed to be a practical resource, providing field-proven insights and troubleshooting strategies to overcome common synthetic challenges. As specialists in heterocyclic chemistry, we understand that unexpected side reactions can be a significant hurdle. This document, structured in a user-friendly question-and-answer format, directly addresses the specific issues you may encounter, explaining the underlying chemical principles to empower your experimental choices.

Troubleshooting Guide: Common Issues & Solutions

This section tackles the most frequent problems observed during the synthesis of 3,5-disubstituted isoxazoles, offering step-by-step guidance to get your reaction back on track.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: I am performing a 1,3-dipolar cycloaddition between a terminal alkyne and an in situ generated nitrile oxide, but I'm getting very low yields or none of my desired product. What are the likely causes and how can I fix this?

Answer: This is a common issue, often stemming from the instability of the nitrile oxide intermediate. Here’s a breakdown of potential causes and their solutions:

  • Cause A: Dimerization of the Nitrile Oxide Intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[1][2][3] This is especially prevalent with electron-rich nitrile oxides.[3]

    • Solution 1: Slow Addition/In Situ Generation. To minimize the concentration of the nitrile oxide at any given time, ensure its generation is truly in situ. This can be achieved by the slow addition of the precursor (e.g., hydroximoyl chloride or aldoxime) or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the alkyne.[2]

    • Solution 2: Stoichiometry Adjustment. Using a slight excess of the alkyne (1.1 to 1.5 equivalents) can help to trap the nitrile oxide as it is formed, favoring the desired cycloaddition over dimerization.[2]

    • Solution 3: Temperature Control. Higher temperatures can accelerate the rate of dimerization.[2] It is crucial to optimize the reaction temperature. While some reactions require heat to proceed, running the reaction at the lowest effective temperature can often suppress furoxan formation.

  • Cause B: Inefficient Nitrile Oxide Generation. The method used to generate the nitrile oxide may not be optimal for your specific substrate.

    • Solution 1: Choice of Precursor and Reagent. The two main routes for nitrile oxide generation are the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes.[4] If one method is failing, consider trying the other. For instance, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can be highly efficient for oxidizing aldoximes to nitrile oxides under mild conditions.[5]

    • Solution 2: Base Selection. In the dehydrohalogenation route, the choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred to avoid side reactions with the hydroximoyl chloride.[1][6]

  • Cause C: Decomposition of Starting Materials. Your alkyne or nitrile oxide precursor may be unstable under the reaction conditions.

    • Solution: Milder Reaction Conditions. If you suspect decomposition, consider employing milder conditions. This could involve using a weaker base, a lower reaction temperature, or a different solvent.[2] For sensitive substrates, copper(I)-catalyzed cycloadditions can often be performed under very mild, even aqueous, conditions.[3][7]

Experimental Protocol: Minimizing Furoxan Formation via Slow Addition

  • In a round-bottom flask, dissolve the alkyne (1.2 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add the base (e.g., triethylamine, 1.5 eq.) to the alkyne solution.

  • In a separate dropping funnel, dissolve the hydroximoyl chloride (1.0 eq.) in the same solvent.

  • Add the hydroximoyl chloride solution dropwise to the stirred alkyne/base mixture over a period of 1-2 hours at room temperature (or the optimized temperature for your reaction).

  • Monitor the reaction progress by TLC or LC-MS.

Problem 2: Formation of Regioisomers

Question: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, particularly in the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes.[2][3] Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[2]

  • Controlling Regioselectivity in 1,3-Dipolar Cycloadditions:

    • Catalysis: The use of a catalyst is one of the most effective strategies to control regioselectivity.

      • Copper(I) Catalysis: Copper(I)-catalyzed cycloadditions of terminal alkynes almost exclusively yield the 3,5-disubstituted regioisomer.[3][7] This is a highly reliable method for achieving regiocontrol.

      • Ruthenium(II) Catalysis: Interestingly, switching to a ruthenium(II) catalyst can favor the formation of the 3,4-disubstituted isomer.[6][8] This provides a synthetic route to the alternative regioisomer.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and, consequently, the regioselectivity.[2] It is worthwhile to screen a range of solvents with varying polarities.

    • Substrate Control: Attaching a leaving group to the alkyne can direct the regioselectivity of the addition.[9]

Data Presentation: Catalyst Effect on Regioselectivity

CatalystPredominant IsomerReference
None (Thermal)Mixture of isomers[3]
Copper (I)3,5-disubstituted[3][7]
Ruthenium (II)3,4-disubstituted[6][8]

Visualization: Controlling Regioselectivity

G cluster_0 Uncatalyzed Reaction cluster_1 Catalyzed Reaction Nitrile OxideUnsymmetrical Alkyne Nitrile OxideUnsymmetrical Alkyne Mixture of 3,4- and 3,5-isomers Mixture of 3,4- and 3,5-isomers Nitrile OxideUnsymmetrical Alkyne->Mixture of 3,4- and 3,5-isomers Thermal Nitrile Oxide_cat Nitrile Oxide Unsymmetrical Alkyne_cat Unsymmetrical Alkyne 3,5-isomer 3,5-disubstituted Isoxazole 3,4-isomer 3,4-disubstituted Isoxazole Nitrile Oxide_catUnsymmetrical Alkyne_cat Nitrile Oxide_catUnsymmetrical Alkyne_cat Nitrile Oxide_catUnsymmetrical Alkyne_cat->3,5-isomer  Cu(I) catalyst Nitrile Oxide_catUnsymmetrical Alkyne_cat->3,4-isomer  Ru(II) catalyst G start β-Ketoester + Hydroxylamine desired 3,5-disubstituted Isoxazole start->desired  Optimal Conditions (Mild pH, Low Temp) side1 Isoxazolin-5-one start->side1 Harsh Conditions side2 Self-condensation/ Hydrolysis/ Decarboxylation start->side2 Strong Base/ High Temp

References

Technical Support Center: Optimizing Isoxazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoxazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Isoxazoles are privileged structures in medicinal chemistry, and mastering their synthesis is crucial for drug discovery programs.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategic approach to synthesizing isoxazole-4-carboxylates.

Q1: What are the most common strategies for synthesizing isoxazole-4-carboxylates?

A1: There are two primary and highly versatile strategies for constructing the isoxazole-4-carboxylate core:

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is arguably the most flexible method. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne bearing a carboxylate group, such as ethyl propiolate. The key advantage is the ability to introduce diverse substituents at the 3- and 5-positions by varying the nitrile oxide and alkyne precursors.[3][4]

  • Condensation of a β-Dicarbonyl Equivalent with Hydroxylamine: This classical approach involves cyclizing a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydroxylamine (NH₂OH). For a 4-carboxylate, the starting material is typically a derivative of a 2-formyl- or 2-acyl-3-oxopropanoate.[5][6] This method can be highly efficient and regioselective for specific substitution patterns.

A less common but powerful method involves the Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles, which rearranges the scaffold to yield isoxazole-4-carboxylic esters.[7][8]

Q2: How do I choose between the cycloaddition and condensation methods?

A2: The choice depends on the desired substitution pattern and the availability of starting materials.

  • Choose [3+2] Cycloaddition for:

    • High Diversity: When you need to create a library of compounds with various R³ and R⁵ substituents. The required aldoximes (for nitrile oxide generation) and terminal alkynes are often commercially available or readily synthesized.[9]

    • Mild Conditions: Modern methods for in situ nitrile oxide generation allow the reaction to proceed under mild, often room-temperature, conditions, which preserves sensitive functional groups.[10]

  • Choose Condensation for:

    • Specific Regioisomers: When you need a specific, unambiguously synthesized product. For example, reacting hydroxylamine with a compound like ethyl 2-(ethoxymethylene)acetoacetate will yield a single isoxazole regioisomer.

    • Scalability and Cost-Effectiveness: The starting materials (β-ketoesters, hydroxylamine hydrochloride) are often inexpensive bulk chemicals, making this route attractive for large-scale synthesis.[5]

Q3: What are the critical safety precautions for these syntheses?

A3:

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Handle with care, avoid large-scale distillations, and always use a blast shield.

  • Nitrile Oxides: While typically generated in situ to minimize risk, nitrile oxides can be unstable. Never attempt to isolate them unless you are following a specific, validated protocol. Dimerization is rapid and can be exothermic.[11]

  • Azides and Oxidizers: Some protocols may use sodium azide or strong oxidizing agents. Always follow standard laboratory safety procedures for handling these hazardous materials.

Troubleshooting Guide: Common Experimental Issues

This section provides detailed solutions to specific problems encountered during the synthesis of isoxazole-4-carboxylates.

Problem 1: Low or No Yield of the Desired Isoxazole Product

This is the most frequent issue, often stemming from several potential root causes depending on the chosen synthetic route.

Q: My cycloaddition reaction yield is very low. What went wrong?

A: Low yields in this reaction almost always trace back to the nitrile oxide intermediate.

Possible Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The conversion of the precursor (e.g., an aldoxime) to the nitrile oxide may be incomplete.

    • Solution: Ensure your oxidizing agent is fresh and active. For the common method of oxidizing an aldoxime with N-Chlorosuccinimide (NCS) or Chloramine-T, ensure the reagents are pure.[10] The use of a mild, non-nucleophilic base like triethylamine (Et₃N) is critical to facilitate the elimination step that forms the nitrile oxide.[12]

  • Decomposition/Dimerization of the Nitrile Oxide: This is the most common side reaction. Nitrile oxides, especially in the absence of a reactive alkyne, will rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[10]

    • Solution: The core principle is to ensure the nitrile oxide is generated in situ slowly and in the presence of the alkyne dipolarophile. Add the oxidizing agent or base dropwise to the reaction mixture containing both the aldoxime and the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

Workflow: Diagnosing Low Yield in [3+2] Cycloaddition

G start Low or No Yield Observed check_sm Verify Purity of Starting Materials (Aldoxime, Alkyne, Base, Solvent) start->check_sm check_conditions Confirm Reaction Conditions (Stoichiometry, Temperature, Time) check_sm->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) check_conditions->analyze_crude no_product No Product or Starting Material Consumed? analyze_crude->no_product side_product Side Products Detected? no_product->side_product No sol_generation Optimize Nitrile Oxide Generation: - Add oxidant/base slowly - Screen alternative methods (e.g., NCS, Oxone) - Check base stoichiometry no_product->sol_generation Yes sm_present Starting Material Remains? side_product->sm_present No sol_dimerization Minimize Dimerization: - Ensure slow addition of reagents - Increase concentration of alkyne - Lower reaction temperature side_product->sol_dimerization Yes (e.g., Furoxan) sm_present->analyze_crude No, re-evaluate sol_reactivity Address Reactivity Issues: - Increase temperature cautiously - Screen different solvents - Check for inhibitory impurities sm_present->sol_reactivity Yes

Caption: Troubleshooting flowchart for low-yield [3+2] cycloaddition reactions.

Q: My condensation reaction with a β-ketoester is not working or gives a low yield. What should I check?

A: This reaction is sensitive to pH, temperature, and the nature of the starting material.

Possible Causes & Solutions:

  • Incorrect pH: The reaction mechanism involves both nucleophilic attack and dehydration, which are pH-dependent.[6] If the medium is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the carbonyls may undergo undesired side reactions.

    • Solution: The reaction is often buffered or run with a mild base like sodium acetate or sodium hydroxide in a controlled manner.[5][13] A pH range of 4-6 is typically effective. Perform small-scale trials screening different bases and buffer systems.

  • Incomplete Cyclization/Dehydration: You may be forming an intermediate oxime that fails to cyclize and dehydrate to the aromatic isoxazole.

    • Solution: This step often requires heating. If you are running the reaction at room temperature, try increasing the temperature to reflux in a suitable solvent like ethanol or acetic acid.[14] The addition of a mild acid catalyst can also promote the final dehydration step.

  • Hydrolysis of the Ester: In the presence of strong base (e.g., excess NaOH) and water, the target ester can be saponified to the corresponding carboxylic acid, complicating workup and isolation.

    • Solution: Use a stoichiometric amount of a milder base (e.g., NaHCO₃, NaOAc). If using NaOH, add it slowly at a low temperature and monitor the reaction closely by TLC to avoid prolonged exposure.

Parameter Recommendation for Condensation Route Rationale
Base Sodium Acetate, Sodium Bicarbonate, or stoichiometric NaOHProvides optimal pH for nucleophilic attack without promoting side reactions like ester hydrolysis.[5][13]
Solvent Ethanol, Water, or an Ethanol/Water mixtureProtic solvents facilitate proton transfer steps in the mechanism. Water is a green and effective choice.[13]
Temperature Room Temperature to RefluxInitial oxime formation can occur at RT, but cyclization and dehydration often require heat.[14]
pH Control Buffer around pH 4-6Balances the need for a free amine on hydroxylamine for nucleophilicity and acid catalysis for dehydration.

Table 1. Recommended starting conditions for the condensation of a β-dicarbonyl equivalent with hydroxylamine.

Problem 2: Poor Regioselectivity in [3+2] Cycloaddition

Q: I am getting a mixture of two regioisomers (3,4- and 3,5-disubstituted isoxazoles). How can I favor the desired one?

A: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors, specifically the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne.[2] While a full FMO analysis is complex, some general principles can guide your optimization.

Controlling Factors & Solutions:

  • Electronic Effects: The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

    • For a typical reaction with an electron-deficient alkyne (like ethyl propiolate), the reaction is often HOMO(alkyne)-LUMO(nitrile oxide) controlled. However, substituent effects can change this.

    • Solution: Modifying the electronic nature of the substituent on the nitrile oxide can influence the regiochemical outcome. Electron-withdrawing groups on the nitrile oxide precursor can favor one isomer over another. There is no universal rule, and this often requires empirical screening.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will sterically disfavor the transition state leading to the more crowded regioisomer.

    • Solution: This is often the most practical tool for controlling regioselectivity. If you desire the 5-substituted-4-carboxylate, using a sterically demanding group at the 3-position (from the nitrile oxide) can disfavor the formation of the 4-substituted isomer.

Mechanism: Regioselectivity in Cycloaddition

G Simplified depiction of competing pathways leading to different regioisomers. R1CNO R¹-C≡N⁺-O⁻ TS_A Transition State A (Sterically Favored) R1CNO->TS_A TS_B Transition State B (Sterically Disfavored) R1CNO->TS_B R2CCOOR R²-C≡C-COOR³ R2CCOOR->TS_A R2CCOOR->TS_B Prod_A 3-R¹, 5-R² Isoxazole TS_A->Prod_A Major Product Prod_B 3-R¹, 4-R² Isoxazole TS_B->Prod_B Minor Product

Caption: Competing transition states determine the final regioisomeric ratio.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-phenylisoxazole-4-carboxylate via [3+2] Cycloaddition

This protocol details the in situ generation of benzonitrile oxide from benzaldoxime and its reaction with ethyl propiolate.

Materials:

  • Benzaldoxime (1.0 eq)

  • Ethyl propiolate (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq). Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration based on the aldoxime).

  • Reagent Addition: Add NCS (1.1 eq) to the solution in one portion. The mixture may turn slightly cloudy.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise via a syringe over 20-30 minutes. Causality: Slow addition is crucial to generate the intermediate hydroximoyl chloride and subsequently the nitrile oxide at a controlled rate, minimizing the dimerization side reaction.[10][11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often a mixture of the desired product and furoxan dimer. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-phenylisoxazole-4-carboxylate.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS.[15][16]

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of regioselectivity in isoxazole formation. As experienced chemists know, controlling the orientation of substituents on the isoxazole ring is paramount for achieving the desired biological activity and material properties. This resource provides field-proven insights and actionable protocols to help you gain precise control over your isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

A1: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition to form isoxazoles is primarily governed by a combination of electronic and steric factors of both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[1] The interplay of these factors determines which of the two possible regioisomers, the 3,4- or 3,5-disubstituted isoxazole, is the major product.[2]

  • Electronic Effects: Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the predominant regioisomer. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination of orbitals that results in the largest orbital coefficient overlap at the termini of the dipole and dipolarophile. Generally, electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide (or vice-versa) can significantly influence the orbital energies and coefficients, thereby directing the regioselectivity.[3][4]

  • Steric Effects: Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can disfavor the formation of one regioisomer over the other. The transition state leading to the sterically more crowded isomer will be higher in energy, resulting in a slower reaction rate and favoring the formation of the less hindered product.[1]

  • Reaction Conditions: Solvent polarity and the use of catalysts can also play a crucial role in directing regioselectivity.[2][3] Polar solvents can stabilize more polar transition states, sometimes altering the isomeric ratio.[3] Catalysts, such as copper(I) and ruthenium(II), can completely reverse the inherent regioselectivity of the reaction.[5][6]

Q2: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

A2: The formation of a mixture of regioisomers is a common challenge in thermal 1,3-dipolar cycloadditions. To selectively obtain the 3,5-disubstituted isoxazole, the use of a copper(I) catalyst is the most reliable and widely adopted method.[7] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a stepwise manner, leading to the exclusive formation of the 3,5-isomer.[7]

A robust one-pot protocol involves the in situ generation of the nitrile oxide from an aldoxime in the presence of the terminal alkyne and a catalytic amount of a copper(I) source.[8] This method is compatible with a wide range of functional groups and can often be performed in aqueous solvent systems.[8]

Q3: I need to synthesize the 3,4-disubstituted isoxazole, but my attempts so far have yielded the 3,5-isomer. What synthetic strategies should I employ?

A3: Synthesizing the 3,4-disubstituted isoxazole often requires a departure from traditional cycloaddition conditions, as it is typically the thermodynamically less favored product. Two highly effective strategies are:

  • Ruthenium Catalysis: Unlike copper(I) catalysts, ruthenium(II) catalysts can promote the formation of 3,4-disubstituted isoxazoles from terminal alkynes and nitrile oxides with high regioselectivity.[6][9]

  • Metal-Free Enamine-Triggered [3+2] Cycloaddition: This elegant, metal-free approach involves the in situ formation of an enamine from an aldehyde and a secondary amine (e.g., pyrrolidine).[10][11] This enamine then acts as the dipolarophile, reacting with the nitrile oxide to form a dihydroisoxazole intermediate. Subsequent oxidation yields the desired 3,4-disubstituted isoxazole with excellent regioselectivity.[10][11] Non-polar solvents generally provide higher yields in this reaction.[11]

Q4: How can I confirm the regiochemistry of my synthesized isoxazole?

A4: Unambiguous determination of the regioisomeric structure is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton at the C4 position of the isoxazole ring (H-4) is highly sensitive to the substitution pattern. In 3,5-disubstituted isoxazoles, the electronic effects of the substituents can cause a noticeable difference in the H-4 chemical shift between the two isomers.[12][13]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring, particularly C4 and C5, can also be diagnostic for distinguishing between regioisomers.[14][15]

  • 2D NMR Techniques: For more complex structures or in cases of ambiguity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive structural elucidation by establishing correlations between protons and carbons, and through-space proximities of atoms, respectively.[14][16]

Troubleshooting Guide

Problem 1: Formation of an Inseparable Mixture of Regioisomers
Possible Cause Troubleshooting Action
Uncatalyzed Thermal Cycloaddition: The inherent electronic and steric preferences of your substrates are not strong enough to favor one isomer significantly.Solution A: Implement a Catalytic System. For the 3,5-isomer, introduce a copper(I) catalyst. For the 3,4-isomer, utilize a ruthenium(II) catalyst. See the detailed protocols below. Solution B: Modify Substrates. If possible, alter the electronic or steric nature of your alkyne or nitrile oxide precursors to enhance the inherent regioselectivity. For example, introducing a bulky group may sterically disfavor one transition state.
Suboptimal Reaction Conditions: The solvent or temperature may not be optimal for achieving high regioselectivity.Solution: Systematic Optimization. Conduct a small-scale screen of solvents with varying polarities.[2][3] For example, compare toluene, THF, and a more polar solvent like DMF. Also, investigate the effect of temperature; sometimes, lower temperatures can improve selectivity.
Problem 2: Low or No Yield of the Desired Isoxazole
Possible Cause Troubleshooting Action
Inefficient In Situ Nitrile Oxide Generation: The conditions for generating the nitrile oxide from its precursor (e.g., aldoxime, hydroximoyl chloride) are not optimal.Solution A: Verify Precursor Quality. Ensure your aldoxime or hydroximoyl chloride is pure. Solution B: Optimize Generation Conditions. The choice of base and oxidant is critical. For dehydrohalogenation of hydroximoyl chlorides, ensure a non-nucleophilic base like triethylamine is used.[2] For oxidation of aldoximes, reagents like N-Chlorosuccinimide (NCS) or a greener NaCl/Oxone system can be effective.[17]
Dimerization of Nitrile Oxide: Nitrile oxides are unstable and can dimerize to form furoxans, especially at higher concentrations or temperatures.[2]Solution A: Slow Addition. Add the nitrile oxide precursor (or the reagents for its in situ generation) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the reactive nitrile oxide.[2] Solution B: Stoichiometry Adjustment. Use a slight excess of the alkyne to ensure the nitrile oxide is trapped efficiently.[2]
Catalyst Inactivity: If using a catalytic system, the catalyst may be inactive.Solution: Check Catalyst Viability. Ensure your catalyst is from a reliable source and has been stored correctly. For copper(I) catalyzed reactions, if starting with a Cu(II) salt, a reducing agent like sodium ascorbate is necessary.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I) Catalysis[8]

This one-pot procedure is highly reliable for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Solvent: t-BuOH/H₂O (1:1)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv) and the terminal alkyne (1.0 equiv).

  • Add the t-BuOH/H₂O (1:1) solvent mixture.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[18]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Metal-Free Enamine-Triggered Cycloaddition[10][11]

This protocol provides a metal-free route to 3,4-disubstituted isoxazoles.

Materials:

  • Aldehyde (1.2 equiv)

  • N-hydroximidoyl chloride (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-hydroximidoyl chloride (1.0 equiv) and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde (1.2 equiv) followed by the slow addition of pyrrolidine (1.2 equiv).

  • Add triethylamine (2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • After the cycloaddition is complete, add an oxidizing agent (e.g., DDQ or manganese dioxide) to the reaction mixture to facilitate the elimination to the isoxazole.

  • Once the oxidation is complete, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.[18]

Data Presentation

ParameterCopper(I) Catalysis for 3,5-IsomerRuthenium(II) Catalysis for 3,4-IsomerMetal-Free Enamine Route for 3,4-Isomer
Catalyst Copper(I) source (e.g., CuI, or CuSO₄/NaAsc)Ruthenium(II) complex (e.g., [RuCl₂(p-cymene)]₂)None
Typical Alkyne Terminal AlkynesTerminal AlkynesNot applicable (uses aldehydes)
Regioselectivity High to excellent for 3,5-isomerHigh to excellent for 3,4-isomerHigh to excellent for 3,4-isomer
Key Reagents Aldoxime, AlkyneNitrile Oxide Precursor, AlkyneAldehyde, N-hydroximidoyl chloride, Secondary Amine
Solvent Often aqueous mixtures (e.g., t-BuOH/H₂O)Organic solvents (e.g., toluene, DCE)Non-polar organic solvents (e.g., CH₂Cl₂)
Temperature Room TemperatureRoom Temperature to elevated0 °C to Room Temperature

Visualizations

Regioselective Isoxazole Synthesis Pathways

G cluster_start Reactants cluster_thermal Thermal Cycloaddition cluster_cu Copper(I) Catalysis cluster_ru Ruthenium(II) Catalysis cluster_enamine Metal-Free Enamine Route R1_alkyne R¹-C≡CH (Terminal Alkyne) mixture Mixture of 3,4- and 3,5-isomers R1_alkyne->mixture Δ isomer_35 3,5-Disubstituted Isoxazole R1_alkyne->isomer_35 Cu(I) isomer_34_ru 3,4-Disubstituted Isoxazole R1_alkyne->isomer_34_ru Ru(II) R2_nitrile_oxide R²-CNO (Nitrile Oxide) R2_nitrile_oxide->mixture R2_nitrile_oxide->isomer_35 R2_nitrile_oxide->isomer_34_ru aldehyde R¹-CHO (Aldehyde) isomer_34_enamine 3,4-Disubstituted Isoxazole aldehyde->isomer_34_enamine 1. Secondary Amine 2. Et₃N 3. [O] nhc R²-C(Cl)=NOH (N-hydroximidoyl chloride) nhc->isomer_34_enamine

Caption: Control of regioselectivity in isoxazole synthesis.

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Mixture of Regioisomers check_method Is a regioselective method being used? start->check_method thermal_rxn Uncatalyzed Thermal Reaction check_method->thermal_rxn No catalyzed_rxn Catalyzed Reaction check_method->catalyzed_rxn Yes implement_catalyst Implement Catalyst: - Cu(I) for 3,5-isomer - Ru(II) for 3,4-isomer - Or use metal-free enamine route thermal_rxn->implement_catalyst analyze_product Analyze Product Mixture by NMR implement_catalyst->analyze_product check_catalyst Check Catalyst Activity and Reaction Conditions catalyzed_rxn->check_catalyst optimize_conditions Optimize: - Solvent Polarity - Temperature - Reagent Purity check_catalyst->optimize_conditions optimize_conditions->analyze_product desired_isomer Desired Isomer Obtained analyze_product->desired_isomer Success mixture_persists Mixture Persists analyze_product->mixture_persists Failure mixture_persists->optimize_conditions Re-evaluate & Optimize

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Minimizing Byproduct Formation in Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dipolar Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles governing byproduct formation, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common types of byproducts in 1,3-dipolar cycloadditions?

A1: Byproduct formation is highly dependent on the specific dipole, dipolarophile, and reaction conditions. However, some common classes of byproducts include:

  • Regioisomers: In reactions involving unsymmetrical dipoles and dipolarophiles, the formation of constitutional isomers (e.g., 1,4- vs. 1,5-disubstituted triazoles in azide-alkyne cycloadditions) is a primary concern.[1][2]

  • Stereoisomers: When new chiral centers are formed, diastereomers can be generated. The stereochemical outcome is often influenced by steric and electronic factors in the transition state.[3]

  • Products of Decomposition or Rearrangement: Some 1,3-dipoles or the initial cycloadducts can be unstable and undergo thermal or catalytic decomposition, or rearrangement to form undesired products. For example, some transient spiro 3H-pyrazole adducts can lose nitrogen to form spirocyclopropene derivatives.[4]

  • Homocoupling Products: In catalyzed reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), oxidative homocoupling of the alkyne (Glaser coupling) is a frequent side reaction.[1]

  • Side reactions of starting materials: The functional groups present on the dipole or dipolarophile may participate in undesired side reactions under the reaction conditions. For instance, strained alkynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can sometimes react with thiols.[5]

Q2: How does solvent choice impact byproduct formation?

A2: Solvent polarity can have a subtle but significant effect on the rates and selectivity of dipolar cycloadditions.[3] While many concerted cycloadditions show little rate dependence on solvent polarity, the polarity can influence the stability of the transition states leading to different regioisomers.[6] For instance, in some cases, an increase in solvent polarity can disfavor the formation of a more polar transition state, leading to a change in the ratio of regioisomeric products.[6] In some instances, using green solvents like water, ionic liquids, or deep eutectic solvents can not only be environmentally beneficial but also enhance reactivity and selectivity.[7][8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q3: My CuAAC reaction is giving a low yield of the desired 1,4-regioisomer and a significant amount of alkyne homocoupling byproduct. What should I do?

A3: This is a classic issue in CuAAC, often stemming from the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which promotes Glaser coupling.[1]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Oxygen is the primary culprit for Cu(I) oxidation. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[1]

  • Use a Reducing Agent: The in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent is a highly effective method. Sodium ascorbate is the most common and reliable choice. Always use a freshly prepared solution of sodium ascorbate.[2]

  • Incorporate a Stabilizing Ligand: Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, accelerate the desired cycloaddition, and can mitigate copper-induced damage to sensitive biomolecules.[9][10]

  • Optimize Copper Source: While various Cu(I) salts can be used, cuprous iodide (CuI) can sometimes lead to the formation of unproductive aggregates or side reactions. Consider using CuBr or generating Cu(I) in situ from CuSO₄.[9]

Q4: I am observing a mixture of 1,4- and 1,5-regioisomers in my azide-alkyne cycloaddition. I thought CuAAC was specific for the 1,4-isomer.

A4: The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-isomer.[] If you are observing the 1,5-isomer, it's likely that a competing thermal (uncatalyzed) Huisgen cycloaddition is occurring, which typically yields a mixture of both regioisomers.[1]

Possible Causes and Solutions:

  • High Reaction Temperature: The thermal reaction becomes more competitive at elevated temperatures. If possible, run the reaction at or below room temperature.

  • Inactive Catalyst: If the Cu(I) catalyst is not active, the catalyzed pathway is shut down, allowing the slower thermal pathway to dominate. Refer to the troubleshooting steps in Q3 to ensure your catalyst system is active.

  • Ruthenium Contamination (less common): Ruthenium catalysts are known to favor the formation of the 1,5-regioisomer (RuAAC).[2] Ensure your reagents and glassware are free from ruthenium contamination.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q5: My SPAAC reaction is sluggish and gives low yields. How can I improve it?

A5: The rate of SPAAC is primarily dictated by the ring strain of the cyclooctyne.[5][12] If your reaction is slow, consider the following:

  • Cyclooctyne Choice: The structure of the cyclooctyne is critical. More strained cyclooctynes, such as dibenzocyclooctynols (DIBO) or those with electron-withdrawing groups, exhibit significantly faster reaction rates.[13]

  • Purity of Reagents: Ensure your azide and cyclooctyne starting materials are pure. Azides, in particular, can be unstable.

  • Solvent and Concentration: While SPAAC is robust, ensure your substrates are well-solubilized. Increasing the concentration of reactants can also accelerate the reaction, as it is a bimolecular process.[14]

Q6: I'm seeing byproducts in my SPAAC reaction, especially when working with proteins. What could be the cause?

A6: Although highly bioorthogonal, the strained alkynes used in SPAAC can sometimes participate in side reactions.[5][] A known issue is the reaction of some cyclooctynes with nucleophilic residues, particularly thiols (e.g., from cysteine).[5]

Mitigation Strategies:

  • Cyclooctyne Selection: Some cyclooctynes have lower reactivity towards thiols. Consult the literature for cyclooctyne derivatives optimized for biocompatibility and reduced side reactivity.

  • Reaction Conditions: Perform the reaction at a controlled pH. Extreme pH values can alter the nucleophilicity of amino acid side chains.

  • Alternative Bioorthogonal Chemistry: If thiol reactivity is a persistent issue, consider alternative bioorthogonal reactions that do not involve strained alkynes.

II. Troubleshooting Guides

Issue 1: Poor Regioselectivity in Thermal Cycloadditions

Symptom: You are obtaining a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles) in an uncatalyzed 1,3-dipolar cycloaddition.

Causality: The regioselectivity of thermal cycloadditions is governed by the electronic and steric properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.[3][16] The formation of different regioisomers proceeds through distinct transition states, and the product ratio reflects the relative energy barriers of these pathways.

Troubleshooting Workflow:

Start Poor Regioselectivity Observed ModifySolvent Modify Solvent Polarity Start->ModifySolvent Solvent can influence transition state stability ChangeTemp Alter Reaction Temperature ModifySolvent->ChangeTemp If solvent effect is minimal End Improved Regioselectivity ModifySolvent->End Successful ModifySubstrate Modify Substrate Electronics/Sterics ChangeTemp->ModifySubstrate If temperature has little effect ChangeTemp->End Successful ConsiderCatalyst Consider a Catalyzed Reaction ModifySubstrate->ConsiderCatalyst If substrate modification is not feasible ModifySubstrate->End Successful ConsiderCatalyst->End

Caption: Troubleshooting poor regioselectivity.

Detailed Steps:

  • Analyze Solvent Effects: Systematically screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, DMSO). In some cases, non-polar solvents may favor the formation of a less polar transition state, thereby altering the product ratio.[6]

  • Vary the Temperature: Lowering the reaction temperature can sometimes increase selectivity by amplifying small differences in the activation energies between the two competing pathways. Conversely, for some reversible cycloadditions, thermodynamic control at higher temperatures might favor a single isomer.

  • Modify Substrate: If possible, modify the electronic nature of your substrates. Adding electron-withdrawing groups to the dipolarophile can enhance the interaction with the HOMO of the dipole, potentially favoring one regioisomer.[16] Steric bulk can also be used to disfavor one approach of the dipole to the dipolarophile.[3]

  • Switch to a Catalyzed System: If thermal conditions fail to provide adequate selectivity, investigate catalyzed versions of the reaction. For example, the CuAAC and RuAAC reactions provide exclusive access to 1,4- and 1,5-triazoles, respectively, from azides and terminal alkynes.[1][2]

Issue 2: Catalyst Inactivation and Side Reactions in CuAAC

Symptom: Low yield, presence of alkyne homodimer, and/or unreacted starting materials in a CuAAC reaction.

Causality: The Cu(I) catalyst is sensitive to oxidation to Cu(II), which is inactive for the cycloaddition but can catalyze the oxidative homocoupling of alkynes. Additionally, certain ligands or counter-ions can inhibit the catalytic cycle.

Troubleshooting Workflow:

Start Low Yield / Side Reactions in CuAAC CheckInertAtmosphere Verify Inert Atmosphere & Degassed Solvents Start->CheckInertAtmosphere Prevent O₂-mediated oxidation CheckReagents Check Reducing Agent & Ligand CheckInertAtmosphere->CheckReagents Ensure active catalytic system End High Yield of Desired Product CheckInertAtmosphere->End Successful CheckCopperSource Evaluate Copper Source & Counter-ion CheckReagents->CheckCopperSource Some sources/anions are inhibitory CheckReagents->End Successful CheckSubstrates Verify Substrate Purity & Solubility CheckCopperSource->CheckSubstrates Rule out substrate issues CheckCopperSource->End Successful CheckSubstrates->End Successful

Caption: Troubleshooting CuAAC catalyst issues.

Detailed Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Use standard air-free techniques. Ensure solvents are thoroughly degassed immediately before use. Cap reaction vials to minimize oxygen ingress.[9]

  • Assess Catalyst System Components:

    • Reducing Agent: Use a fresh, solid sample of sodium ascorbate to prepare your stock solution immediately before setting up the reaction.

    • Ligand: Ensure the ligand (e.g., THPTA, TBTA) is pure and used in sufficient quantity (typically 1-5 equivalents relative to copper) to both accelerate the reaction and protect the catalyst.[9]

  • Optimize Copper Source:

    • In-situ generation: The combination of CuSO₄ and sodium ascorbate is generally the most reliable method for generating the active Cu(I) species.[2]

    • Avoid Inhibitory Anions: If using a Cu(I) salt directly, be aware that iodide can be inhibitory. CuBr or [Cu(CH₃CN)₄]PF₆ are often better choices.

  • Verify Substrate Quality:

    • Confirm the purity of your azide and alkyne starting materials via NMR or LC-MS.

    • Ensure complete dissolution of substrates. If solubility is an issue, a co-solvent such as DMSO or DMF may be required.[1]

III. Experimental Protocols

Protocol 1: General Procedure for a Robust CuAAC Reaction

This protocol is designed to maximize yield and minimize byproducts for the conjugation of a small molecule azide to a small molecule alkyne.

Materials:

  • Alkyne-containing substrate (1.0 eq)

  • Azide-containing substrate (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 eq)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol), degassed

Procedure:

  • Prepare separate stock solutions of CuSO₄·5H₂O and THPTA in degassed water.

  • In a reaction vial, dissolve the alkyne substrate in the degassed solvent system.

  • Add the azide substrate to the vial.

  • In a separate vial, pre-complex the catalyst by adding the THPTA solution to the CuSO₄ solution and vortexing briefly. The solution should be colorless or pale yellow.

  • Add the pre-complexed copper/ligand solution to the main reaction vial.

  • Prepare a fresh stock solution of sodium ascorbate in degassed water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction vial.

  • Seal the vial under an inert atmosphere (e.g., argon or nitrogen) and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup and purification procedures (e.g., extraction, chromatography).

Protocol 2: Purification Strategy for Removing Byproducts

Byproducts from dipolar cycloadditions often have different polarities and properties than the desired product, which can be exploited for purification.[17]

Method 1: Column Chromatography

  • Principle: Separation based on differential adsorption to a stationary phase (e.g., silica gel).

  • Application: This is the most common and versatile method for separating regioisomers, unreacted starting materials, and non-polar byproducts like alkyne homodimers. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Method 2: Acid-Base Extraction

  • Principle: Exploits differences in the acidity or basicity of the product and byproducts.[17]

  • Application: If your desired product contains a basic (e.g., amine) or acidic (e.g., carboxylic acid) functional group and the byproducts do not, you can selectively move your product into an aqueous layer by adjusting the pH, washing away neutral organic impurities, and then re-extracting your product after neutralizing the aqueous layer.

Method 3: Crystallization

  • Principle: Separation of a pure crystalline solid from a solution.[17]

  • Application: If the desired cycloaddition product is a stable, crystalline solid and the byproducts are oils or have very different solubility profiles, crystallization can be a highly effective and scalable purification method.

Quantitative Data Summary: Common Catalytic Systems for Azide-Alkyne Cycloadditions

FeatureThermal Huisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst None (Heat)Copper(I)[2]Ruthenium Complex[2]None[5]
Regioselectivity Mixture of 1,4 and 1,5 isomers[1]Exclusively 1,4-isomerExclusively 1,5-isomer[2]Mixture of regioisomers[5]
Alkyne Type Terminal or InternalTerminal Alkynes Only[2]Terminal and Internal[2]Strained Cyclooctynes[5]
Common Byproducts RegioisomersAlkyne HomocouplingCatalyst decomposition productsThiol-alkyne adducts[5]
Biocompatibility Limited by high temperatureLimited by copper toxicity[12][18]Limited by ruthenium toxicityExcellent[]

IV. References

  • Science and Education Publishing. (2017, July 6). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.

  • Wikipedia. 1,3-Dipolar cycloaddition.

  • Benchchem. how to avoid isomeric mixtures in Huisgen cycloaddition.

  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2024, December 26).

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.

  • Wikipedia. Azide-alkyne Huisgen cycloaddition.

  • Dipolar cycloaddition reactions of diazoindene and the thermal behavior of the cycloadducts. (2025, August 6).

  • ACS Publications. (2020, June 10). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles.

  • Benchchem. understanding strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition.

  • PubMed Central (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

  • BOC Sciences. Common Click Chemistry Reactions - Bioconjugation.

  • MDPI. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2.

  • PMC - NIH. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.

  • ResearchGate. Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis.

  • PMC - NIH. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.

  • Click Chemistry Azide-Alkyne Cycloaddition.

  • MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

  • Glen Report. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • A Recent Concept of Importance: Click Chemistry.

  • BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.

  • Benchchem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • ACS Omega. (2022, December 21). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach.

  • NIH. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.

  • JACS Au. Acceleration and Selectivity of 1,3-Dipolar Cycloaddition Reactions Included in a Polar [4 + 2] Octa-imine Bis-calixpyrrole Cage.

  • ResearchGate. Optimization of the 1,3-dipolar cycloaddition reaction.

  • Benchchem. Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions.

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.

  • Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.

  • RSC Publishing. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution.

  • Study.com. Azide-Alkyne Huisgen Cycloaddition Reactions.

  • ResearchGate. (2025, August 7). Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica.

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).

  • ResearchGate. (2016, December 9). Huisgen's Cycloaddition Reactions: A Full Perspective.

  • American Chemical Society. (2025, December 13). Post-Transition-State Dynamics Induced Product Diversity in the Thermal Rearrangement of Cyclopropenyl Azides.

References

stability issues of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the powerful, yet delicate, 1,3-dipolar cycloaddition of nitrile oxides. As highly reactive intermediates, nitrile oxides present unique stability challenges that can often lead to diminished yields and complex product mixtures.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your synthetic routes.

Frequently Asked Questions (FAQs): The Nature of Nitrile Oxide Instability

This section addresses fundamental questions regarding the inherent reactivity and stability of nitrile oxides.

Q1: What makes nitrile oxides so unstable?

Nitrile oxides (R-C≡N⁺-O⁻) are high-energy, 1,3-dipolar species. Their instability stems primarily from a strong propensity to undergo rapid, irreversible bimolecular reactions with themselves, a process known as dimerization.[1][2] This reaction is often faster than the desired cycloaddition, especially when the concentration of the nitrile oxide is high or the dipolarophile (your alkene or alkyne) is unreactive.

Q2: What is the primary side product I should be concerned about?

The most common and problematic side product is a furoxan (a 1,2,5-oxadiazole-2-oxide).[3][4] This dimer forms when two molecules of the nitrile oxide react with each other. The reaction is typically very fast for aliphatic nitrile oxides and somewhat slower for aromatic ones.[1][3] The formation of furoxans represents a direct loss of your key intermediate, leading to significantly lower yields of the desired isoxazole.

Q3: How do substituents on the nitrile oxide affect its stability?

The stability of a nitrile oxide is highly dependent on the nature of its 'R' group.

  • Steric Hindrance: Bulky groups ortho to the nitrile oxide function dramatically increase stability by sterically shielding it from dimerization.[5][6][7] For example, 2,4,6-trimethylbenzonitrile oxide is a stable, crystalline solid, whereas benzonitrile oxide is highly transient.[1][5]

  • Electronic Effects: Aromatic nitrile oxides are generally more stable than aliphatic ones.[1] This is because the dimerization pathway involves a dinitrosoalkene diradical intermediate, and for aromatic nitrile oxides, the formation of this intermediate disrupts the conjugation between the aryl ring and the nitrile oxide group, thus increasing the activation energy for dimerization.[8][9][10]

Table 1: Influence of Substituent Type on Nitrile Oxide Stability

Substituent TypeGeneral Effect on StabilityRationaleExample
Bulky/Sterically Hindered High StabilityPhysically blocks the approach of a second nitrile oxide molecule, inhibiting dimerization.[5][7]Mesitylnitrile oxide
Aromatic Moderate StabilityConjugation with the aryl ring is disrupted during the rate-determining step of dimerization.[9][10]Benzonitrile oxide
Aliphatic (unhindered) Low StabilityLow steric and electronic barriers to dimerization. Dimerizes rapidly.[1]Acetonitrile oxide
Electron-withdrawing (ortho) Low StabilityCan destabilize the nitrile oxide intermediate.[1]2-Nitrobenzonitrile oxide
Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Issue 1: My reaction yield is very low or zero, and I only recover starting materials.

This scenario suggests that the nitrile oxide intermediate is not being generated effectively.

  • Probable Cause A: Ineffective Oxidation/Dehydrohalogenation. The conditions used to generate the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl halide) are not working.

    • Solution:

      • Verify Reagent Activity: Ensure your oxidant (e.g., Oxone, NCS, bleach) or base (e.g., triethylamine) is fresh and active. Many common oxidants can degrade upon storage.[11][12]

      • Check Precursor Quality: Confirm the purity of your aldoxime or hydroximoyl halide. Impurities can interfere with the reaction.

      • Switch Generation Method: If one method fails, consider an alternative. The oxidation of aldoximes is a common and effective method.[13][14][15] A robust protocol involves using oxidants like Oxone in the presence of NaCl.[12][15]

  • Probable Cause B: Precursor Instability. The precursor itself, such as an N-Hydroxyimidoyl chloride, may be sensitive to moisture and could have degraded during storage.[4]

    • Solution:

      • Proper Storage: Always store sensitive precursors under an inert atmosphere (N₂ or Ar) and in a desiccator.

      • Re-purification: If degradation is suspected, re-purify the precursor immediately before use.

Issue 2: My reaction is producing a significant amount of a white, often crystalline, precipitate, and the isoxazole yield is poor.

This is the classic sign of nitrile oxide dimerization.

  • Probable Cause: Dimerization Outcompetes Cycloaddition. The concentration of the generated nitrile oxide is too high, allowing it to react with itself faster than it reacts with your dipolarophile.[4]

    • Solution A: Slow Generation of the Nitrile Oxide. The most effective strategy is to generate the nitrile oxide in situ and slowly, keeping its instantaneous concentration very low.[4][16]

      • For dehydrohalogenation reactions, add the base (e.g., triethylamine) dropwise over several hours using a syringe pump.

      • For oxidation reactions, ensure the oxidant is added portion-wise or as a slow-flowing solution.

    • Solution B: Increase Dipolarophile Concentration. Use an excess of the alkene or alkyne (typically 2-5 equivalents).[4] This leverages Le Châtelier's principle and kinetics, increasing the probability of a productive collision between the nitrile oxide and the dipolarophile rather than with another nitrile oxide molecule.

    • Solution C: Increase Reaction Dilution. Running the reaction at a lower concentration can also disfavor the second-order dimerization pathway relative to the pseudo-first-order cycloaddition.

Below is a diagram illustrating the kinetic competition at the heart of this issue.

G cluster_reactions Competing Pathways precursor Aldoxime Precursor nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) precursor->nitrile_oxide Oxidation / Elimination (Rate of Generation) isoxazole Desired Isoxazole Product nitrile_oxide->isoxazole [3+2] Cycloaddition (k_cyclo) + Alkyne/Alkene furoxan Furoxan Dimer (Side Product) nitrile_oxide->furoxan Dimerization (k_dimer) + another Nitrile Oxide goal GOAL: Rate(Cycloaddition) >> Rate(Dimerization) k_cyclo[Nitrile Oxide][Dipolarophile] >> k_dimer[Nitrile Oxide]²

Caption: Competing reaction pathways for a nitrile oxide intermediate.

Issue 3: The reaction is very slow or stalls, even with slow addition.

  • Probable Cause: Poor Dipolarophile Reactivity. The alkene or alkyne you are using is electron-rich or sterically hindered, making it a poor partner for the 1,3-dipolar cycloaddition.

    • Solution:

      • Increase Temperature: Cautiously increasing the reaction temperature can accelerate slow cycloadditions. However, be aware that this can also increase the rate of dimerization and other decomposition pathways.

      • Catalysis: While many nitrile oxide cycloadditions are thermal, some systems benefit from catalysis. For example, copper(I)-catalyzed reactions can be effective for certain substrates.[13]

      • Modify Dipolarophile: If possible, switch to a more reactive dipolarophile. Electron-deficient or strained alkenes/alkynes are generally more reactive in these cycloadditions.[4]

This troubleshooting workflow can be visualized as follows:

G start Low Isoxazole Yield check_sm Analysis: Recovered Starting Material (SM)? start->check_sm check_dimer Analysis: Precipitate or Furoxan Dimer? check_sm->check_dimer No, SM Consumed gen_fail Problem: Nitrile Oxide Generation Failure check_sm->gen_fail Yes dimer_issue Problem: Dimerization is Outcompeting Reaction check_dimer->dimer_issue Yes reactivity_issue Problem: Poor Dipolarophile Reactivity check_dimer->reactivity_issue No sol_gen Solution: - Verify Reagent Activity - Check Precursor Purity - Change Generation Method gen_fail->sol_gen sol_dimer Solution: - Slow Addition of Base/Oxidant - Use Excess Dipolarophile - Increase Dilution dimer_issue->sol_dimer sol_react Solution: - Increase Temperature - Consider Catalysis - Use a More Active Dipolarophile reactivity_issue->sol_react

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

The following is a reliable, field-tested protocol for the in situ generation of an aromatic nitrile oxide and its subsequent cycloaddition, designed to minimize dimerization.

Protocol: In Situ Generation and Cycloaddition of 4-Methoxybenzonitrile Oxide

This protocol uses a mild hypervalent iodine reagent to oxidize the corresponding aldoxime.[13]

Materials:

  • 4-Methoxybenzaldehyde oxime (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Methanol/Water (5:1 mixture)

  • Dichloromethane (DCM)

  • 10% Sodium thiosulfate solution (aq.)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde oxime (1.0 equiv) and phenylacetylene (1.2 equiv).

  • Dissolution: Dissolve the starting materials in a 5:1 mixture of methanol and water. The volume should be sufficient to fully dissolve the solids (e.g., ~10 mL per mmol of oxime).

  • Oxidant Addition: At room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) to the stirring solution in one portion.

    • Causality Note: PIFA is an effective oxidant for converting the oxime to the nitrile oxide in situ. Adding it in the presence of the dipolarophile ensures the nitrile oxide is trapped as it is formed, minimizing its standing concentration.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, observing the consumption of the oxime starting material. The reaction is typically complete within 24-48 hours.

  • Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate to quench any remaining PIFA. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-methoxyphenyl)-5-phenylisoxazole.[13]

    • Self-Validation: Successful purification and characterization (¹H NMR, ¹³C NMR, MS) of the expected isoxazole validates the entire process. The absence of a significant furoxan peak in the crude NMR is a key indicator of an optimized reaction.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this process. Our goal is to provide you with the expertise and practical insights needed to ensure a successful and scalable synthesis.

Introduction to the Synthesis

The synthesis of 3,5-disubstituted isoxazoles like this compound is a common objective in medicinal chemistry due to the prevalence of the isoxazole scaffold in various drug candidates.[1] The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] An alternative, classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5]

This guide will focus on troubleshooting the common challenges encountered during the synthesis, particularly when scaling up the reaction from milligram to gram or kilogram quantities.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Q: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a frequent issue that can often be traced back to a few key areas in the reaction. Let's break down the possibilities based on the likely synthetic routes.

For 1,3-Dipolar Cycloaddition Routes:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide intermediate is often generated in situ to avoid its decomposition.[6] Common methods include the dehydrohalogenation of a hydroximoyl chloride or the oxidation of an aldoxime.[6][7]

    • Solution: Ensure your hydroximoyl chloride precursor, such as methyl 2-chloro-2-(hydroxyimino)acetate, is pure and dry.[8] The choice of base is critical; a non-nucleophilic base like triethylamine is often used to prevent unwanted side reactions.[9] For aldoxime oxidation, ensure the chosen oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T) is fresh and used in the correct stoichiometry.[7]

  • Nitrile Oxide Dimerization: A significant side reaction is the dimerization of the nitrile oxide to form a furoxan, which is especially prevalent if the concentration of the nitrile oxide is too high or if the dipolarophile (the alkyne) is not reactive enough.[4][7]

    • Solution: Add the precursor for the nitrile oxide (e.g., the hydroximoyl chloride solution) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization. Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.[4]

  • Poor Reactivity of the Alkyne: The reactivity of the alkyne partner, in this case, a derivative of 1-(4-bromophenyl)-3-butyn-2-one, is crucial. Steric hindrance or unfavorable electronic properties can slow down the cycloaddition.

    • Solution: While the core structure is set, ensure the alkyne starting material is of high purity. You may also consider exploring catalytic methods, such as copper(I)-catalyzed cycloadditions, which can proceed under milder conditions and often with higher regioselectivity.[2]

For Condensation Routes (e.g., with a β-ketoester and hydroxylamine):

  • Incorrect pH: The condensation reaction is sensitive to the pH of the reaction medium.

    • Solution: The reaction is typically carried out under neutral or slightly acidic conditions. Careful control of the pH is necessary to facilitate the initial condensation and subsequent cyclization.

  • Side Reactions of the Dicarbonyl Compound: The β-ketoester can undergo self-condensation or other side reactions under basic or strongly acidic conditions.

    • Solution: Maintain the reaction at the optimal temperature and pH. The order of addition of reagents can also be important.

  • Formation of Isomers: Depending on the substitution pattern of the 1,3-dicarbonyl compound, the formation of regioisomers is possible.

    • Solution: The choice of the specific 1,3-dicarbonyl precursor is key to ensuring the desired regiochemistry of the final isoxazole.

Problem 2: Formation of Isomeric Products

Q: I am observing the formation of an isomeric product along with my desired isoxazole. How can I improve the regioselectivity?

A: The formation of isomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions.[4][10]

  • Understanding the Cause: Regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne. The interaction of the frontier molecular orbitals (HOMO and LUMO) of the two reactants dictates which regioisomer is favored.

  • Improving Regioselectivity:

    • Catalysis: Copper(I) catalysis is well-known to favor the formation of 3,5-disubstituted isoxazoles.[2] The use of a suitable copper source and ligand can significantly enhance the regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and, therefore, the regiochemical outcome.[4] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions.

    • Temperature Control: Reaction temperature can also play a role. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable isomer.

Problem 3: Difficulties in Purification

Q: I am struggling to purify my final product. What are the best methods for isolating pure this compound?

A: Purification can be challenging, especially on a larger scale.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.

    • Solvent Screening: A systematic screening of solvents is crucial. Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, and heptane, or mixtures of these. The ideal solvent system will dissolve the compound when hot but result in good crystal formation upon cooling with minimal loss of product in the mother liquor.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large-scale purification.

    • Optimization: If chromatography is necessary, optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and impurities. Consider using a larger particle size silica gel for faster flow rates on a larger scale.

  • Work-up Procedure: A well-designed work-up can significantly simplify the final purification.

    • Aqueous Washes: Use appropriate aqueous washes to remove water-soluble impurities. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities. A final brine wash helps to remove residual water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a scalable synthesis of this compound?

A1: For a robust and scalable synthesis, the 1,3-dipolar cycloaddition approach is often preferred. The key starting materials would be:

  • Methyl 2-chloro-2-(hydroxyimino)acetate: This serves as the precursor to the nitrile oxide. It can be synthesized from methyl chloroacetate.[8]

  • 1-(4-bromophenyl)-1-propyne: This is the alkyne component. It can be prepared via Sonogashira coupling of 1-bromo-4-iodobenzene with propyne or a suitable propyne equivalent.

An alternative condensation approach would utilize:

  • A suitable β-ketoester: For example, a derivative of 4-(4-bromophenyl)-2,4-dioxobutanoate.

  • Hydroxylamine hydrochloride: This is a common and commercially available reagent.[11]

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Develop a TLC system that provides good separation of your starting materials, intermediates, and the final product. High-performance liquid chromatography (HPLC) can provide more quantitative information and is particularly useful for tracking the formation of isomers and other impurities, especially during process development and scale-up.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: Several reagents used in isoxazole synthesis require careful handling:

  • Nitrile Oxides: Although generated in situ, nitrile oxides can be unstable and potentially explosive, especially in concentrated form. Always handle with care and avoid isolation if possible.

  • Oxidizing Agents: Reagents like NCS and Chloramine-T are strong oxidizers and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and follow standard laboratory safety procedures.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is a growing interest in developing greener synthetic methods.[3]

  • Solvent Choice: Consider using greener solvents like water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) where possible. Some 1,3-dipolar cycloadditions have been successfully performed in aqueous media.[11]

  • Catalysis: The use of catalytic methods, such as copper-catalyzed cycloadditions, reduces the amount of waste generated compared to stoichiometric reagents.

  • Atom Economy: Choose synthetic routes with high atom economy, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product.

Experimental Protocols & Data

Illustrative Protocol: 1,3-Dipolar Cycloaddition

This is a general protocol and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-bromophenyl)-1-propyne (1.0 eq) in a suitable solvent (e.g., THF, toluene).

  • Nitrile Oxide Generation: In a separate flask, prepare a solution of methyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in the same solvent.

  • Cycloaddition: To the solution of the alkyne, add triethylamine (1.2 eq). Begin dropwise addition of the methyl 2-chloro-2-(hydroxyimino)acetate solution over 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting alkyne is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Parameter Recommendation Rationale
Solvent Toluene, THF, AcetonitrileAffects solubility and can influence regioselectivity.[4]
Base Triethylamine, DIPEANon-nucleophilic base to generate the nitrile oxide in situ.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.
Stoichiometry Slight excess of nitrile oxide precursorTo ensure complete conversion of the limiting alkyne.

Visualizing the Process

Reaction Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Alkyne 1-(4-bromophenyl)-1-propyne Reaction_Step 1,3-Dipolar Cycloaddition Solvent: Toluene Base: Triethylamine Temp: RT Start_Alkyne->Reaction_Step Start_Nitrile_Oxide Methyl 2-chloro-2-(hydroxyimino)acetate Start_Nitrile_Oxide->Reaction_Step Workup Aqueous Wash & Extraction Reaction_Step->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product Troubleshooting_Tree Problem Low Yield? Cause1 Nitrile Oxide Dimerization? Problem->Cause1 Yes Cause2 Inefficient Nitrile Oxide Generation? Problem->Cause2 Yes Cause3 Isomer Formation? Problem->Cause3 Yes Solution1 Slow Addition of Precursor Use Excess Alkyne Cause1->Solution1 Solution2 Check Reagent Purity Optimize Base/Oxidant Cause2->Solution2 Solution3 Use Copper Catalyst Screen Solvents & Temperature Cause3->Solution3

References

Technical Support Center: Addressing Poor Solubility of Isoxazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges during the synthesis of isoxazoles. Poor precursor solubility is a frequent impediment, leading to low yields, sluggish reactions, and reproducibility issues. This resource provides in-depth, experience-driven solutions to diagnose and overcome these critical experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding precursor solubility in isoxazole synthesis.

Q1: Why is my 1,3-dicarbonyl or chalcone precursor not dissolving in standard alcoholic solvents like ethanol or methanol?

A1: This is a classic challenge. The poor solubility of many isoxazole precursors, particularly highly substituted 1,3-diketones or chalcones, often stems from high lattice energy in their crystalline form. Strong intermolecular forces, such as hydrogen bonding and π-stacking in the solid state, require significant energy to overcome. While alcohols are polar protic solvents, their solvating power may be insufficient for highly nonpolar or rigid aromatic precursors.

Q2: Can I simply increase the temperature to force my precursor into solution?

A2: While increasing the temperature will increase the solubility of most compounds, it must be done with caution.[1] Forcing dissolution at high temperatures can lead to several complications:

  • Side Reactions: Elevated temperatures can promote side reactions, such as self-condensation of the dicarbonyl or decomposition of hydroxylamine.[2]

  • Precipitation: The precursor may dissolve at reflux but can precipitate out upon the addition of other reagents or slight cooling, leading to a non-homogeneous reaction mixture and inconsistent results.

  • Safety: Using high temperatures with volatile organic solvents increases pressure and potential hazards.

Heating should be considered a variable to be optimized, not a universal solution. It is often more effective when combined with a more suitable solvent system.

Q3: My precursor dissolves, but the reaction yield is still very low. Could solubility still be the issue?

A3: Yes. Initial dissolution does not guarantee that the precursor remains in solution throughout the reaction. The addition of reagents or changes in the reaction medium's polarity as the reaction progresses can cause the starting material to crash out. Furthermore, "dissolved" is not a binary state; a saturated or near-saturated solution may not provide a high enough concentration of the precursor for efficient reaction kinetics. In such cases, the reaction becomes diffusion-limited rather than kinetically controlled.

Q4: Are there any "go-to" solvents for notoriously difficult isoxazole precursors?

A4: When common solvents like ethanol, THF, or acetonitrile fail, chemists often turn to polar aprotic solvents.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful solvents capable of dissolving a wide range of polar and nonpolar compounds. However, their high boiling points can complicate product isolation and they may not be ideal from a green chemistry perspective.[3][4]

  • 1,4-Dioxane is another effective solvent, but its potential to form peroxides requires careful handling and testing.[5]

  • For some systems, particularly those using 1,3-dipolar cycloaddition, less polar solvents like toluene or even biphasic systems can be surprisingly effective, especially when paired with a phase-transfer catalyst.[6]

The choice is highly substrate-dependent and often requires empirical screening.[7]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to systematically address and solve solubility problems.

Guide 1: Systematic Solvent & Co-Solvent Screening

When a standard solvent fails, a systematic screening approach is the most logical next step. The goal is to find a solvent or solvent system that can maintain the precursor in a dissolved state under the reaction conditions.

Causality: The principle of "like dissolves like" is a useful starting point, but the interplay of polarity, hydrogen bonding capability, and dielectric constant often requires a more nuanced approach.[8] A co-solvent system works by modifying the properties of the bulk medium to better match the solvation requirements of a difficult precursor.[9] For instance, adding a small amount of a polar aprotic solvent like DMF to a less polar solvent like THF can disrupt crystal lattice forces without drastically changing the overall reaction environment.

  • Preparation: Dispense 5-10 mg of your poorly soluble precursor into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the selection table below.

  • Observation (Room Temp): Agitate the vials at room temperature for 5-10 minutes. Record visual observations (e.g., insoluble, slurry, partial dissolution, clear solution).

  • Observation (Heated): Gently warm the vials that did not show complete dissolution to the intended reaction temperature (e.g., 50-80 °C). Record observations.

  • Co-Solvent Test: For promising primary solvents where solubility is still incomplete, add a co-solvent in a stepwise manner (e.g., 10% v/v increments) and observe the effect at both room temperature and elevated temperature.

Solvent ClassExample SolventBoiling Point (°C)Key Characteristics & Use Cases
Polar Protic Ethanol78Standard for many reactions; good for dissolving hydroxylamine salts. Often fails with large, nonpolar precursors.
Polar Aprotic Acetonitrile (MeCN)82Good general-purpose solvent; less reactive than DMF/DMSO. Moderate solvating power.[10]
Dimethylformamide (DMF)153Excellent solvating power for polar and crystalline compounds. High boiling point can be problematic for workup.[11]
N,N-Dimethylacetamide (DMA)165Similar to DMF, sometimes a better solvent for certain structures.
Ethers Tetrahydrofuran (THF)66Good for many organometallics and moderately polar compounds. Risk of peroxide formation.
2-Methyl-THF80A greener alternative to THF with a higher boiling point and lower water miscibility.[7]
Aromatic Toluene111Used for azeotropic water removal and in some cycloadditions. Effective in biphasic systems.[6]

This diagram outlines the decision-making process for implementing a co-solvent strategy.

G start Precursor Insoluble in Primary Solvent (e.g., EtOH) test_aprotic Test Polar Aprotic Co-Solvent (e.g., DMF, NMP) start->test_aprotic add_aprotic Add 5-20% (v/v) Polar Aprotic Co-Solvent test_aprotic->add_aprotic Yes test_ether Test Ether Co-Solvent (e.g., THF, Dioxane) test_aprotic->test_ether No check_sol Solubility Improved? add_aprotic->check_sol proceed Proceed with Reaction check_sol->proceed Yes check_sol->test_ether No add_ether Add 10-30% (v/v) Ether Co-Solvent test_ether->add_ether Yes fail Consider Alternative Strategy (Guide 2 or 3) test_ether->fail No add_ether->check_sol

Caption: Decision workflow for selecting a co-solvent system.

Guide 2: Advanced Solubilization Techniques

If solvent screening is insufficient, alternative energy sources or catalytic methods can be employed. These techniques enhance solubility and reaction rates through different physical principles.

Expertise & Causality: Sonication utilizes acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures.[12][13] This process does more than just heat; it physically disrupts the crystal lattice of the precursor at its surface, enhancing mass transfer and promoting dissolution even in solvents where it is normally sparingly soluble.[9]

Protocol: Sonication-Enhanced Dissolution

  • Setup: Place the reaction flask containing the precursor and solvent into an ultrasonic cleaning bath. Ensure the liquid level in the bath is sufficient to cover the reaction mixture.

  • Initiation: Begin sonication. You should observe the solid precursor being rapidly dispersed.

  • Reagent Addition: Once the precursor is finely suspended or fully dissolved, add the other reagents (e.g., hydroxylamine, base).

  • Monitoring: Continue sonication throughout the reaction, monitoring progress by TLC or LC-MS. Note that the bath temperature will increase over time; use a water circulator if temperature control is critical.

Expertise & Causality: Microwave heating accelerates reactions by direct dielectric heating of polar molecules in the mixture.[14] For solubility, this means rapid and uniform heating of the solvent, which can bypass the slow process of conventional heating and quickly achieve the temperature needed for dissolution. This technique is particularly effective for reactions in polar solvents like DMF, ethanol, or water.[14][15]

Protocol: Microwave Protocol for Poorly Soluble Precursors

  • Vessel: Use a sealed microwave-safe reaction vessel. Add the precursor, solvent, and a magnetic stir bar.

  • Program: Set the microwave reactor to the target temperature (e.g., 100-150 °C). Use a dynamic power setting that holds the desired temperature. Set the reaction time (often significantly shorter than conventional methods, e.g., 5-30 minutes).

  • Execution: Run the program. The rapid heating will often dissolve the precursor quickly.

  • Workup: After the reaction, cool the vessel to room temperature before opening.

Expertise & Causality: PTC is ideal for reactions where the two precursors have conflicting solubility profiles (e.g., an organic-soluble diketone and a water-soluble hydroxylamine salt). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the aqueous-phase reactant, shuttling it into the organic phase to react.[6][16] This circumvents the need to find a single solvent for all components.

Protocol: Biphasic Isoxazole Synthesis with PTC

  • Setup: In a flask, dissolve the organic precursor in a non-polar solvent like toluene or dichloromethane.

  • Aqueous Phase: In a separate vessel, dissolve the hydroxylamine hydrochloride and a base (e.g., Na2CO3) in water.

  • Catalyst: Add the phase-transfer catalyst (e.g., 5-10 mol% TBAB) to the organic phase.

  • Reaction: Combine the two phases and stir vigorously to create a large interfacial area. Heat as necessary. The catalyst will transport the hydroxylamine anion into the organic phase to react.

  • Workup: After the reaction is complete, separate the organic layer, wash with water, and proceed with standard purification.

This diagram illustrates how a PTC shuttles the reactant between phases.

G cluster_0 Organic Phase (Toluene) cluster_1 Aqueous Phase Precursor R-Diketone Product Isoxazole Precursor->Product PTC_org [Q+X-] Product->PTC_org Regenerates Catalyst PTC_aq [Q+X-] PTC_org->PTC_aq Returns to Aq. Phase PTC_reagent [Q+NH2O-] PTC_reagent->Precursor Reaction Reagent NH2OH·HCl + Base (forms NH2O-) Reagent->PTC_aq Ion Exchange PTC_aq->PTC_reagent Crosses Interface

Caption: The catalytic cycle of a phase-transfer catalyst (Q+X-).

References

Technical Support Center: Catalyst Selection for Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Regioselective Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental outcomes. Our focus is on the critical role of catalyst selection in controlling regioselectivity, a pivotal factor in the successful synthesis of specific isoxazole isomers.

Introduction to Regioselectivity in Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these compounds is often intrinsically linked to the substitution pattern on the isoxazole ring, making regiocontrol a paramount concern during synthesis. The two most prevalent methods for constructing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][4] However, both methods can lead to the formation of regioisomeric mixtures, posing significant purification challenges and reducing the yield of the desired product.[1] This guide will equip you with the knowledge to rationally select catalysts and reaction conditions to steer your synthesis towards the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles, and what are the common regioselectivity issues?

A1: The two main pathways are 1,3-dipolar cycloaddition and cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][4] In 1,3-dipolar cycloadditions between nitrile oxides and unsymmetrical alkynes, the formation of two regioisomers, the 3,4- and 3,5-disubstituted isoxazoles, is possible. Similarly, the cyclocondensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine can yield a mixture of isoxazole regioisomers.[1] The challenge lies in controlling the reaction to favor one isomer over the other.

Q2: How does catalyst choice influence the regiochemical outcome of the 1,3-dipolar cycloaddition?

A2: Catalyst selection is a powerful tool for directing regioselectivity in 1,3-dipolar cycloadditions. Copper(I) catalysts are widely employed and generally favor the formation of 3,5-disubstituted isoxazoles.[5][6][7] Conversely, Ruthenium(II) catalysts can direct the reaction towards the 3,4-disubstituted regioisomer.[5][7][8] The choice between copper and ruthenium is therefore a critical first step in planning the synthesis of a specific isoxazole isomer.

Q3: I am aiming for a 3,5-disubstituted isoxazole using a copper catalyst, but my yields are low. What could be the problem?

A3: Low yields in copper-catalyzed isoxazole synthesis can arise from several factors:

  • Catalyst Inactivation: The active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent, such as sodium ascorbate, can also help maintain the copper in its active +1 oxidation state.[7]

  • Ligand Choice: The ligand coordinated to the copper center plays a significant role in catalyst stability and activity. Experimenting with different nitrogen-based ligands, like tris(benzyltriazolylmethyl)amine (TBTA), can enhance catalytic performance.[7]

  • Nitrile Oxide Generation: If you are generating the nitrile oxide in situ, the conditions for its formation must be compatible with the cycloaddition step. Ensure the base used for dehydrohalogenation of the hydroximoyl halide does not interfere with the copper catalyst.[7]

  • Reactant Purity: Impurities in the alkyne or nitrile oxide precursor can poison the catalyst. Always use high-purity starting materials.[7]

Q4: My 1,3-dipolar cycloaddition is plagued by the formation of furoxan byproducts. How can I minimize this?

A4: Furoxans are formed from the dimerization of the nitrile oxide intermediate, a common side reaction that competes with the desired cycloaddition.[9] This is particularly problematic when the dipolarophile (alkyne) is not very reactive. To suppress furoxan formation, you can:

  • Use a slight excess of the nitrile oxide precursor. [3]

  • Optimize the rate of nitrile oxide generation: Slow, controlled generation of the nitrile oxide can maintain a low concentration, thus disfavoring dimerization. This can be achieved by carefully selecting the base and solvent.[3]

  • Increase the concentration of the dipolarophile: A higher concentration of the alkyne will increase the probability of the desired cycloaddition reaction over dimerization.

Q5: What role do solvent and temperature play in controlling regioselectivity?

A5: Solvent and temperature are critical parameters that can significantly impact both the yield and regioselectivity of isoxazole synthesis.[3]

  • Solvent: The choice of solvent can influence reactant solubility, reaction rates, and, in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1][3] For instance, non-polar solvents have been reported to give higher yields in certain enamine-triggered cycloadditions for the synthesis of 3,4-disubstituted isoxazoles.[5]

  • Temperature: Optimizing the reaction temperature is crucial for controlling kinetics. Excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in very slow or incomplete reactions.[3] In some cases, reaction temperature and pH have been identified as key factors in determining regioselectivity.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Regioselectivity (Mixture of Isomers) 1. Suboptimal catalyst choice. 2. Inappropriate reaction conditions (solvent, temperature). 3. Electronic and steric effects of substrates are not strongly directing.1. For 3,5-disubstituted isoxazoles: Employ a Cu(I) catalyst. Screen different copper sources (e.g., CuI, CuSO₄/sodium ascorbate) and ligands (e.g., TBTA).[7] 2. For 3,4-disubstituted isoxazoles: Switch to a Ru(II) catalyst.[5][7] 3. Optimize solvent and temperature. A solvent screen is often beneficial.[3] 4. For cyclocondensation reactions, consider using a Lewis acid like BF₃·OEt₂ to enhance regioselectivity.[1][5]
Low or No Product Yield 1. Inefficient nitrile oxide generation (for cycloadditions). 2. Rapid dimerization of nitrile oxide to furoxan. 3. Catalyst inactivity or poisoning. 4. Reactant decomposition.1. Ensure the use of an appropriate base (e.g., triethylamine) and high-quality nitrile oxide precursor.[3] Consider alternative methods for nitrile oxide generation, such as oxidation of aldoximes with reagents like N-Chlorosuccinimide (NCS) or Chloramine-T.[9] 2. Add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne to keep its concentration low.[3] 3. For copper-catalyzed reactions, ensure an inert atmosphere and consider adding a reducing agent like sodium ascorbate.[7] Verify the catalyst loading and consider pre-activation if necessary.[3] 4. If starting materials are sensitive, explore milder reaction conditions (lower temperature, less aggressive base).[3]
Formation of Unidentified Byproducts 1. Side reactions of starting materials or intermediates. 2. Decomposition of product under reaction conditions. 3. Impurities in starting materials.1. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts. This can provide mechanistic insights into the side reactions. 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation. 3. Purify all starting materials before use.

Catalyst Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate catalyst system for your desired isoxazole regioisomer.

CatalystSelection start Desired Isoxazole Regioisomer? isomer_35 3,5-Disubstituted start->isomer_35 isomer_34 3,4-Disubstituted start->isomer_34 catalyst_cu Select Copper(I) Catalyst isomer_35->catalyst_cu catalyst_ru Select Ruthenium(II) Catalyst isomer_34->catalyst_ru optimize_cu Optimize Cu(I) System: - Copper Source (CuI, etc.) - Ligand (TBTA) - Reducing Agent (Ascorbate) - Inert Atmosphere catalyst_cu->optimize_cu optimize_ru Optimize Ru(II) System: - Ligand Choice - Solvent & Temperature catalyst_ru->optimize_ru

Caption: Catalyst selection workflow for regioselective isoxazole synthesis.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldoximes, with in situ generation of the nitrile oxide.[5]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime, terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.

  • Add the t-BuOH/H₂O solvent mixture and stir to dissolve the solids.

  • Add triethylamine dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles

This protocol outlines a general procedure for the synthesis of 3,4-disubstituted isoxazoles, which are often the disfavored product in standard cycloadditions.[5]

Materials:

  • Nitrile oxide precursor (e.g., hydroximoyl chloride) (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (2.5 mol%)

  • Base (e.g., NaHCO₃) (1.2 equiv)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the Ruthenium(II) catalyst and the terminal alkyne.

  • Add the solvent and stir the mixture.

  • In a separate flask, prepare a solution of the nitrile oxide precursor and the base in the same solvent.

  • Add the solution of the nitrile oxide precursor and base to the catalyst/alkyne mixture dropwise over a period of time using a syringe pump.

  • Stir the reaction at the desired temperature (this may require optimization) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.

Mechanistic Insights: Why Catalysts Dictate Regioselectivity

The regioselectivity in metal-catalyzed 1,3-dipolar cycloadditions is determined by the specific mechanism through which the catalyst interacts with the reactants.

Mechanism cluster_cu Copper(I)-Catalyzed Pathway cluster_ru Ruthenium(II)-Catalyzed Pathway cu_alkyne Copper(I) Acetylide Formation cu_cycloaddition [3+2] Cycloaddition with Nitrile Oxide cu_alkyne->cu_cycloaddition Favors attack at sterically accessible terminus cu_product 3,5-Disubstituted Isoxazole cu_cycloaddition->cu_product ru_intermediate Ruthenium-Vinylidene Intermediate ru_cycloaddition [3+2] Cycloaddition with Nitrile Oxide ru_intermediate->ru_cycloaddition Alters electronic properties of alkyne ru_product 3,4-Disubstituted Isoxazole ru_cycloaddition->ru_product

Caption: Contrasting mechanisms of Cu(I) and Ru(II) catalysts.

In copper-catalyzed reactions, the formation of a copper(I) acetylide intermediate is a key step. The subsequent cycloaddition with the nitrile oxide is then directed by the electronic and steric properties of this intermediate, typically leading to the 3,5-isomer.[10] Ruthenium catalysts, on the other hand, are thought to operate through different intermediates, such as ruthenium-vinylidenes, which alters the electronics of the alkyne and reverses the regioselectivity to favor the 3,4-isomer.[8][11]

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible research. In the context of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates, such as Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, directly influences its safety and efficacy.[1][2][3][4] Impurities can introduce toxicity, alter pharmacology, or reduce yield in subsequent synthetic steps.[1]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this target isoxazole derivative, a common heterocyclic scaffold in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower you to select the most appropriate analytical strategy for your specific needs.

Understanding the Analyte and Potential Impurities

The target molecule, this compound, is a substituted isoxazole. Its synthesis likely involves the condensation of a β-ketoester with hydroxylamine or a related multi-step pathway. This understanding is crucial as it informs the potential impurity profile, which may include:

  • Unreacted Starting Materials: Such as a 4-bromobenzaldehyde derivative, methyl acetoacetate, or hydroxylamine.

  • Regioisomers: Isoxazole synthesis can sometimes yield isomeric byproducts depending on the reaction conditions.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis, potentially forming the corresponding carboxylic acid, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.[5]

  • Residual Solvents: Solvents used during reaction and purification (e.g., ethanol, ethyl acetate, hexane).

A robust purity analysis strategy must be capable of separating and identifying these diverse chemical entities. This guide focuses on four cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally sensitive molecules.[4]

Expertise & Rationale: We choose Reverse-Phase HPLC (RP-HPLC) as the primary mode of separation. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent. Our target molecule is moderately polar, making it ideally suited for retention and separation from both more polar impurities (like the hydrolyzed carboxylic acid) and less polar impurities (like some starting materials) by carefully tuning the mobile phase composition.

Detailed Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation & Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is selected for its versatility with a wide range of organic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 50% B

      • 21-25 min: Hold at 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm. The aromatic bromophenyl group provides a strong chromophore for sensitive UV detection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness & Self-Validation

The protocol's trustworthiness is established by running a blank (injection of mobile phase) to check for system peaks and a known reference standard if available. The gradient elution ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive impurity profile. Reproducibility is confirmed by making multiple injections of the same sample and observing minimal variation in retention times and peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] It is particularly adept at detecting residual solvents and thermally stable impurities.

Expertise & Rationale: While HPLC is superior for the primary purity assay of the non-volatile target molecule, GC-MS is the ideal complementary technique for analyzing potential volatile impurities, which are common in synthesized chemical intermediates.[7] The mass spectrometer provides definitive identification of these small molecules by comparing their fragmentation patterns to established libraries (e.g., NIST).

Detailed Experimental Protocol: Residual Solvent Analysis
  • Sample Preparation (Headspace GC):

    • Accurately weigh approximately 100 mg of the synthesized compound into a 20 mL headspace vial.

    • Add 1 mL of a high-boiling point solvent in which the compound is soluble but which will not interfere with the analysis (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately with a septum and crimp cap. This method, known as headspace analysis, avoids injecting the non-volatile analyte onto the GC column, preventing contamination and focusing solely on the volatile components.[7]

  • Instrumentation & Conditions:

    • System: A GC system with a mass spectrometer detector and a headspace autosampler.

    • Column: A low-polarity column, such as a 5% phenyl polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is chosen for its excellent separation of common organic solvents.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Incubation Time: 15 minutes.

    • GC Oven Temperature Program:

      • Initial Temp: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-350 amu.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a known standard or a spectral library (e.g., NIST).

    • Quantify by preparing calibration standards of expected solvents in the same diluent.

Trustworthiness & Self-Validation

This protocol is validated by analyzing a blank vial (containing only the diluent) to ensure no contaminants are introduced from the system or solvent. The specificity of mass spectrometric detection provides high confidence in the identity of any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed structural information about a molecule.[9][10] For purity analysis, ¹H NMR is exceptionally sensitive for detecting structurally similar impurities.

Expertise & Rationale: While chromatographic techniques separate components for individual detection, NMR analyzes the bulk sample, offering a complete picture of all proton-containing species present. The chemical shift, integration (relative number of protons), and coupling patterns of signals are unique to a molecule's structure.[9] Any deviation from the expected spectrum, such as the appearance of small, unassigned peaks, is a direct indication of impurities. This makes NMR a powerful tool for both structural confirmation and purity assessment.[11][12]

Detailed Experimental Protocol: ¹H NMR Purity & Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation & Data Acquisition:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is critical for separating impurity signals from those of the main compound.

    • Experiment: A standard one-dimensional ¹H NMR experiment.

    • Key Parameters:

      • Number of Scans: 16-64 (to improve signal-to-noise ratio).

      • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, ensuring all protons have fully relaxed before the next pulse, a key principle for quantitative analysis (qNMR).[13]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Assign all peaks to the protons of the target molecule.

    • Integrate the peaks. The relative integrals should correspond to the number of protons in each environment (e.g., the methyl group at the 3-position should integrate to 3 protons relative to the aromatic protons).

    • Carefully examine the baseline for small peaks. Integrate these impurity peaks and compare their area to a well-resolved peak of the main compound to estimate the impurity level.

Trustworthiness & Self-Validation

The self-validating nature of NMR lies in its fundamental relationship between structure and spectral output. For a pure compound, all observed signals must be consistent with the proposed structure, and their integrals must be in the correct whole-number ratios. The presence of any signal that cannot be assigned to the target molecule, the solvent, or a known standard is definitive evidence of an impurity.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[14] It provides a measure of the absolute purity of the bulk material.

Expertise & Rationale: Unlike chromatographic or spectroscopic methods that can sometimes miss "invisible" impurities (e.g., inorganic salts, silica gel), EA provides a total elemental composition.[13] If the experimentally determined percentages of C, H, N, and Br deviate significantly from the theoretical values calculated from the molecular formula, it indicates the presence of impurities that alter the overall elemental makeup of the sample. It is a powerful, albeit low-resolution, orthogonal check on purity.[15][16]

Protocol: Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove residual water and solvents, as these will significantly alter the C, H, and O percentages. Drying under high vacuum for several hours is recommended.

    • Submit 2-3 mg of the dried, homogenous sample to an analytical service laboratory.

  • Data Analysis:

    • Theoretical Calculation:

      • Formula: C₁₂H₁₀BrNO₃

      • Molecular Weight: 296.12 g/mol

      • Theoretical %C: (12 * 12.011 / 296.12) * 100 = 48.67%

      • Theoretical %H: (10 * 1.008 / 296.12) * 100 = 3.41%

      • Theoretical %N: (1 * 14.007 / 296.12) * 100 = 4.73%

      • Theoretical %Br: (1 * 79.904 / 296.12) * 100 = 26.98%

    • Comparison: Compare the reported experimental values to the theoretical values.

Trustworthiness & Self-Validation

For a compound to be considered pure by this method, the experimental values should typically fall within ±0.4% of the theoretical values.[17] A larger deviation suggests the presence of impurities. For example, incomplete removal of a hydrocarbon solvent like hexane would artificially inflate the measured %C and %H.

Visualizing the Analytical Workflow

Choosing the right analytical technique depends on the specific goal of the analysis. The following workflow illustrates a logical decision-making process.

G start Purity Analysis Goal qc Routine QC / Batch Release start->qc id Identify Unknown Impurity start->id absolute Establish Absolute Purity (e.g., Reference Standard) start->absolute hplc HPLC (Area % Purity) qc->hplc Primary Assay gcms GC-MS (Residual Solvents) qc->gcms Volatiles lcms LC-MS / HRMS (Structure of Impurity) id->lcms For non-volatile impurities nmr NMR (Structural Confirmation) id->nmr Definitive Structure absolute->hplc Impurity Profile absolute->nmr Primary Structure Check qnmr qNMR / Elemental Analysis (Orthogonal Purity Check) absolute->qnmr Absolute Quantification

Caption: Decision workflow for selecting the appropriate purity analysis technique.

Comparative Summary of Analytical Techniques

The table below provides a high-level comparison of the discussed techniques to aid in strategic selection.

FeatureHPLCGC-MSNMR SpectroscopyElemental Analysis
Primary Use Quantitative Purity (Area %)Identification of Volatile ImpuritiesStructural Confirmation & IDAbsolute Bulk Purity
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)Low (mg range)
Sample Throughput HighHighModerate to LowLow
Destructive? YesYesNo (sample is recoverable)Yes
Key Information Retention Time, UV Spectrum, Purity %Retention Time, Mass SpectrumChemical Structure, ConnectivityElemental Composition
Best For Routine quality control of the main compoundResidual solvents, volatile byproductsIdentifying unknown impurities, structural verificationOrthogonal check of bulk purity

Conclusion and Authoritative Recommendation

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy analysis of This compound relies on an orthogonal approach, leveraging the complementary strengths of multiple methods.

For routine analysis in a drug development setting, HPLC is the gold standard for determining the purity percentage with respect to non-volatile impurities.[4] This should be complemented by GC-MS for the analysis of residual solvents , a critical quality attribute.

For the definitive characterization of a new batch or for establishing a reference standard, ¹H and ¹³C NMR spectroscopy are indispensable .[10] They provide unequivocal structural confirmation and can identify and help elucidate the structure of minor impurities that might co-elute in a chromatographic separation. Finally, Elemental Analysis serves as an essential final check on the bulk elemental composition, ensuring no significant non-chromatophoric or non-proton-containing impurities are present.[15][16]

By integrating these techniques, researchers and drug development professionals can build a comprehensive and validated purity profile, ensuring the quality, safety, and reliability of their scientific endeavors.

References

comparing the biological activity of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated comprehensive Google searches to gather information on Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and its structurally related analogs. My focus is primarily on their biological activities, and I am exploring potential applications and mechanisms of action. So far, the initial findings point towards some interesting leads that require further investigation. I'm prioritizing peer-reviewed literature and reputable databases.

Planning the Comparison Guide

I'm now shifting gears towards structuring the comparison guide. My plan is to first outline its logical flow, starting with the core compound and then diving into a detailed analysis of its analogs' biological activities. I'll include a summary of the findings and future prospects. I'm also planning to create visual aids using Graphviz to help represent key concepts like signaling pathways, which I think will be invaluable.

Outlining Research Scope

I'm now starting a more granular search phase. I'm focusing on synthesis methods, mechanisms, and comparative efficacy/toxicity of this compound and its analogs. My goal is to extract SAR data and understand how structural tweaks impact biological activity. I'll then move into outlining the guide's structure, starting with an intro to the base compound, followed by a comparative analysis of the analogs and a future outlook.

Framing the Isoxazole

My focus is to start by introducing the isoxazole scaffold, the core of the compounds . I'll outline its significance and relevance to the biological activity comparison the user needs. I'm aiming for a concise and informative introduction to establish a common understanding before moving into more specific comparisons.

Mapping Out Comparisons

\n\nI am currently working on fleshing out the structure of the guide. I've decided to start with a section on the core compound. I'll include sections on the anticancer, antimicrobial and anti-inflammatory activity reported for isoxazole derivatives. The focus will be on illustrating how structural changes affect potency and selectivity. I will use the search results to find examples.

Structuring the Comparison Guide

\n\nI've decided to refine the guide's structure. I'll introduce the core compound, this compound, directly after introducing the isoxazole scaffold. Then, I'll detail the rationale for the comparison, emphasizing SAR studies' importance. Following this, sections on anticancer, antimicrobial, and anti-inflammatory activities will be created. Within each activity section, I'll analyze how structural changes impact potency and selectivity, referencing search results to provide examples. Key structural changes will be highlighted for discussion in those sections.

Refining the Approach

\n\nI've decided to refine the guide's structure. I'll begin with the isoxazole scaffold's significance in medicinal chemistry and then introduce the core compound. I'll explain the value of comparing analogs, emphasizing SAR. I'll then create sections for anticancer, antimicrobial, and anti-inflammatory activities. Within each section, I will analyze structural changes' impact on potency and selectivity, using search results for examples. I will present the comparative data in a structured table, including compound structure, modifications, biological activity, assay details, and measured activity.

Detailing the Guide Structure

I've outlined a detailed plan to build the comparison guide. I'll begin with the isoxazole scaffold and the lead compound. I will then explain the rationale of comparisons, emphasizing SAR studies, before diving into anticancer, antimicrobial, and anti-inflammatory activity sections. Each will feature tables that detail compound modifications, activities, assay specifics, and activity measurements. I'll ensure thorough references and Graphviz diagrams for clarity. I am ready to begin writing!

Developing Detailed Sections

\n\nI'm now diving into the detailed sections, starting with the core compound's introduction. I'll then move into the SAR discussion, crafting tables to compare modifications and activities. I'll outline standard assay protocols, and prepare to illustrate SAR logic using Graphviz. I am making progress.

Outlining Guide Content

\n\nI'm now fully immersed in developing the detailed sections. I've introduced the isoxazole scaffold and will now focus on this compound as the lead compound, then move into SAR discussions and comparative tables for anticancer, antimicrobial, and anti-inflammatory activities, referencing my planned assays, and finally constructing Graphviz diagrams. The guide is taking shape nicely.

Formulating a Comparative Approach

I've formalized a detailed, structured plan for this guide. I'll introduce the isoxazole scaffold, highlight this compound, and discuss the comparison's rationale, emphasizing SAR. I'll create detailed sections on anticancer, antimicrobial, and anti-inflammatory activities, using tables to display compound modifications, activities, and assay specifics, including the core search results. Moreover, I'm ready to begin writing the document.

A Comparative Guide to the X-ray Crystallography of Isoxazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, isoxazole-4-carboxylate derivatives serve as critical intermediates and final products in drug discovery programs.[3] For drug development professionals, the precise, unambiguous determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design.

While a suite of analytical techniques like NMR, IR, and mass spectrometry provides essential data on connectivity, single-crystal X-ray crystallography remains the gold standard for elucidating the definitive solid-state atomic arrangement.[4][5] It provides high-precision data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry. This guide offers a comparative analysis of crystallographic approaches for isoxazole-4-carboxylate derivatives, grounded in experimental data and field-proven insights to navigate the path from a synthesized powder to a refined crystal structure.

PART 1: The Crystallization Challenge: A Comparative Look at Growing Diffraction-Quality Crystals

The most significant hurdle in any crystallographic study is obtaining a single crystal of suitable size and quality. For isoxazole-4-carboxylate derivatives, the choice of crystallization method and solvent system is critical and often requires empirical screening. The goal is to slowly decrease the compound's solubility, allowing molecules to self-assemble into a well-ordered lattice.

Comparison of Common Crystallization Techniques

The two most prevalent and accessible methods for small molecules are slow evaporation and vapor diffusion.

TechniquePrincipleAdvantages for Isoxazole DerivativesDisadvantages & Causality
Slow Evaporation A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.Simple setup; effective for moderately soluble, stable compounds. Many reported structures of isoxazole derivatives have been obtained this way using solvents like ethanol.[3][6]Can lead to rapid crystal growth or "crashing out" if evaporation is too fast, resulting in poorly ordered crystals. The final crystal quality is highly sensitive to ambient temperature and atmospheric pressure fluctuations.
Vapor Diffusion A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility.Offers finer control over the rate of supersaturation, often yielding higher quality crystals.[7] Excellent for compounds that are sparingly soluble or tend to oil out.Requires a more complex setup (e.g., crystallization plates). Finding a suitable solvent/anti-solvent pair can be time-consuming.
Experimental Protocol: Crystallization by Slow Evaporation

This protocol is a robust starting point for isoxazole-4-carboxylate derivatives, based on common practices reported in the literature.[3][6]

Self-Validation: The success of this protocol is validated by the visual inspection of the resulting crystals under a microscope. Ideal crystals will be singular, have well-defined faces, be transparent, and extinguish light sharply under cross-polarized light.

  • Purification: Ensure the compound is of high purity (>95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.[7]

  • Solvent Screening: In small vials, test the solubility of ~1-2 mg of your compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof). A suitable solvent will dissolve the compound upon gentle warming but show signs of precipitation upon cooling.

  • Prepare a Near-Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent. Gentle heating may be required. If the solution is not clear, filter it through a syringe filter (0.22 µm) into a clean, dust-free vial.

  • Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap that allows for very slow solvent exchange with the atmosphere.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, away from direct sunlight and temperature fluctuations.[7]

  • Monitoring: Observe the vial daily without disturbing it. Crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) can form over a period of hours to weeks.[5]

Workflow for Crystallization of Isoxazole-4-Carboxylate Derivatives

G cluster_prep Preparation cluster_method Crystallization Method cluster_outcome Outcome Purify Purify Compound (>95%) Solvent Screen Solvents Purify->Solvent Prepare Prepare Near-Saturated Solution Solvent->Prepare Evap Slow Evaporation Prepare->Evap Choose Method Vapor Vapor Diffusion Prepare->Vapor Choose Method Harvest Harvest & Mount Crystal Evap->Harvest Crystals Form Troubleshoot Troubleshoot Evap->Troubleshoot No Crystals / Oil Out Vapor->Harvest Crystals Form Vapor->Troubleshoot No Crystals / Oil Out Troubleshoot->Solvent Re-screen

Caption: A general workflow for the crystallization of substituted isoxazoles.

PART 2: Data Collection Strategies: A Comparative Analysis

Once a suitable crystal is obtained, the next step is to collect diffraction data. Key decisions at this stage, particularly the choice of X-ray source, will significantly impact data quality.

Comparison of X-ray Sources: Molybdenum (Mo) vs. Copper (Cu)

For in-house diffractometers, the most common anode materials are Molybdenum and Copper, which produce characteristic X-rays at different wavelengths.

ParameterMolybdenum (Mo Kα)Copper (Cu Kα)Rationale & Recommendation for Isoxazoles
Wavelength ~0.71 Å~1.54 ÅMo's shorter wavelength provides access to higher-resolution data and compresses the diffraction pattern, which is efficient for small molecules with well-separated spots.[8][9] Cu's longer wavelength spreads the diffraction pattern out, which is useful for resolving reflections from crystals with large unit cells.[8] For typical isoxazole-4-carboxylates, which have relatively small unit cells, Mo radiation is generally preferred and most commonly reported .[10][11][12]
Interaction Interacts less strongly with matter.Interacts more strongly, leading to brighter diffracted spots and higher absorption by the crystal.[8]The stronger interaction of Cu can be advantageous for very small or weakly diffracting crystals. However, it also increases the risk of fluorescence if the crystal contains certain elements, though this is rare for typical organic compounds.
Absolute Structure Weaker anomalous scattering signal.Stronger anomalous scattering signal, making it superior for the unambiguous determination of the absolute configuration of chiral molecules.[13]If your isoxazole derivative is chiral and you need to determine its absolute stereochemistry, Cu radiation is the superior choice .
Typical Data Collection Parameters

The following table summarizes typical data collection parameters for isoxazole-4-carboxylate derivatives based on published structures.[10][11][12]

ParameterTypical Value / SettingCausality & Justification
Radiation Mo Kα (λ = 0.71073 Å)Provides good resolution for small molecules and minimizes absorption effects.
Temperature 100 K - 296 KLow temperatures (e.g., 100 K) are standard practice to reduce atomic thermal motion, leading to sharper diffraction spots at higher angles and improved data quality. Room temperature data is sometimes collected for stability studies.
Detector Distance 40-60 mmThis is adjusted to ensure that reflections at the desired resolution are captured on the detector without overlapping.
Exposure Time 5-60 seconds per frameDependent on crystal size, quality, and X-ray source intensity. The goal is to maximize the signal-to-noise ratio without overloading the detector.
Resolution (d_min) ~0.8 ÅFor small molecules, collecting data to at least 0.8 Å resolution is standard to ensure all non-hydrogen atoms are well-resolved.

Experimental Workflow for Single-Crystal X-ray Diffraction

G Mount Mount Crystal on Goniometer Center Center Crystal in X-ray Beam Mount->Center Screen Screen for Diffraction Quality Center->Screen Index Index Reflections & Determine Unit Cell Screen->Index Strategy Calculate Data Collection Strategy Index->Strategy Collect Collect Full Data Set Strategy->Collect Integrate Integrate & Scale Data Collect->Integrate Solve Solve & Refine Structure Integrate->Solve

Caption: Key stages of an X-ray crystallography experiment.

PART 3: Structure Solution and Refinement: A Comparative Analysis of Final Structures

After data collection and processing, the phase problem is solved to generate an initial electron density map, and a molecular model is built and refined against the experimental data. The quality of the final model is assessed by metrics like the R-factor.

Comparative Analysis of Published Isoxazole-4-Carboxylate Structures

The substituents on the isoxazole ring significantly influence the molecule's conformation and crystal packing. A key parameter is the dihedral angle between the isoxazole ring and any aryl substituents, which affects the overall molecular planarity and potential for π-stacking interactions.

CompoundDihedral Angle (Isoxazole–Phenyl)Key Intermolecular InteractionsRef.
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 43.40 (13)°No strong hydrogen bonds; packing dominated by van der Waals forces.[6][10]
5-Methyl-3-phenylisoxazole-4-carboxylic acid 56.64 (8)°O–H···O hydrogen bonds form head-to-head dimers. C–H···N interactions and π–π stacking are also present.[12][14]
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 42.52 (8)°O–H···O hydrogen bonds link molecules into inversion dimers.[11][15]
5-Methylisoxazole-4-carboxylic acid Planar (molecule lies on a mirror plane)Strong O–H···N hydrogen bonds form linear chains.[3]

Insight: The presence of the carboxylic acid group introduces a strong hydrogen bond donor and acceptor, leading to highly directional intermolecular interactions (dimers, chains) that dominate the crystal packing.[3][11][12] In contrast, the corresponding ethyl ester lacks this capability, resulting in a simpler packing arrangement.[10] The dihedral angle is sensitive to the substitution pattern and crystal packing forces, with values typically ranging from 40-60°.

Protocol: Structure Solution and Refinement

Modern crystallographic software automates much of this process, but understanding the steps is crucial for troubleshooting.

  • Space Group Determination: The processed data is analyzed for systematic absences to determine the crystal's space group.

  • Structure Solution: For small molecules like isoxazoles, direct methods are almost always successful. This involves using statistical phase relationships to generate an initial electron density map.[16]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters (describing thermal motion) are iteratively adjusted using a least-squares method to minimize the difference between the observed diffraction data and the data calculated from the model.[17]

  • Validation: The final model is checked for chemical and geometric sense. The final R-factor (R1) for a well-refined small molecule structure should typically be below 5-7%.

Common Challenges: Disorder and Twinning
  • Disorder: This occurs when a part of the molecule (e.g., a flexible ethyl group) or a solvent molecule occupies slightly different positions in different unit cells. This can often be modeled by refining the atoms over multiple positions with partial occupancies.[18][19] The nitro group in one reported anthracene-isoxazole structure was found to be disordered.[20]

  • Twinning: This is a pathological condition where the crystal is composed of two or more intergrown domains with different orientations.[21][22] This can complicate indexing and lead to high R-factors if not properly identified and accounted for during refinement. Specialized software can be used to detect and model twinned data.[21]

The Cycle of Crystallographic Refinement

G F_obs Observed Data (F_obs) Compare Compare F_obs and F_calc (R-factor) F_obs->Compare Model Atomic Model (x, y, z, B) F_calc Calculate Structure Factors (F_calc) Model->F_calc F_calc->Compare Map Calculate Electron Density Maps Compare->Map Difference > 0 Validation Validation Compare->Validation Converged Refine Refine Model Map->Refine Refine->Model

Caption: The iterative cycle of refining a crystal structure model against experimental data.

Conclusion

The X-ray crystallographic analysis of isoxazole-4-carboxylate derivatives is a powerful and essential tool for definitive structural validation in drug discovery. Success hinges on a systematic approach, beginning with the careful growth of high-quality single crystals, where slow evaporation and vapor diffusion are primary methods. For data collection, molybdenum-based radiation is generally the workhorse for these small molecules, unless the determination of absolute stereochemistry is required, in which case copper radiation is superior.

Comparative analysis of known structures reveals that substituents critically dictate conformation and crystal packing, with strong, directional hydrogen bonds from carboxylic acid groups often defining the supramolecular architecture. By understanding these experimental choices and potential challenges like disorder, researchers can efficiently navigate the crystallographic workflow to obtain the high-resolution structural data necessary to accelerate the design of next-generation therapeutics.

References

Validating the Mechanism of Action for Isoxazole-Based Inhibitors: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes, from kinases and cyclooxygenases to heat shock proteins.[1][2] Its versatility and favorable physicochemical properties have cemented its role in the development of targeted therapeutics. However, the journey from a promising hit compound to a validated clinical candidate is contingent on a rigorous and unambiguous determination of its mechanism of action (MoA). This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the MoA of isoxazole-based inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and logical consistency in your validation workflow.

The Imperative of a Multi-Faceted Validation Strategy

A common pitfall in drug discovery is the over-reliance on a single assay for MoA validation. A potent IC50 value in a biochemical assay is a crucial first step, but it does not guarantee on-target efficacy within the complex milieu of a living cell. Factors such as cell permeability, intracellular competition with high concentrations of endogenous ligands (like ATP for kinases), and off-target effects can lead to a significant discrepancy between in vitro potency and cellular activity.[3] Therefore, a robust MoA validation strategy must be a self-validating system, integrating biochemical, cellular, and biophysical methods to build a cohesive and compelling body of evidence.

Comparative Analysis of Key Validation Methodologies

Here, we compare three pillars of MoA validation: biochemical assays, cellular target engagement assays, and functional cellular assays. We will use examples of well-characterized isoxazole-based inhibitors to illustrate the nuances and comparative value of each approach.

Biochemical Assays: The Foundational Proof of Direct Inhibition

Biochemical assays, utilizing purified recombinant proteins, are the cornerstone of initial inhibitor characterization. They provide direct evidence of an inhibitor's ability to modulate the activity of its intended target in a controlled, cell-free environment.

Causality Behind Experimental Choice: The primary goal of a biochemical assay is to determine if the isoxazole-based inhibitor directly interacts with and inhibits the target protein. This is typically the first step after a compound is identified from a screen. It is a reductionist approach that isolates the target protein from the complexities of the cellular environment to provide a clean and quantifiable measure of inhibition, most commonly the half-maximal inhibitory concentration (IC50).

Example 1: Isoxazole-Based Cyclooxygenase-2 (COX-2) Inhibitors (e.g., Valdecoxib)

Valdecoxib, a potent and selective COX-2 inhibitor, provides a classic example of the insights gained from biochemical assays. These assays were instrumental in establishing its selectivity for COX-2 over the constitutively expressed COX-1 isoform, a key factor in its therapeutic design to reduce gastrointestinal side effects associated with non-selective NSAIDs.[4]

Data Presentation: Valdecoxib Inhibition of Recombinant COX Isoforms

Assay TypeTarget EnzymeValdecoxib IC50 (µM)Celecoxib IC50 (µM)Rofecoxib IC50 (µM)
Recombinant Enzyme AssayCOX-1150--
Recombinant Enzyme AssayCOX-20.0050.050.5

Data compiled from Gierse et al. (2005).[4][5]

This data clearly demonstrates the high potency and selectivity of valdecoxib for COX-2 in a purified system.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a solution of a suitable fluorometric probe and arachidonic acid (substrate).

    • Prepare serial dilutions of the isoxazole-based inhibitor in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid and probe mixture.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 535/587 nm) over a set time period (e.g., 10 minutes) at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assays: Confirming Intracellular Binding

While biochemical assays confirm direct inhibition, they do not prove that the inhibitor can reach and bind to its target within a living cell. Cellular target engagement assays bridge this gap by directly measuring the interaction between the inhibitor and its target in a physiological context.

Causality Behind Experimental Choice: The purpose of a target engagement assay is to verify that the observed biological effects of the compound are a direct result of binding to the intended target.[6] These assays are crucial for distinguishing on-target from off-target effects and for understanding the disconnect often observed between biochemical potency and cellular efficacy.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[7] A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor provides direct evidence of target engagement.

Experimental Protocol: CETSA for a Small Molecule Kinase Inhibitor

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the isoxazole-based inhibitor at the desired concentration(s) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature.

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and quantify the protein concentration.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative methods like ELISA.

    • Plot the percentage of soluble target protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

B. NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures target engagement in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8] The target protein is fused to a NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target acts as the acceptor. An inhibitor competes with the tracer, leading to a decrease in the BRET signal, which can be used to quantify intracellular affinity.

Experimental Workflow: NanoBRET™ Target Engagement

G cluster_0 In the Absence of Inhibitor cluster_1 In the Presence of Inhibitor NanoLuc-Target NanoLuc-Target Fluorescent Tracer Fluorescent Tracer NanoLuc-Target->Fluorescent Tracer Binding BRET Signal BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer NanoLuc-Target_2 NanoLuc-Target No BRET Signal No BRET Signal NanoLuc-Target_2->No BRET Signal No Energy Transfer Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->NanoLuc-Target_2 Competitive Binding

Caption: NanoBRET™ assay principle for target engagement.

Functional Cellular Assays: Linking Target Engagement to a Biological Outcome

The final and most physiologically relevant step is to demonstrate that target engagement by the isoxazole-based inhibitor leads to a measurable downstream biological effect.

Causality Behind Experimental Choice: Functional cellular assays are essential to confirm that the inhibitor not only binds to its target but also modulates its activity in a way that produces the desired cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis, or reduction of inflammatory cytokine production). These assays provide the crucial link between target engagement and therapeutic potential.

Example 2: Isoxazole-Based Casein Kinase 1 (CK1) Inhibitors

A study on 3,4-diaryl-isoxazole-based inhibitors of CK1, a kinase implicated in cancer, provides an excellent example of comparing biochemical and cellular functional data.

Data Presentation: Comparison of Biochemical and Cellular Activity of a 3,4-Diaryl-Isoxazole CK1 Inhibitor

Assay TypeTarget/Cell LineEndpointIC50/EC50 (µM)
In-vitro Kinase AssayCK1δ% InhibitionIC50 = 0.033
Cellular AssayHT-29 (Colon Cancer)Cell ViabilityEC50 < 2
Cellular AssayMCF-7 (Breast Cancer)Cell ViabilityEC50 < 2

Data adapted from Bischof et al. (2019).

This comparison shows that the potent biochemical inhibition of CK1δ translates to effective inhibition of cancer cell viability, strengthening the MoA hypothesis.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the isoxazole-based CK1 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the broader biological context of the target is crucial. Signaling pathway diagrams can effectively illustrate how an inhibitor's action on its target can influence downstream cellular processes.

Signaling Pathway: Kinase Inhibitor Action

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Kinase Cascade (e.g., RAF-MEK-ERK) Kinase Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Isoxazole Kinase Inhibitor Isoxazole Kinase Inhibitor Isoxazole Kinase Inhibitor->Kinase Cascade (e.g., RAF-MEK-ERK) Inhibits

Caption: A generic kinase signaling pathway illustrating the point of intervention for an isoxazole-based inhibitor.

Signaling Pathway: COX-2 Inhibition

G Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces Expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain COX-2 Enzyme->Prostaglandins (PGE2) Isoxazole COX-2 Inhibitor Isoxazole COX-2 Inhibitor Isoxazole COX-2 Inhibitor->COX-2 Enzyme Inhibits

Caption: The COX-2 pathway and the mechanism of action of an isoxazole-based inhibitor.

Conclusion: An Integrated and Rigorous Approach

The validation of the mechanism of action for isoxazole-based inhibitors is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing across multiple platforms. By integrating data from biochemical assays, cellular target engagement studies, and functional cellular assays, researchers can build a robust and compelling case for the on-target activity of their compounds. This multi-pronged approach not only enhances the scientific rigor of a drug discovery program but also significantly increases the probability of translating a promising isoxazole-based inhibitor into a successful therapeutic.

References

comparative cytotoxicity of different isoxazole derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of Isoxazole Derivatives in Cancer Cell Lines

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its versatile electronic properties and ability to form various non-covalent interactions with biological targets have led to its incorporation into a wide array of therapeutic agents, including potent anticancer compounds.[3][4][5] This guide provides a comprehensive comparison of the cytotoxic effects of different isoxazole derivatives against various cancer cell lines, supported by quantitative data, an analysis of their mechanisms of action, and detailed experimental protocols for researchers in oncology and drug development.

Unraveling the Anticancer Mechanisms of Isoxazole Derivatives

The anticancer efficacy of isoxazole derivatives is not attributed to a single mechanism but rather to their ability to interact with a multitude of cellular targets and pathways. This versatility is a key reason for the continued interest in this scaffold for novel drug design. The primary mechanisms include inducing programmed cell death (apoptosis), disrupting the cellular skeleton by inhibiting tubulin polymerization, arresting the cell cycle at critical checkpoints, and inhibiting key enzymes essential for cancer cell proliferation and survival.[4][5][6][7][8]

The choice of which mechanism to investigate is often guided by initial high-throughput screening data. For instance, a compound that shows rapid cytotoxicity might be prioritized for apoptosis assays, whereas a compound that primarily halts cell proliferation without immediate cell death would be a candidate for cell cycle analysis.

Isoxazole_MoA Isoxazole Isoxazole Derivative Apoptosis Induction of Apoptosis Isoxazole->Apoptosis Tubulin Tubulin Polymerization Inhibition Isoxazole->Tubulin CellCycle Cell Cycle Arrest (G2/M, G1/S) Isoxazole->CellCycle Enzyme Enzyme Inhibition Isoxazole->Enzyme Death Cancer Cell Death Apoptosis->Death Caspase Activation Tubulin->CellCycle Mitotic Blockade CellCycle->Death Proliferation Stop Enzyme->Death Signal Disruption

High-level overview of the multifaceted anticancer mechanisms of isoxazole derivatives.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50). These values represent the concentration of a drug required to inhibit cell viability or growth by 50% after a specific exposure time. A lower IC50/GI50 value indicates greater potency.

The following table summarizes experimental data from various studies, comparing the cytotoxic activity of different isoxazole derivatives across a panel of human cancer cell lines. This comparative data is crucial for identifying lead compounds and understanding their spectrum of activity.

Derivative Class / CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
N-phenyl-5-carboxamidyl IsoxazoleColon 38 / CT-26Mouse Colon Carcinoma2.5[2]
Isoxazole-piperazine derivativeHuh7 / MahlavuHuman Liver Carcinoma0.3 - 3.7[9]
Isoxazole-piperazine derivativeMCF-7Human Breast Adenocarcinoma0.3 - 3.7[9]
Indole-3-isoxazole-5-carboxamide (5a)Huh7Human Liver Carcinoma0.7[10][11]
Indole-3-isoxazole-5-carboxamide (5a)MahlavuHuman Liver Carcinoma1.5[10]
Chloro-fluorophenyl-isoxazole (2b)HeLaHuman Cervical Cancer0.11 (µg/ml)[12]
Chloro-fluorophenyl-isoxazole (2c)MCF-7Human Breast Adenocarcinoma1.59 (µg/ml)[12]
Monoterpene Isoxazoline (16c)HT1080Human Fibrosarcoma9.02[7]
Betulin-derived Isoxazole (21a)A549Human Lung Carcinoma11.05[7][8]
Betulin-derived Isoxazole (21b)MCF-7Human Breast Adenocarcinoma11.47[7][8]
Curcumin Isoxazole Derivative (40)MCF-7Human Breast Adenocarcinoma3.97[7]

An analysis of structure-activity relationships (SAR) reveals that specific chemical modifications significantly influence cytotoxicity. For instance, the presence of electron-withdrawing groups, such as halogens (chloro, bromo), on aryl rings attached to the isoxazole core often enhances anticancer activity.[13] Similarly, the fusion of the isoxazole ring with other pharmacologically active scaffolds, like indole, has yielded hybrid molecules with potent, sub-micromolar activity against liver cancer cell lines.[10][11]

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, standardized and well-controlled assays are paramount. The following protocols are foundational for in vitro cytotoxicity assessment. The inclusion of appropriate controls is a self-validating mechanism that ensures the integrity of the results.

General Workflow for In Vitro Cytotoxicity Evaluation

The process of evaluating a novel compound's cytotoxicity follows a logical progression from initial screening to mechanistic investigation. This workflow ensures that resources are focused on the most promising candidates.

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. Add Assay Reagent (e.g., MTT, LDH substrate) C->D E 5. Incubation & Reading (Spectrophotometer) D->E F 6. Data Analysis (Calculate % Viability, IC50) E->F G 7. Mechanistic Assays (Apoptosis, Cell Cycle) F->G For potent compounds

Standard workflow for the in vitro evaluation of anticancer compounds.
Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals.

  • Principle: The amount of formazan produced is directly proportional to the number of viable cells.

  • Causality: A cytotoxic compound will reduce the cell population, leading to a decreased overall metabolic rate and thus less formazan production.

  • Materials:

    • 96-well flat-bottom plates

    • Test isoxazole derivative(s) and a positive control (e.g., Doxorubicin)

    • Cancer cell line of interest in complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

    • Multichannel pipette and plate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the isoxazole derivative. Remove the old medium and add 100 µL of fresh medium containing the different compound concentrations.

    • Controls (Critical for Validation):

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This represents 100% viability.

      • Positive Control: Cells treated with a known anticancer drug to confirm assay sensitivity.

      • Media Blank: Wells with medium but no cells to measure background absorbance.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14] The released LDH catalyzes a reaction that results in a color change, which can be measured.[15]

  • Causality: A compound that induces necrotic cell death will cause a significant increase in LDH release into the medium compared to untreated cells. This method is crucial because it distinguishes between a cytostatic effect (growth inhibition) and a cytotoxic effect (cell killing).[16]

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-2 from the MTT protocol.

    • Controls (Critical for Validation):

      • Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death. This is the crucial positive control that defines the upper limit of the assay.[17]

      • Media Blank: Medium without cells.

    • Incubation: Incubate for the desired time.

    • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.[17][18]

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions. Add 50 µL of the reaction mix to each well containing the supernatant.

    • Incubation & Data Acquisition: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

    • Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Visualizing a Key Anticancer Pathway: Intrinsic Apoptosis

Many isoxazole derivatives exert their cytotoxic effects by inducing apoptosis.[4][6] The intrinsic (or mitochondrial) pathway is a common mechanism activated by cellular stress, such as that induced by chemotherapy.

Apoptosis_Pathway Compound Isoxazole Derivative Stress Cellular Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3/7 Activation Apoptosome->Casp3 Cleaves Pro-Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes cell death

Simplified pathway of intrinsic apoptosis induced by anticancer compounds.

This guide provides a framework for the comparative analysis of isoxazole derivatives. The presented data highlights the scaffold's potential, while the detailed protocols offer a reliable methodology for future research. By combining robust data comparison with validated experimental procedures, researchers can more effectively identify and advance novel isoxazole-based candidates for cancer therapy.

References

Navigating the Structure-Activity Landscape of 5-(4-Bromophenyl)-isoxazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability make it a cornerstone in medicinal chemistry. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly potent subclass: 5-(4-bromophenyl)-isoxazoles. By objectively comparing the performance of various analogs and providing the underlying experimental data, we aim to equip researchers with the insights necessary for the rational design of next-generation therapeutics.

The 5-(4-bromophenyl)-isoxazole core offers a synthetically accessible framework with the bromine atom serving as a crucial handle for further chemical modifications, either directly or through its influence on the molecule's electronic and lipophilic character. Our exploration will focus on two key therapeutic areas where this scaffold has shown considerable promise: anticancer and antimicrobial applications.

Anticancer Activity: Unraveling the Substituent Effects on Cytotoxicity

The 5-(4-bromophenyl)-isoxazole moiety has been incorporated into numerous compounds exhibiting potent cytotoxic effects against a range of cancer cell lines. The SAR of these derivatives is often dictated by the nature of the substituent at the 3-position of the isoxazole ring.

Comparative Analysis of 3-Substituted 5-(4-Bromophenyl)-isoxazole Analogs

The following table summarizes the in vitro anticancer activity of a series of 3-substituted 5-(4-bromophenyl)-isoxazole derivatives against the MDA-MB-231 human breast cancer cell line. This comparative data highlights the critical role of the 3-position substituent in modulating cytotoxic potency.

Compound ID3-Position SubstituentIC50 (µM) vs. MDA-MB-231[1]
1a Diphenyl> 80
1b 4-Chlorophenyl62.1
1c 2,4-Dichlorophenyl46.3
1d 4-Nitrophenyl55.2
1e 2-Thienyl> 80

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the nature of the aryl group at the 3-position significantly influences the anticancer activity. The introduction of electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, appears to be beneficial for cytotoxicity. Notably, the 2,4-dichlorophenyl substituted analog 1c displayed the most promising activity with an IC50 value of 46.3 µM.[1] In contrast, the unsubstituted diphenyl analog 1a and the heteroaromatic 2-thienyl analog 1e were largely inactive.[1] This suggests that specific electronic and steric properties of the 3-substituent are crucial for the compound's interaction with its biological target.

The causal relationship behind this trend likely involves the modulation of the overall electronic distribution of the isoxazole scaffold, which can affect its binding affinity to target proteins or its ability to participate in key biological processes within the cancer cell. The presence of halogens can also increase lipophilicity, potentially enhancing cell membrane permeability.

Antimicrobial Activity: A Tale of Two Positions

In the realm of antimicrobial agents, 5-(4-bromophenyl)-isoxazoles have also demonstrated significant potential. Here, the SAR is more complex, with substitutions at both the 3-position of the isoxazole and on the pendant aryl rings playing a role in determining the spectrum and potency of activity.

Comparative Analysis of Substituted Isoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of isoxazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDStructureMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
TPI-1 3-(Imidazolylmethyl)-5-(4-dimethylaminophenyl)isoxazole12.5012.506.2512.506.25
TPI-2 3-(Imidazolylmethyl)-5-(4-hydroxyphenyl)isoxazole6.256.256.256.2512.50
TPI-8 3-(Imidazolylmethyl)-5-(4-bromophenyl)isoxazole6.256.2512.5012.506.25
TPI-10 3-(Imidazolylmethyl)-5-(4-chlorophenyl)isoxazole12.506.256.2512.5012.50
Ciprofloxacin Standard Antibiotic1.561.561.56--
Fluconazole Standard Antifungal---1.561.56

While not a direct SAR table for 5-(4-bromophenyl)-isoxazoles with varying 3-substituents, this data provides valuable comparative insights. Compound TPI-8 , which features the 5-(4-bromophenyl) moiety, exhibits good activity against Gram-positive bacteria (B. subtilis and S. aureus) and the fungus A. niger, with MIC values of 6.25 µg/mL. Interestingly, its activity against the Gram-negative bacterium E. coli and the yeast C. albicans is reduced.

Comparing TPI-8 with its analogs reveals interesting trends. For instance, replacing the 4-bromophenyl group with a 4-hydroxyphenyl group (TPI-2 ) maintains good activity across most strains, while a 4-dimethylaminophenyl group (TPI-1 ) leads to slightly reduced potency against the Gram-positive bacteria. The 4-chlorophenyl analog (TPI-10 ) shows a different activity profile again. This underscores the subtle interplay of electronic and steric factors in determining the antimicrobial spectrum and potency.

Experimental Protocols: Ensuring Scientific Integrity

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-(4-bromophenyl)-isoxazole derivative and for the in vitro evaluation of anticancer activity.

Synthesis of 3-(2,4-Dichlorophenyl)-5-(4-bromophenyl)isoxazole (1c)

This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.[1]

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) and 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) in ethanol (20 mL), add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring in an ice bath.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to yield the pure chalcone.

Step 2: Cyclization to the Isoxazole

  • A mixture of the synthesized chalcone (3.56 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanol (25 mL) is refluxed for 6-8 hours.

  • Add a catalytic amount of a base, such as sodium acetate, to facilitate the reaction.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain the pure 3-(2,4-dichlorophenyl)-5-(4-bromophenyl)isoxazole.

G cluster_0 Synthesis of 5-(4-bromophenyl)-isoxazoles Chalcone Chalcone Intermediate reagents2 Hydroxylamine HCl (Base, Ethanol, Reflux) Isoxazole 3,5-Disubstituted Isoxazole reagents1 4-Bromoacetophenone + Substituted Aldehyde (NaOH, Ethanol) reagents1->Chalcone Claisen-Schmidt Condensation reagents2->Isoxazole Cyclization

A generalized workflow for the synthesis of 3,5-disubstituted isoxazoles.

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

G cluster_1 SRB Anticancer Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding end End compound_treatment Compound Treatment (48h incubation) cell_seeding->compound_treatment cell_fixation Cell Fixation (10% TCA) compound_treatment->cell_fixation staining Staining (SRB solution) cell_fixation->staining wash_solubilize Wash & Solubilize (Tris base) staining->wash_solubilize read_absorbance Read Absorbance (510 nm) wash_solubilize->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis data_analysis->end

A step-by-step workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The 5-(4-bromophenyl)-isoxazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications, particularly at the 3-position of the isoxazole ring, can have a profound impact on the biological activity of these compounds. For anticancer applications, the introduction of electron-withdrawing groups on a 3-aryl substituent appears to be a key strategy for enhancing cytotoxicity. In the context of antimicrobial agents, the SAR is more complex, suggesting that a multiparameter optimization approach is necessary to achieve broad-spectrum activity.

Future research in this area should focus on expanding the diversity of substituents at the 3-position and exploring the effects of modifications on the 4-bromophenyl ring itself. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of these compounds, which will enable more targeted and effective drug design. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, ensuring the generation of reliable and comparable data. By leveraging the insights from SAR studies, the scientific community can continue to unlock the full therapeutic potential of the 5-(4-bromophenyl)-isoxazole scaffold.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Isoxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole-4-carboxylate scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in pharmacologically active compounds necessitates efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for constructing this valuable core, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Significance of Isoxazole-4-carboxylates

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The 4-carboxylate substitution, in particular, offers a versatile handle for further functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthetic efficiency of accessing this core directly impacts the pace and cost of drug discovery and development programs. This guide will dissect and compare the most prominent synthetic routes to isoxazole-4-carboxylates, focusing on their respective strengths, weaknesses, and practical applicability.

Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and highly convergent method for the synthesis of isoxazoles.[1][2][3] For the synthesis of isoxazole-4-carboxylates, this typically involves the reaction of a nitrile oxide with an appropriately substituted alkyne, such as a propiolate ester.

Mechanistic Rationale

The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole (nitrile oxide) reacts with the dipolarophile (alkyne) to form the five-membered isoxazole ring in a single step.[2] The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Nitrile oxides are often unstable and are typically generated in situ from more stable precursors, most commonly by the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides.[4][5][6]

Caption: General workflow for the 1,3-dipolar cycloaddition route.

Experimental Protocol: Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate[7]

This procedure from Organic Syntheses is a classic example that utilizes an enamine as an alkyne surrogate, which reacts with a nitrile oxide generated in situ from a nitroalkane.

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate (Enamine)

  • A solution of ethyl acetoacetate (130 g, 1.00 mol) and pyrrolidine (71 g, 1.0 mol) in 400 ml of benzene is prepared in a 1-L flask equipped with a Dean-Stark apparatus.

  • The mixture is refluxed vigorously for 45 minutes under a nitrogen atmosphere until the theoretical amount of water (18 ml) is collected.

  • The benzene is removed using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used without further purification.

Step 2: Cycloaddition

  • In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mol), 1-nitropropane (115 g, 1.29 mol), and triethylamine (400 ml) in 1 L of chloroform.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mol) in 200 ml of chloroform from a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • The reaction mixture is then poured into a 4-L separatory funnel and washed with 1 L of cold water.

  • The organic layer is washed with 6 N hydrochloric acid until the washes remain acidic, followed by washes with 5% aqueous sodium hydroxide and saturated brine.

  • The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation.

  • The final product is purified by vacuum distillation to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Route 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

This is a classical and straightforward approach to isoxazole synthesis, relying on the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[7] For isoxazole-4-carboxylates, a β-ketoester is the typical starting material.

Mechanistic Rationale

The synthesis proceeds through a two-step condensation-cyclization sequence. First, the more electrophilic ketone carbonyl of the β-ketoester reacts with hydroxylamine to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the oxime hydroxyl group onto the ester carbonyl, followed by dehydration to yield the aromatic isoxazole ring. The regioselectivity is generally well-controlled as the ketone is significantly more reactive than the ester.

Caption: Key stages in the synthesis from β-dicarbonyl compounds.

Experimental Protocol: Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acid[9]

This multi-step process from a patent illustrates a high-yield, high-regioselectivity synthesis starting from a 3-substituted-3-oxopropionate.

Step 1: Cyclization to 3-methyl-4-hydro-isoxazol-5-one

  • Dissolve sodium carbonate (53 g, 0.5 mol) in 1.5 L of water with stirring.

  • After complete dissolution, add hydroxylamine hydrochloride (69.5 g, 1 mol) in portions. Stir for 30 minutes until gas evolution ceases.

  • Slowly add methyl acetoacetate (130 g, 1 mol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Extract the reaction mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry, and concentrate to obtain 3-methyl-4-hydro-isoxazol-5-one as a colorless oil (95 g, 95.9% yield).

Step 2: Acetalization

  • Combine 3-methyl-4-hydro-isoxazol-5-one (from the previous step) with N,N-dimethylformamide dimethyl acetal.

  • Heat the mixture to facilitate the formation of 4-dimethylaminomethylene-3-methyl-4-hydro-isoxazol-5-one.

Step 3: Ring Opening, Re-closure, and Acidification

  • Treat the product from Step 2 with an aqueous base (e.g., sodium hydroxide) to induce ring opening via lactone hydrolysis.

  • The resulting intermediate undergoes re-cyclization.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the final product, 3-methyl-4-isoxazole carboxylic acid.

Route 3: Fe(II)-Catalyzed Domino Isoxazole-Azirine-Isoxazole Isomerization

A more contemporary and elegant approach involves the iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[8][9] This method allows for the synthesis of isoxazole-4-carboxylic esters and amides in good yields.

Mechanistic Rationale

The reaction is initiated by the Fe(II)-catalyzed isomerization of the starting 4-acyl-5-methoxyisoxazole into a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[8][9][10] Under the reaction conditions (dioxane, 105 °C), this highly strained azirine intermediate undergoes a further rearrangement, ultimately leading to the thermodynamically more stable isoxazole-4-carboxylate product.[9] The use of an inexpensive and low-toxicity iron catalyst makes this route attractive from a green chemistry perspective.[8]

Fe_Catalyzed_Isomerization Start 4-Acyl-5-methoxyisoxazole Azirine 2-Acyl-2-(methoxycarbonyl) -2H-azirine Intermediate Start->Azirine Isomerization Catalyst FeCl₂·4H₂O Product Isoxazole-4-carboxylate Azirine->Product Rearrangement

Caption: Simplified workflow of the Fe(II)-catalyzed isomerization.

Experimental Protocol: General Procedure for Fe(II)-Catalyzed Isomerization[11]
  • To a solution of the starting 4-acyl-5-methoxyisoxazole in dioxane, add 20 mol% of FeCl₂·4H₂O.

  • Heat the reaction mixture to 105 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole-4-carboxylate.

Comparative Analysis of Synthetic Efficiency

FeatureRoute 1: 1,3-Dipolar CycloadditionRoute 2: β-Dicarbonyl CondensationRoute 3: Fe(II)-Catalyzed Isomerization
Starting Materials Aldoximes/nitroalkanes, alkynesβ-Ketoesters, hydroxylamine4-Acyl-5-methoxyisoxazoles
Reagent Availability Generally good, though substituted alkynes may require synthesis.Readily available and inexpensive.Requires synthesis of the starting isoxazole.
Typical Yields Moderate to excellent (60-95%).[1][11]Good to excellent, especially in multi-step procedures (can be >80% overall).[12]Good (yields often reported in the 60-90% range for related transformations).[8][9]
Substrate Scope Broad; tolerates a wide variety of functional groups.[1]Generally good, but can be limited by the availability of substituted β-ketoesters.Potentially broad, but less explored for a wide range of isoxazole-4-carboxylates.
Regioselectivity Can be an issue; may produce mixtures of regioisomers depending on the substrates.Generally excellent due to the differential reactivity of the carbonyl groups.Not applicable as the core is rearranged.
Reaction Conditions Varies; can range from mild (room temp) to elevated temperatures. May require strong bases or oxidants.Typically mild to moderate conditions.Requires elevated temperatures (105 °C).
Scalability Can be scalable, but in situ generation of nitrile oxides may pose challenges on a large scale.Highly scalable and often used in industrial settings.[13]Potentially scalable, but requires further investigation.
Key Advantages High convergency, broad substrate scope.Uses inexpensive starting materials, excellent regioselectivity, highly scalable.Novel route, uses an inexpensive and non-toxic catalyst.
Key Disadvantages Potential for poor regioselectivity, handling of unstable nitrile oxides.Starting materials can be less complex; multi-step process for some variations.Requires a pre-functionalized isoxazole starting material, high temperatures.

Conclusion and Recommendations

The choice of synthetic route to isoxazole-4-carboxylates is highly dependent on the specific target molecule, available starting materials, and the desired scale of the synthesis.

  • For large-scale, cost-effective synthesis of relatively simple isoxazole-4-carboxylates, the condensation of β-dicarbonyl compounds with hydroxylamine (Route 2) remains the gold standard. Its use of inexpensive reagents, excellent regiocontrol, and proven scalability make it an industrially viable option.[13]

  • When structural diversity and functional group tolerance are paramount, the 1,3-dipolar cycloaddition of nitrile oxides (Route 1) offers the most flexibility. This route is ideal for medicinal chemistry applications where a wide range of analogs are required, provided that potential regioselectivity issues can be addressed.[1]

  • The Fe(II)-catalyzed domino isomerization (Route 3) represents an innovative and mechanistically interesting approach. While it requires a more complex starting material, it could be advantageous for accessing specific substitution patterns that are difficult to obtain through other methods. Its use of an environmentally benign catalyst is also a significant plus.[8]

Ultimately, a thorough evaluation of the target structure and project goals will guide the synthetic chemist to the most efficient and practical route for their specific needs.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Isoxazole Drug Development

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] As researchers synthesize novel isoxazole-containing entities, the journey from discovery to a potential therapeutic hinges on the unambiguous and accurate characterization of these molecules. The structural integrity, purity, and stability of a novel compound are not merely academic details; they are critical quality attributes (CQAs) that dictate its efficacy and safety.[2]

This guide provides a framework for the robust cross-validation of analytical data for novel isoxazole compounds. It is designed for researchers, scientists, and drug development professionals who understand that analytical data is the bedrock of a successful research program. We will move beyond rote protocol execution to explore the causality behind our choices, ensuring that every measurement is part of a self-validating system. Our approach is grounded in the principle of orthogonality , where multiple, independent analytical techniques are employed to measure a common attribute.[2][3][4] This strategy minimizes the risk of method-specific biases and provides a higher degree of confidence in the final results, a practice strongly endorsed by regulatory bodies like the FDA and EMA.[2][3][5]

Pillar 1: Definitive Structural Elucidation

The first step in characterizing a novel isoxazole is to confirm its molecular structure unequivocally. This involves determining the molecular weight, elemental composition, and the precise connectivity of every atom. Our primary tools for this are high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental formula of a new compound.[6] This technique serves as a foundational check to ensure the synthesized molecule has the expected atomic makeup.

Experimental Protocol: HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the novel isoxazole compound.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation and Parameters:

    • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended for high-resolution analysis.

    • Ionization Source: Electrospray Ionization (ESI) is typically suitable for isoxazole derivatives.

    • Polarity: Both positive and negative ion modes should be tested to determine which provides the most abundant molecular ion.

    • Mass Range: Set the mass range to encompass the expected molecular weight of the compound (e.g., 100-1000 m/z).

    • Resolution: A resolution of at least 60,000 is recommended to ensure accurate mass measurement.

  • Data Analysis:

    • Compare the experimentally determined exact mass of the molecular ion with the theoretical exact mass calculated for the proposed chemical formula.

    • The mass difference should be within a narrow tolerance, typically less than 5 ppm, to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity

While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[1][6] A suite of 1D and 2D NMR experiments is essential for the complete structural assignment of a novel isoxazole.

Experimental Protocol: NMR Structural Elucidation

  • Sample Preparation:

    • Dissolve 5-10 mg of the isoxazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.[6]

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts of protons on the isoxazole ring are characteristic and can be influenced by substituents.[6][7]

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms.[6]

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is invaluable for tracing the connectivity of adjacent protons, particularly on aromatic rings.[6]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and confirming the fusion of the isoxazole ring to other parts of the molecule.[6]

Pillar 2: Orthogonal Purity and Quantification Assessment

Once the structure is confirmed, the next critical step is to determine the purity of the compound. Relying on a single method for purity assessment can be misleading. Therefore, we employ orthogonal techniques that measure purity based on different chemical principles.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is a cornerstone technique in the pharmaceutical industry for separating and quantifying components in a sample.[8][9] For novel isoxazoles, a robust reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any impurities.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection:

    • Start with a C18 column, as it is a versatile stationary phase for a wide range of compounds.

    • The choice of stationary phase is fundamental to method development.[8]

  • Mobile Phase Screening:

    • Screen a range of mobile phase pH values to optimize the separation.[8] The pKa of the isoxazole derivative will influence its retention behavior.

    • A typical mobile phase system consists of an aqueous buffer (e.g., formic acid, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).

  • Gradient Optimization:

    • Develop a gradient elution method to ensure that both polar and non-polar impurities are effectively separated from the main peak.

  • Detector:

    • A UV-Vis detector is commonly used. The wavelength should be set to the λmax of the isoxazole compound to ensure maximum sensitivity.

Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[10][11][12][13][14] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[10]

Experimental Protocol: ¹H qNMR for Purity Assessment

  • Internal Standard Selection:

    • Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.[13]

  • Sample Preparation:

    • Accurately weigh the novel isoxazole compound and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) to ensure complete relaxation of all protons between scans.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

The Cross-Validation Nexus: Integrating Data for a Holistic View

Below is a workflow diagram illustrating the cross-validation process:

CrossValidationWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Orthogonal Purity Assessment cluster_validation Cross-Validation & Final Report Synthesis Novel Isoxazole Synthesis HRMS HRMS Analysis Synthesis->HRMS Confirm Elemental Comp. NMR_Structural 1D/2D NMR Structural Elucidation Synthesis->NMR_Structural Determine Connectivity HPLC HPLC Purity Profile Synthesis->HPLC qNMR qNMR Absolute Purity Synthesis->qNMR Data_Comparison Data Comparison & Discrepancy Analysis HRMS->Data_Comparison NMR_Structural->HPLC Informs Purity Method Dev. NMR_Structural->Data_Comparison HPLC->Data_Comparison Purity (%) Impurity Profile qNMR->Data_Comparison Absolute Purity (%) Final_Report Comprehensive Certificate of Analysis Data_Comparison->Final_Report Consistent & Validated Data

Caption: Cross-validation workflow for novel isoxazole compounds.

Comparative Data Summary

To illustrate the application of this cross-validation approach, consider the following hypothetical data for a novel isoxazole compound, "Isoxazole-X":

ParameterHRMS¹H NMR / ¹³C NMRHPLC-UV (254 nm)¹H qNMR
Identity Confirmation C₁₀H₇N₂O₂F (Calculated: 222.0495, Found: 222.0492, Δ: -1.35 ppm)Structure consistent with proposed Isoxazole-XRetention time matches standardStructure consistent with proposed Isoxazole-X
Purity Assessment N/ANo observable impurities99.5% (by area %)99.3% ± 0.2%
Impurity Profile N/AN/AImpurity A: 0.2%, Impurity B: 0.3%N/A

In this example, the HRMS data strongly supports the proposed elemental composition. The NMR data confirms the atomic connectivity. Crucially, the purity values obtained from two orthogonal methods, HPLC and qNMR, are in excellent agreement (99.5% vs. 99.3%). This concordance provides a high degree of confidence that the reported purity is accurate and not an artifact of a single analytical technique.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical data is not merely a procedural hurdle; it is a scientific imperative. For novel isoxazole compounds, where subtle structural changes can have profound biological consequences, a rigorous and orthogonal analytical approach is the only way to ensure data integrity. By integrating definitive structural elucidation techniques like HRMS and NMR with orthogonal purity assessments from HPLC and qNMR, we build a self-validating system. This approach, grounded in the principles of the ICH Q2(R1) guidelines, provides the trustworthy and reliable data necessary to make informed decisions in the drug development process.[16][17][18]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[1][2][3]

Hazard Assessment: An Evidence-Based Approach

Due to the absence of specific toxicological data for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a conservative approach to hazard assessment is warranted. Analysis of analogous compounds, such as 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and other substituted isoxazoles, reveals a consistent pattern of potential hazards.[4][5]

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

Given these potential risks, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is critical for minimizing exposure to potentially hazardous chemicals.[9][10] The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE LevelEquipmentRationale & Best Practices
Level D (Minimum) Closed-toe shoes, long pants, and a standard lab coat.Provides a basic barrier against incidental contact and minor spills. This is the minimum attire for entering any laboratory where chemicals are handled.[11]
Level C (Standard Handling) Level D PPE plus: Safety glasses with side shields or chemical splash goggles, and nitrile gloves.Eye Protection: Protects against splashes and airborne particles.[12] Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[13][14][15] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[10]
Level B (High-Risk Operations) Level C PPE plus: A chemical-resistant apron or coverall, and respiratory protection (e.g., N95 dust mask or a respirator with appropriate cartridges).Body Protection: Recommended when there is a higher risk of splashes or significant contamination.[12][16] Respiratory Protection: Necessary when handling the powder outside of a fume hood or when there is a risk of generating dust or aerosols.[12][13] The use of respirators requires a formal respiratory protection program, including fit testing.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling this compound weighing Weighing or transferring powder? start->weighing in_hood Working in a certified chemical fume hood? weighing->in_hood Yes level_b Level B PPE: - Level C PPE - Chemical-resistant apron - Respiratory protection weighing->level_b No solution_work Working with dilute solutions? in_hood->solution_work Yes in_hood->level_b No level_c Level C PPE: - Safety glasses/goggles - Nitrile gloves - Lab coat solution_work->level_c Yes solution_work->level_c No (handling neat) end Proceed with experiment level_c->end level_b->end level_d Level D PPE: - Closed-toe shoes - Long pants - Lab coat

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your experimental results.

Step 1: Preparation and Engineering Controls

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[9]

  • Ventilation: Ensure adequate ventilation to minimize the concentration of any airborne particles.[8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[17]

Step 2: Handling the Solid Compound

  • Don Appropriate PPE: At a minimum, wear Level C PPE. If there is a risk of generating dust, upgrade to Level B.

  • Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material.

Step 3: Preparing Solutions

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Mixing: If heating is required, use a heating mantle or water bath rather than an open flame.[14][15]

  • Storage: Store solutions in clearly labeled, sealed containers.

Step 4: Post-Handling Procedures

  • Decontamination: Wipe down the work area with an appropriate solvent.

  • PPE Removal: Remove gloves and any other disposable PPE and dispose of them in the appropriate waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[18]

Disposal Plan: Responsible Management of Chemical Waste

As a halogenated organic compound, this compound requires special disposal procedures to protect the environment.[14][15][19]

Waste Segregation is Key:

  • Halogenated Organic Waste: All waste containing this compound (including contaminated solids, solutions, and disposable labware) must be collected in a designated "Halogenated Organic Waste" container.[14][15][20]

  • Non-Halogenated Waste: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[20][21]

Disposal Protocol:

  • Container Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.[20]

  • Container Management: Keep the waste container closed when not in use.[20]

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[19]

By adhering to these protocols, you contribute to a safe and compliant laboratory environment. This guidance is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and safety procedures. Always consult the most current safety information and your institution's EHS department for any questions or concerns.

References

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Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.